molecular formula C10H14O B1583464 2-Methoxy-1,3,4-trimethylbenzene CAS No. 21573-36-4

2-Methoxy-1,3,4-trimethylbenzene

Cat. No.: B1583464
CAS No.: 21573-36-4
M. Wt: 150.22 g/mol
InChI Key: MIOQAXCZXWHELT-UHFFFAOYSA-N
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Description

2-Methoxy-1,3,4-trimethylbenzene is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1,3,4-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-6-8(2)10(11-4)9(7)3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOQAXCZXWHELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343695
Record name 2,3,6-Trimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21573-36-4
Record name 2,3,6-Trimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 2-Methoxy-1,3,4-trimethylbenzene?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-1,3,4-trimethylbenzene

Section 1: Introduction & Structural Elucidation

Substituted aromatic compounds are foundational to modern chemical science, serving as versatile building blocks in applications ranging from advanced materials to life-saving pharmaceuticals.[1] Their unique electronic properties and reactivity are dictated by the nature and position of substituents on the aromatic core.[1] this compound is a member of the substituted anisole family, characterized by a benzene ring bearing a methoxy group and, in this case, three methyl groups. The dense substitution pattern on this molecule presents unique characteristics in terms of reactivity, steric hindrance, and spectroscopic signature, making it a subject of interest for synthetic and medicinal chemists.

This guide provides a comprehensive overview of the chemical properties of this compound, grounded in established chemical principles and available data, to serve as a technical resource for researchers, scientists, and drug development professionals.

Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount. The compound is systematically named This compound under IUPAC conventions. Its identity is definitively confirmed by its CAS Registry Number, 21573-36-4.[2][3]

It is crucial to note that this compound is sometimes listed with the synonym 2,3,6-Trimethylanisole .[2][3] While "anisole" refers to a methoxybenzene parent structure, this synonym can be ambiguous. The systematic name and CAS number correspond to the structure with substituents at the 1, 2, 3, and 4 positions of the benzene ring, as depicted below.

Caption: Molecular structure of this compound.

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 21573-36-4PubChem[2], Benchchem[1]
Molecular Formula C₁₀H₁₄OPubChem[2], NIST[3]
Molecular Weight 150.22 g/mol PubChem[2], Benchchem[1]
InChI Key MIOQAXCZXWHELT-UHFFFAOYSA-NPubChem[2], Benchchem[1]
Canonical SMILES CC1=C(C(=C(C=C1)C)OC)CPubChem[2]

Section 2: Physicochemical Properties

The physical properties of this compound are dictated by its molecular weight and the presence of a weakly polar ether group. While extensive experimental data is not widely published, its properties can be reliably predicted based on its structure and comparison with related isomers. It is expected to be a clear, colorless liquid at standard temperature and pressure, with a characteristic aromatic odor.[4]

PropertyValueNotes
Physical State Liquid (Predicted)Based on isomers like 1,2,4-trimethylbenzene.[4]
Boiling Point Not experimentally determined.Predicted to be in the range of 200-220 °C.
Melting Point Not applicable.Expected to be well below 0 °C.
Solubility Insoluble in water; Soluble in organic solvents.Typical for aromatic ethers and hydrocarbons.
Density Not experimentally determined.Predicted to be ~0.9-1.0 g/mL.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for molecular structure confirmation and purity assessment. The predicted spectra for this compound are described below.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 150.[2] Key fragmentation pathways would include:

  • Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatics, leading to a prominent peak at m/z = 135.[2]

  • Loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O): Cleavage of the ether bond can lead to fragments around m/z = 119 or m/z = 120.

  • Benzylic cleavage: The methyl groups can undergo benzylic cleavage, contributing to the complexity of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands expected for this compound include:

  • ~3050-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~2960-2850 cm⁻¹: Aliphatic C-H stretching from the three methyl groups and the methoxy group.[5]

  • ~1600 and ~1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.[5]

  • ~1250-1200 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

  • ~1050-1020 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl ether.

  • ~900-675 cm⁻¹: Out-of-plane (OOP) C-H bending, which can be indicative of the substitution pattern.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. Due to the lack of symmetry, all chemically distinct protons and carbons should give rise to separate signals.

  • ¹H NMR (Predicted):

    • ~6.8-7.2 ppm: Two signals, likely doublets, corresponding to the two aromatic protons at C5 and C6.

    • ~3.8 ppm (singlet, 3H): The methoxy group protons (-OCH₃).

    • ~2.2-2.4 ppm (three singlets, 3H each): Three distinct signals for the three methyl groups at C1, C3, and C4, with slight variations in chemical shift due to their different electronic environments.

  • ¹³C NMR (Predicted):

    • ~150-160 ppm: Quaternary aromatic carbon attached to the methoxy group (C2).

    • ~120-140 ppm: Five additional aromatic carbon signals (three quaternary, two tertiary).

    • ~55-60 ppm: Methoxy carbon (-OCH₃).

    • ~15-25 ppm: Three distinct signals for the three methyl carbons.

Section 4: Chemical Reactivity and Synthesis

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)

The reactivity of the benzene ring is dominated by the cumulative electronic effects of its four substituents. Both methoxy and methyl groups are electron-donating, thus activating the ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.[1]

  • Directing Effects: The methoxy group is a powerful ortho, para-director, while the methyl groups are weaker ortho, para-directors. The two unsubstituted positions on the ring are C5 and C6.

    • Attack at C5: This position is para to the strongly activating C2-methoxy group and ortho to the C4-methyl group. It is also sterically accessible.

    • Attack at C6: This position is ortho to the C1-methyl group. It is also meta to the powerful C2-methoxy group, making it less electronically favorable than C5.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Proposed Synthetic Pathway

A practical synthesis of this compound can be envisioned starting from a commercially available precursor like 2,3,6-trimethylphenol. The key transformation is the methylation of the phenolic hydroxyl group, a classic Williamson ether synthesis.

Synthesis_Workflow start 2,3,6-Trimethylphenol step Williamson Ether Synthesis start->step reagents Base (e.g., K₂CO₃) Methylating Agent (e.g., CH₃I) Solvent (e.g., Acetone) reagents->step product This compound step->product

Sources

2-Methoxy-1,3,4-trimethylbenzene molecular structure and bonding.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Methoxy-1,3,4-trimethylbenzene

Introduction: The Architectural Nuances of Substituted Aromatics

Substituted aromatic compounds are foundational pillars in the landscape of organic chemistry, serving as versatile scaffolds in drug development, materials science, and fine chemical synthesis. The benzene ring's delocalized π-electron system offers a stable yet electronically tunable core. The introduction of substituents modifies this electronic character, directing reactivity and influencing the molecule's three-dimensional architecture. This guide provides an in-depth analysis of this compound (also known as 2,3,6-trimethylanisole), a polysubstituted aromatic ether. We will dissect its molecular structure, explore the intricate interplay of electronic and steric effects that define its bonding, and outline the spectroscopic methodologies for its empirical characterization. This document is intended for researchers, scientists, and professionals in drug development who require a detailed molecular understanding of such building blocks.

Part 1: Molecular Identity and Core Structure

This compound is a derivative of benzene featuring four substituents: one methoxy group and three methyl groups. Its unique substitution pattern dictates its chemical and physical properties.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2,3,6-Trimethylanisole[2]
CAS Number 21573-36-4[1][2]
Molecular Formula C₁₀H₁₄O[1][3]
Molecular Weight 150.22 g/mol [1][4]
Canonical SMILES CC1=C(C(=C(C=C1)C)OC)C[1][4]

The core of the molecule is a benzene ring, which imparts aromatic stability. The substituents are arranged as follows: a methoxy group at position 1, and methyl groups at positions 2, 3, and 4. This specific arrangement leads to significant electronic and steric interactions that are crucial to its reactivity and conformation.

Caption: 2D molecular structure of this compound.

Part 2: Bonding, Electronic Effects, and Conformational Analysis

The chemical behavior of this compound is governed by the synergistic electronic effects of its substituents and the steric constraints they impose.

Electronic Landscape

The benzene ring possesses a delocalized π-system of six electrons. The substituents modulate the electron density within this system.

  • Methoxy Group (-OCH₃): This group exerts a powerful, electron-donating resonance effect (+R) by delocalizing one of the oxygen's lone pairs into the ring. This significantly increases electron density at the ortho and para positions. Concurrently, the high electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect (-I). For electrophilic aromatic substitution, the +R effect is dominant, making the methoxy group a strong activating and ortho, para-directing group.[5][6]

  • Methyl Groups (-CH₃): Methyl groups are weakly activating and ortho, para-directing. They donate electron density primarily through hyperconjugation and a weak inductive effect (+I).[5]

The collective effect of one strong activator (-OCH₃) and three weak activators (-CH₃) makes the aromatic ring highly electron-rich and susceptible to electrophilic attack. The positions available for substitution (C5 and C6) are both meta to the powerful methoxy director, but ortho and para to various methyl groups, leading to complex regioselectivity in reactions.

Resonance_Effects cluster_0 Substituent Electronic Effects cluster_1 Overall Impact Methoxy Methoxy Group (-OCH₃) Ring Aromatic Ring Methoxy->Ring +R Effect (strong donation) -I Effect (weak withdrawal) Methyl Methyl Groups (-CH₃) Methyl->Ring +I Effect / Hyperconjugation (weak donation) Result Highly Activated Electron-Rich Ring Ring->Result Synergistic Activation

Caption: Electronic contributions of substituents on the benzene ring.

Conformational Analysis and Steric Hindrance

The proximity of the methyl group at C2 to the methoxy group at C1 creates significant steric strain. In simple anisole, the methoxy group is typically coplanar with the benzene ring to maximize π-orbital overlap. However, in this crowded environment, steric repulsion between the C2-methyl group and the methoxy's methyl group will likely force the C(ring)-O-C(methyl) bond to twist out of the plane of the aromatic ring. This rotation can slightly diminish the resonance effect of the methoxy group, a phenomenon known as steric inhibition of resonance. Computational studies on similarly substituted anisole derivatives confirm that such steric crowding influences the preferred conformation and can impact electronic properties.[7][8]

Part 3: Advanced Spectroscopic and Structural Characterization

While specific experimental spectra for this exact isomer are not widely published, its structure can be confidently predicted and would be verified using standard spectroscopic techniques. The following sections describe the expected data, which serve as a benchmark for empirical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and their connectivity.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H (C5-H, C6-H)6.7 - 7.0Doublets (d)2H
Methoxy-H (-OCH₃)~3.8Singlet (s)3H
Methyl-H (C4-CH₃)~2.3Singlet (s)3H
Methyl-H (C2-CH₃)~2.2Singlet (s)3H
Methyl-H (C3-CH₃)~2.1Singlet (s)3H

Causality: The aromatic protons are expected to be shifted upfield (to a lower ppm value) compared to benzene (7.34 ppm) due to the strong electron-donating character of the substituents.[9] The three methyl groups are in chemically distinct environments and should appear as three separate singlets. The two remaining aromatic protons on C5 and C6 are adjacent and will couple with each other, appearing as two doublets.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (ppm)
Aromatic C-O (C1)155 - 160
Aromatic C-CH₃ (C2, C3, C4)130 - 140
Aromatic C-H (C5, C6)110 - 125
Methoxy C (-OCH₃)55 - 60
Methyl C (-CH₃)15 - 25

Causality: The carbon attached to the electronegative oxygen (C1) will be the most downfield of the aromatic signals. The carbons bearing methyl groups will also be downfield, while the carbons attached to hydrogen will be the most upfield in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2980Strong
Aromatic C=C Stretch1580 - 1610, 1470 - 1520Medium
Asymmetric C-O-C Stretch1230 - 1270Strong
Symmetric C-O-C Stretch1020 - 1050Medium
C-H Out-of-Plane Bending800 - 880Strong

Causality: The presence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds will give rise to distinct stretching frequencies just above and below 3000 cm⁻¹.[9] The strong absorption around 1250 cm⁻¹ is highly characteristic of an aryl-alkyl ether (anisole-type) functionality. The out-of-plane (oop) bending region between 900-675 cm⁻¹ is diagnostic for the substitution pattern on the benzene ring.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 150, corresponding to the exact mass of the molecule.

  • Key Fragmentation: Common fragmentation pathways for substituted anisoles include:

    • Loss of a methyl radical (•CH₃): Resulting in a strong peak at m/z = 135.

    • Loss of formaldehyde (CH₂O): Resulting in a peak at m/z = 120.

Part 4: Experimental Workflow for Structural Verification

To empirically validate the proposed structure, a coordinated spectroscopic approach is essential. The following protocol outlines a self-validating system for characterization.

Protocol: Spectroscopic Analysis of this compound
  • Sample Preparation:

    • For NMR: Accurately weigh ~10-20 mg of the compound. Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

    • For IR: If the sample is a liquid, a small drop can be placed between two NaCl or KBr plates to create a thin film.

    • For MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition:

    • NMR: Acquire a ¹H spectrum, followed by a ¹³C{¹H} spectrum. For unambiguous assignment, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) are recommended.

    • IR: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.

    • MS: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with gas chromatography (GC-MS), and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula.

  • Data Analysis and Integration:

    • Analyze the ¹H and ¹³C NMR spectra to assign all proton and carbon signals. Compare the observed chemical shifts and coupling constants with predicted values.

    • Correlate the major absorption bands in the IR spectrum with the functional groups of the molecule.

    • Confirm the molecular weight from the molecular ion peak in the mass spectrum and analyze the fragmentation pattern to support the proposed structure.

    • Ensure all data from the three techniques are mutually consistent and collectively support the structure of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep_NMR Dissolve in CDCl₃ Acq_NMR ¹H, ¹³C, COSY, HSQC Prep_NMR->Acq_NMR Prep_IR Prepare Thin Film Acq_IR FT-IR Spectroscopy Prep_IR->Acq_IR Prep_MS Dilute in MeOH Acq_MS HRMS (ESI/GC-MS) Prep_MS->Acq_MS Analysis Integrate All Data: - NMR shifts & coupling - IR functional groups - MS m/z & fragments Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis Confirmation Structure Verified Analysis->Confirmation

Caption: Integrated workflow for the structural verification of the target molecule.

Conclusion

This compound is a structurally interesting molecule where the principles of aromaticity are modulated by a combination of powerful electron-donating groups and significant steric crowding. The methoxy and methyl substituents synergistically activate the benzene ring, while their ortho-arrangement induces conformational twisting that can temper the full electronic potential of the methoxy group. Its structure and bonding can be comprehensively understood through the application of modern spectroscopic techniques, particularly NMR, which provides definitive evidence for the connectivity and electronic environment of each atom. This detailed molecular portrait is essential for scientists leveraging such substituted aromatic compounds as precursors and building blocks in the design of novel molecules with tailored functions.

References

  • Al-Nahrain Journal of Science. (2025). Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. [Link]
  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Química Organica.org. (n.d.).
  • ResearchGate. (2020).
  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
  • NIST WebBook. (n.d.). Benzene, 2-methoxy-1,3,4-trimethyl-. [Link]
  • Al-Nahrain Journal of Science. (2025). Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. [Link]
  • AA Blocks. (n.d.). This compound. [Link]
  • NMPPDB. (n.d.). This compound. [Link]

Sources

CAS number and IUPAC name for 2-Methoxy-1,3,4-trimethylbenzene.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-1,3,4-trimethylbenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted aromatic ether of interest to researchers in organic synthesis and medicinal chemistry. This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Part 1: Core Identification and Physicochemical Properties

This compound, also known by its synonym 2,3,6-trimethylanisole, is a polysubstituted aromatic compound. Its structure features a benzene ring with three methyl groups and one methoxy group, leading to a specific substitution pattern that dictates its chemical reactivity and physical properties.

Chemical Identifiers

A clear and unambiguous identification of a chemical substance is paramount for research and regulatory purposes. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 21573-36-4[1][2][3]
Synonyms 2,3,6-Trimethylanisole, Anisole, 2,3,6-trimethyl-[2][3]
Molecular Formula C₁₀H₁₄O[1][4]
InChI Key MIOQAXCZXWHELT-UHFFFAOYSA-N[1][3]
SMILES CC1=C(C(=C(C=C1)C)OC)C[1]
Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental setups.

PropertyValueSource
Molecular Weight 150.22 g/mol [1][2]
Appearance Liquid (at standard conditions)[5]
LogP 2.62[4]
Polar Surface Area 9.23 Ų[4]

Part 2: Synthesis of this compound

The most direct and logical synthetic route to this compound is through the O-methylation of its corresponding phenolic precursor, 2,3,6-trimethylphenol. This transformation is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Synthetic Strategy: The Causality Behind Experimental Choices

The hydroxyl group of a phenol is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic phenoxide ion. This phenoxide is a significantly stronger nucleophile than the parent phenol, enabling it to readily attack an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide, in an Sₙ2 reaction.

  • Choice of Precursor: 2,3,6-trimethylphenol is the logical starting material as it possesses the required carbon skeleton. This precursor is industrially produced via the vapor-phase methylation of m-cresol.[2]

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient to deprotonate the phenol. The choice of a weaker base like K₂CO₃ can sometimes offer better control and minimize side reactions compared to stronger bases like sodium hydride (NaH).

  • Choice of Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is an effective and economical methylating agent. It is a potent electrophile and reacts efficiently with the phenoxide. However, it is highly toxic and must be handled with extreme care. Methyl iodide (CH₃I) is an alternative, though it is more volatile and light-sensitive.

  • Choice of Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal for this reaction. These solvents can dissolve the ionic phenoxide intermediate and do not interfere with the Sₙ2 reaction by solvating the nucleophile too strongly.

Experimental Protocol: Synthesis via O-Methylation

This protocol describes a representative procedure for the synthesis of this compound from 2,3,6-trimethylphenol.

Materials:

  • 2,3,6-trimethylphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,6-trimethylphenol (1.0 eq) and anhydrous acetone. Stir the mixture until the phenol is completely dissolved.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

  • Methylation: While stirring vigorously, add dimethyl sulfate (1.1 eq) dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Progress: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Rinse the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Synthetic Workflow Diagram

SynthesisWorkflow Precursor 2,3,6-Trimethylphenol Phenoxide Potassium 2,3,6-trimethylphenoxide (in situ intermediate) Precursor->Phenoxide Deprotonation Base K₂CO₃ in Acetone Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack MethylatingAgent Dimethyl Sulfate ((CH₃)₂SO₄) MethylatingAgent->Product Purification Purification (Distillation/Chromatography) Product->Purification

Caption: Synthetic workflow for this compound.

Part 3: Spectroscopic and Analytical Characterization

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Mass Spectrometry DataValueSource
Molecular Ion (M⁺) m/z 150[1]
Major Fragment m/z 135[1]

The major fragment at m/z 135 corresponds to the loss of a methyl group (CH₃), a common fragmentation pathway for anisole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR spectra for this compound (CAS 21573-36-4) are not available in extensively searched public-domain databases. The following data is predicted based on established principles of NMR spectroscopy and is intended to guide researchers in the analysis of experimentally obtained spectra.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.1 ppm), corresponding to the two adjacent protons on the benzene ring.

  • Methoxy Protons: A singlet at approximately 3.8 ppm, integrating to 3 protons, is characteristic of the -OCH₃ group.

  • Methyl Protons: Three distinct singlets are expected for the three methyl groups on the aromatic ring, likely in the range of 2.1-2.4 ppm, each integrating to 3 protons.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Aromatic Carbons: Six signals are expected in the aromatic region (~120-160 ppm). The carbon attached to the methoxy group will be the most downfield, followed by the other substituted carbons.

  • Methoxy Carbon: A signal around 55-60 ppm is characteristic of the methoxy carbon.

  • Methyl Carbons: Three distinct signals in the aliphatic region (~15-25 ppm) are expected for the three methyl groups.

Gas Chromatography

The NIST Chemistry WebBook confirms the availability of gas chromatography data for this compound. An experimental Kovats retention index is reported, which is a useful parameter for identification in GC-MS analysis.[3]

Analytical DataValueSource
Kovats Retention Index (Standard Non-polar column) 1163[1]

Part 4: Safety and Handling

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound (CAS 21573-36-4) was not available from major suppliers at the time of this writing. The information below is based on general best practices for handling aromatic ethers and data for the related isomer, 2,4,6-trimethylanisole. This information should be used for guidance only, and a comprehensive risk assessment should be performed before handling this chemical.

General Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

Safety Profile for Isomer 2,4,6-Trimethylanisole (CAS 4028-66-4): The following data is for a structural isomer and should be considered indicative, not definitive.

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity / Eye Irritation / STOT SEGHS07 (Exclamation mark)WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261: Avoid breathing vapours. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection.

Part 5: Applications in Research and Drug Development

While specific applications of this compound in marketed drugs are not prominent, its value lies in its potential as a synthetic intermediate and a building block in medicinal chemistry.

  • Scaffold for Complex Molecules: The substituted anisole motif is present in numerous biologically active compounds. The specific substitution pattern of this compound provides a unique starting point for the synthesis of more complex molecules. The methoxy group can be a site for further functionalization (e.g., O-demethylation to reveal a phenol) or can be used to modulate the electronic properties of the aromatic ring.

  • Modulation of Physicochemical Properties: In drug design, the introduction of methyl and methoxy groups can influence key properties such as lipophilicity, metabolic stability, and receptor binding. The methoxy group can act as a hydrogen bond acceptor, while the methyl groups can enhance binding through hydrophobic interactions.

  • Analytical Standard: Given its defined structure and available chromatographic data, this compound could serve as an internal or reference standard in the analysis of related aromatic compounds by GC or LC-MS.

Part 6: References

  • PubChem. This compound. [Link]

  • NIST. Benzene, 2-methoxy-1,3,4-trimethyl-. [Link]

  • Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. [Link]

  • PubChem. 2,3,6-Trimethylaniline. [Link]

  • Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 624-637. [Link]

  • LookChem. 2,3,6-Trimethylanisole. [Link]

  • Organic Syntheses. (z)-2-methoxy-1-phenylthio-1,3-butadiene. [Link]

  • Organic Syntheses. (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-1,3,4-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known synthesis pathways for 2-Methoxy-1,3,4-trimethylbenzene, also known as 2,3,6-trimethylanisole. The primary focus of this document is the detailed elucidation of the most practical and scientifically robust synthetic route, which proceeds via the O-methylation of 2,3,6-trimethylphenol. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a deep dive into the causality behind experimental choices, self-validating protocols, and is grounded in authoritative scientific literature. Included are step-by-step methodologies, comparative data, and visual representations of the synthetic pathways to facilitate a thorough understanding of the chemical transformations involved.

Introduction: The Significance of this compound

This compound is a substituted aromatic ether with potential applications in various domains of chemical research, including as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies. Its specific substitution pattern, featuring a methoxy group and three methyl groups on the benzene ring, imparts distinct physicochemical properties that are of interest in medicinal chemistry and materials science. A clear and reproducible synthetic pathway is crucial for enabling further investigation into its properties and potential applications. This guide aims to provide such a pathway, beginning with the synthesis of the key precursor, 2,3,6-trimethylphenol.

Primary Synthesis Pathway: O-Methylation of 2,3,6-trimethylphenol

The most direct and widely applicable method for the synthesis of this compound is the O-methylation of its corresponding phenol, 2,3,6-trimethylphenol. This transformation involves the conversion of the phenolic hydroxyl group into a methoxy ether. The choice of methylating agent and reaction conditions is critical to ensure high yield and selectivity, minimizing potential side reactions such as C-methylation.

Synthesis of the Precursor: 2,3,6-trimethylphenol

A reliable supply of the starting material, 2,3,6-trimethylphenol, is paramount. A common and effective method for its preparation is the vapor-phase methylation of m-cresol using methanol over a metal oxide catalyst.[1]

This protocol is adapted from established industrial processes for phenol methylation.[1]

Materials:

  • m-Cresol

  • Methanol

  • Metal oxide catalyst (e.g., a mixed oxide of iron and chromium)

  • Inert gas (e.g., Nitrogen)

  • Fixed-bed tube reactor

Procedure:

  • The metal oxide catalyst is packed into a fixed-bed tube reactor.

  • The reactor is heated to the reaction temperature, typically in the range of 300-450 °C.

  • A feed stream consisting of a mixture of m-cresol and methanol, vaporized in a stream of nitrogen, is passed through the reactor.

  • The molar ratio of methanol to m-cresol is a critical parameter and should be optimized for the specific catalyst and reactor setup.

  • The product stream exiting the reactor is cooled and condensed.

  • The collected liquid is then subjected to fractional distillation to separate the desired 2,3,6-trimethylphenol from unreacted starting materials and other isomers.

Causality of Experimental Choices:

  • Vapor-Phase Reaction: This allows for continuous processing and high throughput, which is advantageous for larger-scale synthesis.

  • Metal Oxide Catalyst: These catalysts, particularly those based on iron and chromium oxides, have shown high selectivity for the ortho-methylation of phenols.

  • Temperature Range: The specified temperature range is a balance between achieving a high reaction rate and minimizing thermal decomposition of the reactants and products.

O-Methylation of 2,3,6-trimethylphenol to this compound

With the precursor in hand, the final step is the O-methylation. Several methylating agents can be employed, with dimethyl sulfate being a common and effective choice in a laboratory setting. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

This is a robust and widely used method for the methylation of phenols.

Materials:

  • 2,3,6-trimethylphenol

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 10% aqueous sodium hydroxide solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,6-trimethylphenol and anhydrous potassium carbonate in anhydrous acetone.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with 10% aqueous sodium hydroxide solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Causality of Experimental Choices:

  • Dimethyl Sulfate (DMS): A powerful and efficient methylating agent for phenols. It is important to handle DMS with extreme caution due to its toxicity.

  • Potassium Carbonate: A mild and effective base for deprotonating the phenol without causing significant side reactions. Its insolubility in acetone facilitates its removal after the reaction.

  • Anhydrous Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

  • Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, salts, and any by-products, leading to a purer final product.

Alternative Synthesis Pathways

While the O-methylation of 2,3,6-trimethylphenol is the most direct route, other synthetic strategies can be envisioned, although they are generally less common for this specific molecule.

Friedel-Crafts Type Reactions

Theoretically, a Friedel-Crafts alkylation or acylation of a suitably substituted methoxybenzene derivative could be employed. However, controlling the regioselectivity of introducing three methyl groups onto an anisole ring would be challenging and likely result in a mixture of isomers, complicating purification.

Data Summary and Visualization

Table 1: Comparison of O-Methylation Reagents for Phenols
Methylating AgentBaseSolventTemperatureAdvantagesDisadvantages
Dimethyl SulfateK₂CO₃, NaOHAcetone, DMFRefluxHigh reactivity, good yieldsHighly toxic
Methyl IodideNaH, K₂CO₃THF, DMFRT to RefluxHigh reactivityToxic, volatile
Dimethyl CarbonateCs₂CO₃, DBUDMC (neat)120-160 °C"Green" reagent, low toxicityRequires higher temperatures
Diagrams of Synthesis Pathways

Synthesis_Pathway_1 m-Cresol m-Cresol 2,3,6-trimethylphenol 2,3,6-trimethylphenol m-Cresol->2,3,6-trimethylphenol CH3OH, Metal Oxide Catalyst 300-450 °C This compound This compound 2,3,6-trimethylphenol->this compound Dimethyl Sulfate, K2CO3 Acetone, Reflux

Caption: Primary synthesis pathway for this compound.

Alternative_Pathway Anisole Anisole Isomeric Mixture Isomeric Mixture Anisole->Isomeric Mixture CH3Cl, AlCl3 (Friedel-Crafts Alkylation) This compound This compound Isomeric Mixture->this compound Difficult Separation

Caption: A theoretical alternative pathway via Friedel-Crafts alkylation.

Conclusion

This technical guide has detailed the primary and most practical synthetic route to this compound, proceeding through the O-methylation of 2,3,6-trimethylphenol. The synthesis of the phenolic precursor from m-cresol has also been described. The provided experimental protocols, along with the rationale behind the choice of reagents and conditions, are intended to equip researchers with the necessary knowledge to confidently reproduce these syntheses. While alternative pathways exist in theory, the described method offers the best combination of efficiency, selectivity, and practicality for obtaining this valuable chemical compound.

References

  • Synthesis of 2,3,6-trimethylphenol by catalytic alkylation of m-cresol with methanol.Catalysis Communications, 2010.
  • Vapor phase synthesis of 2,3,6-trimethylphenol from m-cresol and methanol with Fe2O3-SiO2-CuO catalyst.
  • Convenient O-Methylation of Phenols with Dimethyl Carbon
  • PTC O-Methylation Using NaH/DMF – Are You Kidding Me?
  • Use of Methyliodide in o-Methylation of organic compounds.Juniper Publishers. [Link]
  • 2,3,6-Trimethylanisole.LookChem. [Link]
  • 2,3,6-Trimethylphenol.PubChem. [Link]
  • Process for the preparation of 2.3.6.-trimethylphenol by methylation of 2.6-dimethylphenol.
  • A method for the synthesis of 2,3,6-trimethylphenol.

Sources

An In-Depth Technical Guide to 2-Methoxy-1,3,4-trimethylbenzene: Natural Sources, Occurrence, and Putative Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1,3,4-trimethylbenzene, also known as 2,3,6-trimethylanisole, is a methoxylated aromatic compound with the chemical formula C10H14O. As a volatile organic compound, it contributes to the aromatic profile of certain natural sources. While its biological activities are not extensively studied, its structural similarity to other bioactive phenylpropanoids and methoxylated phenols suggests potential for further investigation in the fields of pharmacology and natural product chemistry. This technical guide provides a comprehensive overview of the known natural sources, occurrence, and a putative biosynthetic pathway of this compound, along with methodologies for its extraction and identification.

Natural Occurrence of this compound

The natural occurrence of this compound is not widely documented in scientific literature. However, its presence has been identified in at least one plant species.

Confirmed Natural Source: Hibiscus asper

The primary confirmed natural source of this compound is the plant Hibiscus asper, a member of the Malvaceae family. This species is used in traditional medicine in some regions. While detailed quantitative data on the concentration of this compound in various tissues of Hibiscus asper is limited, its identification as a volatile constituent points to its potential role in the plant's aroma profile and defense mechanisms. Further research is needed to quantify its abundance in the leaves, flowers, and stems of this plant.

Potential for Broader Occurrence

Given the widespread occurrence of methylated phenolic compounds in the plant and microbial kingdoms, it is plausible that this compound may be present in other organisms. Many plants, fungi, and bacteria produce a diverse array of volatile aromatic compounds for chemical communication, defense, and as metabolic byproducts. The biosynthesis of such compounds often involves common pathways and enzymatic machinery, suggesting that other species, particularly those rich in aromatic precursors, could also synthesize this compound. Future screening of essential oils and volatile profiles of various organisms may reveal a broader distribution of this compound.

Putative Biosynthetic Pathway

The exact biosynthetic pathway of this compound has not been elucidated. However, based on established principles of secondary metabolism in plants, a putative pathway can be proposed. The final step in the formation of this compound is likely the methylation of a trimethylphenol precursor, a reaction catalyzed by an O-methyltransferase (OMT).

Proposed Pathway:
  • Formation of a Trimethylphenol Precursor: The biosynthesis would likely begin with a trimethyl-substituted phenolic compound. The specific precursor could be 2,3,6-trimethylphenol. The formation of this precursor itself would stem from the broader shikimate pathway, which is the central route for the biosynthesis of aromatic compounds in plants.[1][2][3]

  • O-Methylation by an O-Methyltransferase (OMT): The hydroxyl group of the trimethylphenol precursor would then be methylated to yield this compound. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).[4][5][6] Plant OMTs are a large and diverse family of enzymes known to be involved in the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and volatile aromatic compounds.[4][5][6]

The proposed final step is as follows:

2,3,6-trimethylphenol + S-adenosyl-L-methionine (SAM) ---(O-Methyltransferase)---> this compound + S-adenosyl-L-homocysteine (SAH)

Putative_Biosynthesis cluster_reactants Reactants cluster_products Products Precursor 2,3,6-Trimethylphenol OMT O-Methyltransferase (OMT) Precursor->OMT SAM S-adenosyl-L-methionine (SAM) SAM->OMT Product This compound OMT->Product SAH S-adenosyl-L-homocysteine (SAH) OMT->SAH Experimental_Workflow Plant_Material Plant Material (e.g., Hibiscus asper) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Plant_Material->HS_SPME Extraction of Volatiles GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Desorption and Analysis Data_Analysis Data Analysis (Library Matching and Quantification) GC_MS->Data_Analysis Chromatogram and Mass Spectra Identification Identification of this compound Data_Analysis->Identification

Sources

An In-depth Technical Guide to 2-Methoxy-1,3,4-trimethylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive literature review of 2-Methoxy-1,3,4-trimethylbenzene (CAS No. 21573-36-4), also known as 2,3,6-trimethylanisole. Due to the limited availability of direct experimental data for this specific isomer, this document combines reported information with well-established principles of organic chemistry to offer a robust technical overview. The content herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, highlighting both what is known and where opportunities for further investigation lie.

Introduction and Molecular Overview

This compound is a polysubstituted aromatic ether. Its structure, featuring a methoxy group and three methyl groups on a benzene ring, suggests a lipophilic character and potential for diverse chemical transformations. The substitution pattern—with groups at the 1, 2, 3, and 4 positions—creates a sterically hindered yet electronically activated aromatic system. This guide will delve into its physicochemical properties, plausible synthetic routes, predicted spectroscopic signature, expected chemical reactivity, and potential applications, particularly within the realm of medicinal chemistry.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
Synonyms 2,3,6-Trimethylanisole, Anisole, 2,3,6-trimethyl-[1]
CAS Number 21573-36-4[1]
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
InChIKey MIOQAXCZXWHELT-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 3.3PubChem[1]
Topological Polar Surface Area 9.2 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]

The high XLogP3 value suggests poor solubility in water and good solubility in nonpolar organic solvents. The molecule's structure, lacking hydroxyl groups, precludes it from acting as a hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor.

Synthesis and Manufacturing

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a logical and efficient synthetic route can be proposed based on well-established organic reactions. The most plausible approach involves the methylation of 2,3,6-trimethylphenol.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available m-cresol:

  • Step 1: Synthesis of 2,3,6-trimethylphenol: Vapor-phase methylation of m-cresol using methanol over a solid acid catalyst.

  • Step 2: Methylation of 2,3,6-trimethylphenol: Williamson ether synthesis to convert the phenolic hydroxyl group to a methoxy group.

Synthetic Pathway m_cresol m-Cresol tmp 2,3,6-Trimethylphenol m_cresol->tmp CH₃OH, Metal Oxide Catalyst 300-460 °C target This compound tmp->target Base (e.g., NaH), CH₃I Anhydrous Solvent

A proposed two-step synthesis of this compound.
Experimental Protocols

This protocol is adapted from established industrial methods for the ortho-methylation of phenols.[2][3]

  • Materials: m-cresol, methanol, and a modified iron oxide catalyst.

  • Apparatus: A fixed-bed tubular reactor system equipped with a preheater, catalyst bed, condenser, and collection flask.

  • Procedure:

    • The catalyst is packed into the reactor tube and activated under a flow of inert gas at an elevated temperature.

    • A mixture of m-cresol and methanol is vaporized in the preheater.

    • The vaporized feedstock is passed through the catalyst bed, maintained at a temperature between 300-460 °C.[2]

    • The reaction product is cooled in the condenser and collected.

    • The crude product is then purified by fractional distillation to isolate 2,3,6-trimethylphenol.

  • Causality: The use of a solid acid catalyst at high temperatures favors the electrophilic substitution of methyl groups onto the phenol ring, with specific catalyst formulations providing high selectivity for the ortho positions.

This protocol is a standard Williamson ether synthesis.

  • Materials: 2,3,6-trimethylphenol, sodium hydride (NaH), methyl iodide (CH₃I), and anhydrous tetrahydrofuran (THF).

  • Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Procedure:

    • In the flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

    • Dissolve 2,3,6-trimethylphenol in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

    • Cool the mixture back to 0 °C and add methyl iodide dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield this compound.

  • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting phenol and the formation of the less polar ether product.

Spectroscopic Analysis

Direct experimental spectra for this compound are not widely available. The following sections provide predicted spectroscopic data based on its structure and data from similar compounds.

Mass Spectrometry (MS)

GC-MS data from the NIST database indicates a molecular ion peak at m/z = 150, consistent with the molecular weight of the compound.[1]

Table 3: Key Mass Spectrometry Fragments

m/zProposed FragmentNotes
150[C₁₀H₁₄O]⁺Molecular Ion (M⁺)[1]
135[M - CH₃]⁺Loss of a methyl radical, likely from a methyl group or the methoxy group.[1]
91[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes.[1]

The fragmentation pattern is expected to be dominated by the loss of a methyl group to form a stable benzylic-type cation. Further fragmentation could involve the loss of formaldehyde (CH₂O) from the [M - CH₃]⁺ ion.

Fragmentation Pathway M [C₁₀H₁₄O]⁺˙ m/z = 150 M_minus_15 [C₉H₁₁O]⁺ m/z = 135 M->M_minus_15 - •CH₃ M_minus_43 [C₇H₇]⁺ m/z = 91 M_minus_15->M_minus_43 - CO, -H₂

A plausible mass spectrometry fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are presented below, based on established substituent effects on aromatic rings.

Table 4: Predicted ¹H NMR Data (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H6.7 - 6.9d1HH-5
Ar-H6.9 - 7.1d1HH-6
-OCH₃~3.8s3HMethoxy protons
-CH₃~2.2s3HMethyl at C-1
-CH₃~2.1s3HMethyl at C-3
-CH₃~2.3s3HMethyl at C-4

Table 5: Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Assignment
Ar-C150 - 155C-2 (bearing -OCH₃)
Ar-C135 - 140C-4 (bearing -CH₃)
Ar-C130 - 135C-1 (bearing -CH₃)
Ar-C125 - 130C-3 (bearing -CH₃)
Ar-C120 - 125C-6
Ar-C110 - 115C-5
-OCH₃55 - 60Methoxy carbon
-CH₃15 - 25Methyl carbons
Infrared (IR) Spectroscopy

The predicted IR spectrum will show characteristic absorptions for the aromatic ring, C-H bonds, and the C-O ether linkage.

Table 6: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeNotes
3050 - 3000Aromatic C-H stretch
2980 - 2850Aliphatic C-H stretchFrom methyl groups
1600, 1500C=C stretchAromatic ring skeletal vibrations
1250 - 1200Asymmetric C-O-C stretchCharacteristic of aryl ethers
1050 - 1000Symmetric C-O-C stretch
880 - 800C-H out-of-plane bendIndicative of the substitution pattern

Chemical Reactivity

The reactivity of this compound is governed by the electron-donating and directing effects of its substituents. The methoxy group is a strong activating, ortho-, para-director, while the methyl groups are weaker activating, ortho-, para-directors.

Electrophilic Aromatic Substitution

The primary site of electrophilic attack is predicted to be the C-5 position, which is para to the strongly activating methoxy group and ortho to the methyl group at C-4. The C-6 position is sterically hindered by the adjacent methyl and methoxy groups.

Electrophilic Substitution start This compound product Major Product (Substitution at C-5) start->product E⁺ (Electrophile) Predicted Major Pathway

Predicted regioselectivity of electrophilic substitution.
  • Halogenation: Reaction with Br₂ in the presence of a Lewis acid is expected to yield 5-bromo-2-methoxy-1,3,4-trimethylbenzene as the major product.

  • Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely result in the introduction of a nitro group at the C-5 position.

  • Friedel-Crafts Reactions: Acylation and alkylation are expected to occur predominantly at the C-5 position, provided the electrophile is not too sterically demanding.

Applications in Research and Drug Development

While there are no specific, documented applications of this compound in drug development, its structural motifs are relevant to medicinal chemistry.

  • Scaffold for Synthesis: As a polysubstituted aromatic compound, it can serve as a starting material or intermediate for the synthesis of more complex molecules with potential biological activity.

  • Role of the Methoxy Group: The methoxy group is a common feature in many approved drugs, where it can influence metabolic stability, receptor binding, and pharmacokinetic properties.

  • Lipophilic Moiety: The trimethylbenzene core provides a lipophilic scaffold that can be useful for designing molecules that interact with hydrophobic pockets in biological targets.

Further research is needed to explore the potential biological activities of this compound and its derivatives.

Safety Information

Specific safety data for this compound is not available. However, based on its structure as a substituted anisole, standard laboratory safety precautions should be followed. It should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. It is likely to be combustible and may be irritating to the skin, eyes, and respiratory tract.

Conclusion and Future Outlook

This compound is a chemical entity with a notable lack of comprehensive experimental characterization in the public domain. This guide has provided a detailed overview based on established chemical principles and data from related compounds. The proposed synthetic route offers a clear pathway for its preparation, and the predicted spectroscopic and reactivity data provide a solid foundation for its identification and further chemical exploration.

Future research should focus on the experimental validation of its physicochemical properties, the confirmation of its spectroscopic signature, and an investigation into its biological activities. Such studies would fill a significant knowledge gap and could unveil novel applications for this interesting molecule in materials science, organic synthesis, and medicinal chemistry.

References

  • EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google P
  • A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - New Journal of Chemistry (RSC Publishing). (URL: [Link])
  • Synthesis of 2,3,6-trimethylphenol by catalytic alkylation of m-cresol with methanol. (URL: [Link])
  • 2,3,6-Trimethylphenol | C9H12O | CID 17016 - PubChem. (URL: [Link])
  • DE4414877A1 - Process for the preparation of 2,3,6-trimethylphenol - Google P
  • DE1956382A1 - Process for the preparation of 2.3.6.-trimethylphenol by methylation of 2.
  • 2,3,6-Trimethylphenol - Wikipedia. (URL: [Link])
  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])
  • Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the...
  • This compound | C10H14O | CID 591604 - PubChem. (URL: [Link])
  • Supplementary Inform

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An In-depth Technical Guide to 2-Methoxy-1,3,4-trimethylbenzene: Historical Context, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-1,3,4-trimethylbenzene (CAS No. 21573-36-4), a substituted aromatic ether. In the absence of definitive historical records of its discovery and initial synthesis, this document establishes a plausible historical context for its emergence from the rich field of 19th-century aromatic chemistry. The core of this guide is a detailed exploration of viable synthetic routes, complete with mechanistic insights and step-by-step protocols. Furthermore, this guide addresses the current lack of publicly available experimental data by providing predicted spectroscopic characterization, offering researchers a valuable reference for the identification and study of this compound. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction and Historical Context

This compound, also known as 2,3,6-trimethylanisole, is a poly-substituted aromatic ether with the molecular formula C₁₀H₁₄O. While this compound is commercially available from various suppliers, a thorough review of the scientific literature reveals a conspicuous absence of a formal discovery or a first reported synthesis.[1][2] This is not uncommon for relatively simple aromatic compounds that may have been first isolated as minor components of complex mixtures or synthesized before the advent of modern analytical and documentation practices.

It is highly probable that the intellectual and technical origins of this compound lie in the burgeoning field of organic chemistry in the mid-to-late 19th century.[3][4][5][6][7] This era was marked by the systematic investigation of coal tar, a viscous black liquid by-product of coke production.[8][9][10] Distillation of coal tar yielded a treasure trove of aromatic compounds, including benzene, toluene, xylenes, and phenols, which became the foundational building blocks for the nascent synthetic dye and pharmaceutical industries.[9][11] The isolation and derivatization of these fundamental aromatics were central to the work of pioneering chemists of the time. It is plausible that this compound was either present as a trace component in a coal tar fraction or was first synthesized in a laboratory exploring the reactions of trimethylphenols, which are also found in coal tar.[10]

The development of fundamental synthetic reactions such as the Williamson ether synthesis in 1850 provided the tools necessary for the deliberate construction of ethers from alcohols and alkyl halides, further suggesting that the synthesis of compounds like this compound was within the reach of 19th-century chemists.[1]

This guide, therefore, aims to bridge the gap in the existing literature by providing a robust theoretical and practical framework for the synthesis and characterization of this compound, grounded in established principles of organic chemistry.

Proposed Synthetic Pathways

Two logical and technically sound synthetic routes to this compound are presented here. The first is a direct and efficient method starting from a commercially available precursor, while the second offers a more classical, multi-step approach from simpler aromatic building blocks.

Route 1: Williamson Ether Synthesis from 2,3,6-Trimethylphenol

This is the most direct and likely most efficient route for the laboratory-scale synthesis of this compound. It relies on the methylation of 2,3,6-trimethylphenol, a compound that is industrially produced and readily available.[12][13]

2.1.1. Synthesis of the Precursor: 2,3,6-Trimethylphenol

The industrial synthesis of 2,3,6-trimethylphenol is typically achieved through the vapor-phase methylation of m-cresol with methanol over a solid acid catalyst. This process is highly selective for ortho-methylation.

2.1.2. Williamson Ether Synthesis: Mechanism and Protocol

The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide ion acts as a nucleophile, displacing a halide from an alkyl halide to form an ether.[1][14][15] In this case, the phenoxide of 2,3,6-trimethylphenol will be reacted with a methylating agent.

Reaction Mechanism: The reaction proceeds in two steps:

  • Deprotonation: The phenolic proton of 2,3,6-trimethylphenol is abstracted by a strong base to form the corresponding phenoxide ion.

  • Nucleophilic Attack: The nucleophilic phenoxide ion attacks the methylating agent in an Sₙ2 fashion, leading to the formation of the ether and a salt by-product.

Experimental Protocol: Methylation of 2,3,6-Trimethylphenol

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,6-trimethylphenol (1.0 eq) and a suitable anhydrous solvent such as acetone or DMF.

  • Base Addition: Add a slight excess of a base such as anhydrous potassium carbonate (1.5 eq).

  • Methylating Agent: Add a methylating agent such as dimethyl sulfate (1.2 eq) or methyl iodide (1.2 eq) dropwise to the stirring suspension. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Williamson Ether Synthesis of this compound.

Route 2: Multi-step Synthesis via Electrophilic Aromatic Substitution

This hypothetical route demonstrates the construction of the target molecule from a simpler, readily available starting material like 2,5-dimethylanisole through a series of electrophilic aromatic substitution (EAS) reactions. This approach requires careful consideration of the directing effects of the substituents on the aromatic ring.[16][17][18][19]

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance.[16][20] The methyl groups (-CH₃) are weakly activating and also ortho-, para-directors. When multiple substituents are present, the position of electrophilic attack is determined by the combined directing effects and steric hindrance.[17]

Proposed Synthetic Sequence:

A plausible, though potentially low-yielding, sequence could involve the Friedel-Crafts alkylation of 2,5-dimethylanisole. The methoxy group will strongly direct the incoming electrophile to the para position (C4), and to a lesser extent, the ortho position (C6). The methyl groups will also direct to their ortho and para positions. The most activated and sterically accessible position for a third methyl group would be C4 or C6. A subsequent step would be required to introduce the final methyl group.

Due to the potential for the formation of multiple isomers and polyalkylation in Friedel-Crafts reactions, this route is likely to be less efficient than Route 1 and would require careful optimization and purification steps.

Caption: A possible multi-step synthesis of this compound.

Physicochemical Properties and Predicted Spectroscopic Data

Given the lack of experimentally determined spectroscopic data in public databases, the following information is based on established chemical principles and computational predictions.[21][22][23][24][25][26]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 21573-36-4[2]
Molecular Formula C₁₀H₁₄O[2]
Molecular Weight 150.22 g/mol [2]
Synonyms 2,3,6-Trimethylanisole[2]
Appearance Predicted: Colorless liquid-

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.95d, J ≈ 8.0 Hz1HAr-H
~6.85d, J ≈ 8.0 Hz1HAr-H
~3.75s3H-OCH₃
~2.25s3HAr-CH₃
~2.20s3HAr-CH₃
~2.15s3HAr-CH₃

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

The predicted ¹³C NMR spectrum will reflect the 10 unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~155.0C-OCH₃
~136.0Ar-C
~135.5Ar-C
~130.0Ar-C
~128.0Ar-CH
~124.0Ar-CH
~60.0-OCH₃
~20.0Ar-CH₃
~16.0Ar-CH₃
~12.0Ar-CH₃

Predicted Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic peaks for:

  • C-H stretching (aromatic and aliphatic): ~3100-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600 and 1475 cm⁻¹

  • C-O stretching (ether): ~1250 cm⁻¹

Predicted Mass Spectrometry (MS):

Under electron impact (EI) ionization, the molecular ion peak (M⁺) is expected at m/z = 150. Key fragmentation patterns for aromatic ethers include cleavage of the methyl group from the ether, leading to a prominent peak at m/z = 135 (M-15).[27][28][29] Further fragmentation of the aromatic ring would also be observed.

Conclusion and Future Directions

While the historical origins of this compound remain to be definitively established, this technical guide provides a robust framework for its synthesis and characterization based on well-understood principles of organic chemistry. The Williamson ether synthesis of 2,3,6-trimethylphenol stands out as the most practical and efficient method for its preparation.

Future research should focus on the experimental validation of the proposed synthetic routes and the complete spectroscopic characterization of this compound. The acquisition of experimental NMR, IR, and MS data would be invaluable for the scientific community and would serve to confirm the predictions made in this guide. Furthermore, an investigation into the potential applications of this compound in areas such as fragrance, materials science, or as a pharmaceutical intermediate could unveil new avenues for its use.

References

  • Williamson, A. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • Brainly. (2022, December 9). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group?
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  • ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds.
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  • ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
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A Comprehensive Guide to the Safe Handling and Disposal of 2-Methoxy-1,3,4-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides in-depth technical guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-Methoxy-1,3,4-trimethylbenzene (CAS No. 21573-36-4). As a substituted aromatic ether, this compound shares properties with both trimethylbenzenes and anisoles, necessitating a nuanced approach to safety that considers its specific flammability, toxicity, and reactivity profile. The following protocols and guidelines are designed to empower laboratory personnel with the knowledge to mitigate risks and ensure a safe operational environment.

Chapter 1: Compound Identification and Hazard Profile

A foundational principle of chemical safety is a thorough understanding of the substance's identity and inherent hazards. This knowledge informs every subsequent handling and emergency procedure.

Chemical Identity and Physicochemical Properties

This compound, also known as 2,3,6-Trimethylanisole, is an organic compound with the molecular formula C₁₀H₁₄O.[1][2][3] Its structure combines a benzene ring with three methyl groups and one methoxy group, influencing its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 21573-36-4 [1]
Molecular Formula C₁₀H₁₄O [1][4]
Molecular Weight 150.22 g/mol [1][4]
Appearance Colorless liquid (presumed based on analogs) N/A
Boiling Point Data not available; estimated to be similar to trimethylbenzene isomers (169-176 °C) [5][6]
Flash Point Data not available; presumed to be flammable, similar to trimethylbenzene isomers (~44-50 °C) [7][8]
Solubility Insoluble in water; soluble in organic solvents [7]

| Vapor Density | Heavier than air (presumed based on molecular weight) |[5] |

GHS Hazard Classification and Analysis

Table 2: Anticipated GHS Hazard Classification

Hazard Class Category Hazard Statement Rationale and Causality
Flammable Liquids Category 3 H226: Flammable liquid and vapor.[11] The aromatic ring and alkyl substituents contribute to its combustibility. The flash point is likely above 23°C but below 60°C, classifying it as a Category 3 flammable liquid.[8] Vapors can form explosive mixtures with air and may travel to a distant ignition source and flash back.[5][9][12]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[9] Aromatic hydrocarbons are known to be defatting agents, which can lead to irritation, dryness, and dermatitis upon repeated exposure.[12]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[11] Direct contact with the liquid or high concentrations of vapor can cause significant irritation to the eyes.
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled. Inhalation of vapors can affect the central nervous system, causing symptoms like dizziness and drowsiness, and can irritate the respiratory tract.[12][13][14]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation.[9] The volatile nature of the compound can lead to irritation of the nose, throat, and lungs upon inhalation.
Aspiration Hazard Category 1 H304: May be fatal if swallowed and enters airways.[10] Due to its low viscosity, if the liquid is ingested and then vomited, it can be aspirated into the lungs, causing severe chemical pneumonitis.[14]

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects.[9] | Aromatic hydrocarbons are generally persistent in the environment and exhibit toxicity to aquatic organisms.[10] Releases to water bodies must be strictly avoided. |

Chapter 2: Risk Assessment and Exposure Control

Effective chemical safety management hinges on a robust risk assessment and the implementation of a multi-layered control strategy. The risk associated with this compound is a function of its inherent hazards (detailed above) and the potential for exposure in the laboratory.

The Hierarchy of Controls

The most effective method for mitigating risk is to follow the hierarchy of controls, which prioritizes interventions from most to least effective.

  • Elimination/Substitution: The most effective control is to eliminate the use of the hazardous chemical or substitute it with a less hazardous alternative. This should always be the first consideration in experimental design.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, engineering controls are paramount.

    • Fume Hood: All work involving this compound must be conducted in a properly functioning chemical fume hood.[15] This is critical to control inhalation exposure and to contain spills or fires. The fume hood dilutes vapors to prevent the formation of flammable mixtures.[15]

    • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors in the event of an accidental release.[10]

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

    • Restricted Access: Clearly demarcate areas where the chemical is being used and restrict access to authorized personnel only.

    • Safe Work Practices: Prohibit eating, drinking, and smoking in the laboratory.[16] Wash hands thoroughly after handling the chemical.[11]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard but provides a barrier between the user and the chemical.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for preventing chemical contact.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[17] If there is a significant splash risk, a face shield should be worn in addition to goggles. Standard prescription glasses are not a substitute for safety eyewear.[17]

  • Skin Protection:

    • Gloves: Nitrile gloves are suitable for splash protection but should be recognized as having a finite breakthrough time.[15] Contaminated gloves must be removed immediately using proper technique and disposed of as hazardous waste.[11] For prolonged operations, consider heavier-duty gloves and consult manufacturer-specific compatibility data.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[18] Long pants and closed-toe shoes are required personal apparel.[16]

  • Respiratory Protection: Respiratory protection is generally not required if work is conducted within a certified fume hood.[10] If engineering controls are insufficient to maintain exposure below acceptable limits, a respirator program compliant with OSHA standards must be implemented.

Chapter 3: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to standardized procedures is essential for ensuring safety and experimental reproducibility.

General Laboratory Handling Protocol
  • Pre-Use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Work Area Preparation: Ensure the fume hood is on and operating correctly. Clear the workspace of any unnecessary equipment or ignition sources (e.g., hot plates, motors).[8][12]

  • Grounding and Bonding: This compound is flammable and can accumulate static electricity.[13] When transferring quantities greater than 500 mL, the source and receiving containers must be grounded and bonded to prevent a static discharge from igniting vapors.[5][11]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[5][11] When dispensing, pour slowly to minimize splashing and vapor generation.

  • Heating: If heating is required, use intrinsically safe heating sources like oil baths or heating mantles connected to a variable controller. Never use an open flame.

  • Post-Use: Securely close the container and wipe the exterior with a damp cloth to remove any residue. Return the chemical to its designated storage location.[12] Clean the work area thoroughly.

Peroxide Formation: A Latent Hazard

Like other ethers, this compound may have the potential to form explosive peroxides upon exposure to air and light over time.[12][17] This is a critical consideration for long-term storage.

Protocol for Peroxide Management:

  • Date Containers: Upon receipt and upon opening, write the date directly on the container.[15]

  • Monitor for Peroxides: For containers that have been open for more than one year, peroxide testing should be considered before use, especially before any distillation or concentration step.[18]

  • Disposal of Old Containers: Dispose of containers within one year of opening or by the manufacturer's expiration date, whichever comes first.[18] If crystals are observed in the container, do not handle it. This could indicate dangerous levels of peroxides. Contact your institution's Environmental Health & Safety (EHS) office immediately.[18]

Chapter 4: Emergency Response Protocols

Preparedness is key to managing chemical incidents effectively. All personnel must be familiar with the location and operation of safety equipment, including fire extinguishers, safety showers, and eyewash stations.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[16]

  • Inhalation: Move the affected person to fresh air immediately.[13] If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting due to the high aspiration risk.[10] Keep the airway clear. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.

Spills and Leaks

The response to a spill depends on its size and location.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size & Location (Inside or outside fume hood?) Spill->Assess SmallSpill Minor Spill (<100 mL, inside fume hood) Assess->SmallSpill Minor LargeSpill Major Spill (>100 mL or outside hood) Assess->LargeSpill Major Alert Alert personnel in immediate area. SmallSpill->Alert Evacuate Evacuate immediate area. Alert others and pull fire alarm if necessary. LargeSpill->Evacuate Absorb Absorb with inert material (e.g., sand, vermiculite). Do not use combustible materials. Alert->Absorb Collect Collect absorbed material using non-sparking tools into a sealed container. Absorb->Collect Dispose Label container as hazardous waste and dispose of via EHS. Collect->Dispose Isolate Close doors and restrict access. Shut down ignition sources if safe to do so. Evacuate->Isolate ContactEHS Contact Institutional EHS/ Emergency Response (e.g., call 911). Isolate->ContactEHS

Caption: Emergency spill response decision workflow.

Fire
  • For small fires: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[12] Do not use a solid stream of water as it may spread the flammable liquid.[9]

  • For large fires or any fire that cannot be immediately extinguished: Activate the fire alarm, evacuate the area, and call emergency services.

Chapter 5: Waste Management and Disposal

Proper disposal of this compound and associated contaminated materials is a legal and ethical requirement to protect human health and the environment.[19]

Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound must be collected in a dedicated, chemically compatible, and properly sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., flammable, irritant, environmentally hazardous).[8]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste in the same container.[11]

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and in secondary containment.[12]

Waste_Disposal_Pathway Start Waste Generated (e.g., excess reagent, contaminated gloves) Segregate Segregate into a designated, compatible hazardous waste container. Start->Segregate Label Ensure container is properly labeled: 'Hazardous Waste', full chemical name, and hazard pictograms. Segregate->Label Store Store sealed container in a designated Satellite Accumulation Area with secondary containment. Label->Store EHS Arrange for pickup by the institutional Environmental Health & Safety (EHS) office. Store->EHS End Final Disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF). EHS->End

Caption: Chemical waste disposal pathway from lab to final disposal.

Disposal Methodology

The ultimate disposal of this chemical waste must be conducted by a licensed hazardous waste disposal company.[8] The most common method is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize harmful combustion byproducts.[5] Never dispose of this compound by pouring it down the drain or mixing it with general trash.[12]

Chapter 6: References

  • This compound | C10H14O | CID 591604 - PubChem. National Center for Biotechnology Information. [Link]

  • Ethers | Health & Safety | Health and Safety Department. University of St Andrews. [Link]

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  • Ethers - Handling and control of exposure. University of St Andrews. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet. The Euclid Chemical Company. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

  • Disposal Methods for Chlorinated Aromatic Waste. Royal Society of Chemistry. [Link]

  • Use of Ether - Environment, Health & Safety. University of Missouri. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University. [Link]

  • Aromatic compounds and processes for their removal from the environment. A-journal. [Link]

  • 21573-36-4 | MFCD28362204 | this compound | AA Blocks. AA Blocks. [Link]

  • This compound - NMPPDB. Nigerian Medicinal Plants and Phytochemicals Database. [Link]

  • Safety Data Sheet: 1,2,4-trimethylbenzene. Chemos GmbH & Co. KG. [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. State of Maine. [Link]

  • Chemical Waste | Environmental Health & Safety (EHS). The University of Texas at Austin. [Link]

  • Information Profiles on Potential Occupational Hazards: Trimethylbenzenes. Centers for Disease Control and Prevention. [Link]

  • Safety Data Sheet: 1,2,4-trimethylbenzene. DHC Solvent Chemie GmbH. [Link]

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An In-depth Technical Guide to the Toxicological Data and Hazards of 2-Methoxy-1,3,4-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Chasm for 2-Methoxy-1,3,4-trimethylbenzene

This technical guide addresses the toxicological profile and associated hazards of this compound (CAS No. 21573-36-4). It is imperative to acknowledge from the outset a significant scarcity of direct toxicological data for this specific molecule in publicly accessible databases and literature.[1] Consequently, this document adopts a scientifically grounded approach of inferring potential hazards by examining the well-documented toxicological profiles of its structural analogues, primarily the trimethylbenzene (TMB) isomers: 1,2,4-trimethylbenzene (Pseudocumene), 1,3,5-trimethylbenzene (Mesitylene), and 1,2,3-trimethylbenzene (Hemimellitene).[2][3] The addition of a methoxy group to the trimethylbenzene core is expected to influence its metabolic pathways and physicochemical properties, which will be a key consideration in the forthcoming analysis.

This guide is structured to provide a comprehensive overview, starting with the intrinsic properties of the molecule, followed by a detailed hazard assessment based on structural analogy, and culminating in recommended safety protocols and a discussion of data gaps.

Section 1: Physicochemical Identity and Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 21573-36-4[1][4][5]
Molecular Formula C₁₀H₁₄O[1][6]
Molecular Weight 150.22 g/mol [1][4]
Appearance Expected to be a clear, colorless liquid[7]
Odor Likely a distinctive, aromatic odor[7]
Solubility Expected to be nearly insoluble in water but soluble in organic solvents[8]

Note: Some properties are inferred from structurally similar compounds due to a lack of specific experimental data for this compound.

Section 2: Hazard Identification and Toxicological Profile (Inferred)

The following toxicological endpoints are assessed based on the known hazards of trimethylbenzene isomers. The presence of the methoxy group may alter the potency and metabolic profile, a factor that warrants caution in direct extrapolation.

Acute Toxicity

The trimethylbenzene isomers are known to be harmful if inhaled and may be harmful if swallowed or in contact with skin.[9] The primary acute effects are central nervous system depression, characterized by dizziness, headache, and confusion.[10][11]

  • Oral: Harmful if swallowed.

  • Dermal: May be harmful in contact with skin.

  • Inhalation: Harmful if inhaled, with the potential to cause respiratory tract irritation.

Skin and Eye Irritation

Data from surrogate trimethylbenzenes consistently indicate that these compounds are irritating to the skin and eyes.[12][13][14][15]

  • Skin Irritation: Causes skin irritation.[16][17] Prolonged or repeated contact may lead to defatting of the skin, resulting in dryness and cracking.[9]

  • Eye Irritation: Causes serious eye irritation.[16][17]

Respiratory and Skin Sensitization

There is limited information regarding the sensitization potential of trimethylbenzenes. However, as with many organic solvents, the potential for respiratory sensitization, particularly in susceptible individuals, cannot be entirely ruled out.

Specific Target Organ Toxicity (STOT)
  • Single Exposure: May cause respiratory irritation.[18][19] Inhalation of high concentrations of trimethylbenzene vapors can lead to central nervous system depression.[3]

  • Repeated Exposure: Chronic exposure to trimethylbenzenes has been associated with effects on the central nervous system and the blood.[3][9]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR)
  • Carcinogenicity: There is insufficient data to classify this compound or its parent trimethylbenzene isomers as carcinogenic.[20]

  • Mutagenicity: While some nitro-substituted aromatic compounds show mutagenic potential, there is no conclusive evidence to suggest that this compound is mutagenic.[21]

  • Reproductive Toxicity: There is a lack of specific data on the reproductive toxicity of this compound.[11]

Aspiration Hazard

Based on its expected viscosity and surface tension, similar to other aromatic hydrocarbons, this compound may be fatal if swallowed and enters airways.[19]

Section 3: Experimental Protocols for Hazard Assessment

For researchers planning to generate primary toxicological data for this compound, adherence to standardized OECD (Organisation for Economic Co-operation and Development) guidelines is paramount for data quality and regulatory acceptance.

In Vitro Irritation and Corrosion Assays
  • OECD TG 439 (In Vitro Skin Irritation): Utilizes reconstructed human epidermis (RhE) models to assess the potential for skin irritation.

  • OECD TG 431 (In Vitro Skin Corrosion): Also employs RhE models to determine the corrosive potential of a substance.

  • OECD TG 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage): A validated in vitro method to reduce animal testing.

Genotoxicity Assays

A battery of in vitro tests is recommended to assess mutagenic and clastogenic potential:

  • OECD TG 471 (Bacterial Reverse Mutation Test - Ames Test): Screens for point mutations.

  • OECD TG 487 (In Vitro Mammalian Cell Micronucleus Test): Detects chromosomal damage.

Acute Toxicity Testing
  • OECD TG 420 (Acute Oral Toxicity - Fixed Dose Procedure): A method to estimate the LD50 with fewer animals.

  • OECD TG 402 (Acute Dermal Toxicity): Assesses toxicity following dermal application.

  • OECD TG 403 (Acute Inhalation Toxicity): Evaluates toxicity upon inhalation of vapors.

Section 4: Exposure Controls and Personal Protection

Given the inferred hazards, stringent safety measures are essential when handling this compound.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[10]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[14]

    • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[11]

  • Hygiene Measures: Wash hands thoroughly after handling.[14]

Section 5: Environmental Hazards

The trimethylbenzene isomers are classified as toxic to aquatic life with long-lasting effects.[12][19] It is reasonable to assume that this compound shares these properties. Therefore, release into the environment must be avoided.

Section 6: Logical Framework for Hazard Assessment

The following diagram illustrates the logical flow from the known data of structural analogues to the inferred hazards and recommended safety protocols for this compound.

Hazard_Assessment_Framework cluster_known Known Toxicological Data cluster_subject Subject Compound cluster_inferred Inferred Hazards cluster_protocols Recommended Actions Known_TMB Toxicology of Trimethylbenzene Isomers (1,2,3-, 1,2,4-, 1,3,5-TMB) Subject This compound Known_TMB->Subject Structural Analogy Inferred_Hazards Skin/Eye Irritation Respiratory Irritation CNS Depression Aquatic Toxicity Subject->Inferred_Hazards Hazard Inference Safety_Protocols Engineering Controls Personal Protective Equipment Standardized Testing (OECD) Inferred_Hazards->Safety_Protocols Risk Mitigation

Caption: Hazard assessment workflow for this compound.

Section 7: Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized through direct experimental evidence. The hazard assessment presented in this guide, based on the principle of structural analogy to trimethylbenzenes, provides a necessary and cautious framework for its safe handling and use in research and development. It is strongly recommended that future work be directed towards generating specific toxicological data for this compound to fill the existing knowledge gaps and allow for a more definitive risk assessment.

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Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2-Methoxy-1,3,4-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Methoxy-1,3,4-trimethylbenzene, also known as 2,3,6-trimethylanisole. The synthesis is achieved via the Williamson ether synthesis, a robust and reliable method for forming ethers. The protocol begins with the deprotonation of 2,3,6-trimethylphenol using sodium hydroxide to form the corresponding sodium phenoxide. This intermediate is subsequently methylated using dimethyl sulfate in a classic SN2 reaction. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, explanations for experimental choices, critical safety precautions, and methods for purification and characterization.

Introduction and Scientific Rationale

This compound is a substituted anisole derivative that serves as a valuable building block in organic synthesis. The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of ether formation due to its versatility and reliability.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as the nucleophile, displacing a halide or other suitable leaving group from an organohalide or organosulfate.[2][3]

This protocol was developed around this classic transformation for several key reasons:

  • High Efficiency: The reaction of a phenoxide with a primary methylating agent like dimethyl sulfate is typically high-yielding.

  • Accessible Starting Materials: The precursor, 2,3,6-trimethylphenol, is commercially available and is a key intermediate in the synthesis of Vitamin E.[4]

  • Predictable Mechanism: The SN2 pathway is well-understood, allowing for rational control over reaction conditions.

The protocol first involves the in-situ formation of sodium 2,3,6-trimethylphenoxide. Phenols are sufficiently acidic to be deprotonated by a strong base like sodium hydroxide (NaOH).[5][6] The resulting phenoxide is a potent nucleophile that readily attacks the electrophilic methyl group of dimethyl sulfate, leading to the formation of the desired ether and a sulfate salt byproduct.

Reaction Scheme

Caption: Experimental workflow for the synthesis of this compound.

Critical Safety Precautions

  • Dimethyl Sulfate: This substance is extremely hazardous. It is a potent alkylating agent, highly toxic by inhalation and skin contact, and is a suspected human carcinogen. [7][8][9]AVOID ALL CONTACT. [8]Use in a certified chemical fume hood is mandatory. Wear appropriate PPE, including a face shield and heavy-duty, long-cuffed gloves (butyl rubber is recommended). Have a quench solution (e.g., dilute ammonia) readily available for any spills. Symptoms of exposure may be delayed for several hours. [8]In case of any exposure, seek immediate medical attention. * Sodium Hydroxide: Solid NaOH and its concentrated solutions are highly corrosive and can cause severe chemical burns to skin and eyes. [5][10][11][12]The dissolution process generates significant heat.

  • 2,3,6-Trimethylphenol: This starting material is corrosive and can cause serious eye damage and skin irritation. [13][14][15][16]Avoid creating dust.

  • Solvents: Acetone and diethyl ether are highly flammable. Ensure no ignition sources are present.

References

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Application Notes & Protocols: The Strategic Use of 2-Methoxy-1,3,4-trimethylbenzene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 2-Methoxy-1,3,4-trimethylbenzene (also known as 2,3,6-trimethylanisole) as a versatile and strategic starting material in multi-step organic synthesis. We delve into the core reactivity of this electron-rich aromatic compound, focusing on key transformations including regioselective formylation, directed ortho-metalation, and oxidation. Through detailed protocols, mechanistic insights, and workflow visualizations, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage this building block for the synthesis of complex molecular architectures.

Introduction: A Profile of this compound

This compound is a polysubstituted aromatic ether.[1][2] Its synthetic utility is rooted in the specific arrangement and electronic nature of its substituents: a strongly activating, ortho-, para-directing methoxy group and three moderately activating, ortho-, para-directing methyl groups. This configuration renders the aromatic ring highly nucleophilic and predisposes it to a range of synthetically valuable transformations.

The key structural feature is the methoxy group, which not only activates the ring towards electrophilic aromatic substitution but also serves as a powerful directing metalating group (DMG) for regioselective functionalization via lithiation.[3][4] The strategic placement of the methyl groups further influences the regiochemical outcome of reactions and provides additional handles for subsequent chemical modifications. This unique combination of features makes it an ideal precursor for constructing highly substituted benzene derivatives, which are common motifs in pharmaceuticals and natural products.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 21573-36-4[1]
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
Synonyms 2,3,6-Trimethylanisole[2]

Key Synthetic Transformations and Protocols

The reactivity of this compound can be channeled through several distinct pathways. The following sections detail the most impactful of these transformations, providing both the theoretical basis and practical, step-by-step protocols.

G cluster_0 Core Synthetic Pathways cluster_1 Key Intermediates start This compound EAS Electrophilic Aromatic Substitution start->EAS Formylation (Vilsmeier-Haack) DoM Directed ortho-Metalation (DoM) start->DoM n-BuLi, THF, -78°C Ox Oxidation start->Ox Aerobic Oxidation Aldehyde 4-Methoxy-2,3,6- trimethylbenzaldehyde EAS->Aldehyde Lithio 5-Lithio Intermediate DoM->Lithio Quinone Trimethylbenzoquinone Derivative Ox->Quinone Lithio->Aldehyde Quench with DMF

Figure 1: Key synthetic pathways originating from this compound.

Regioselective Formylation via Vilsmeier-Haack Reaction

The high electron density of the aromatic ring makes this compound an excellent substrate for electrophilic aromatic substitution. Formylation, the introduction of an aldehyde group (-CHO), is a particularly useful transformation as the resulting benzaldehyde can be further elaborated into a multitude of functionalities. The Vilsmeier-Haack reaction is a reliable method for formylating activated aromatic rings.

Causality and Regioselectivity: The reaction proceeds via the electrophilic Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The directing effects of the existing substituents are additive. The methoxy group strongly directs ortho and para. The C1 and C3 methyl groups also direct ortho and para. The C5 position is the most activated site, being ortho to the powerful methoxy director and para to the C1-methyl group, leading to the highly regioselective formation of 4-Methoxy-2,3,6-trimethylbenzaldehyde.

G start 2-Methoxy-1,3,4- trimethylbenzene product 4-Methoxy-2,3,6- trimethylbenzaldehyde start->product Vilsmeier-Haack Formylation reagents 1. POCl₃, DMF 2. H₂O, Heat

Figure 2: Vilsmeier-Haack formylation of this compound.

Protocol 1: Synthesis of 4-Methoxy-2,3,6-trimethylbenzaldehyde

This protocol is adapted from standard Vilsmeier-Haack procedures for activated anisoles.[5]

  • Apparatus Setup: Equip a dry, three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In the dropping funnel, prepare a solution of phosphoryl chloride (1.1 eq.) in anhydrous DMF (2.0 eq.). Cool the reaction flask containing anhydrous DMF (5 mL per 10 mmol of substrate) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add the POCl₃/DMF solution dropwise to the stirred DMF in the flask, maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at room temperature.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Add a saturated aqueous solution of sodium acetate until the mixture is neutral (pH ~7).[5] Heat the mixture at 100 °C for 30 minutes to hydrolyze the iminium intermediate.

  • Extraction: After cooling, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield the pure aldehyde.

Directed ortho-Metalation (DoM) for C-5 Functionalization

Directed ortho-metalation is one of the most powerful strategies for the regioselective functionalization of aromatic rings.[3][6] The methoxy group in this compound acts as an excellent directing group, coordinating to an organolithium base (like n-butyllithium) and directing deprotonation to the adjacent, sterically accessible C-5 position.[3][7] This generates a potent nucleophilic aryl lithium species in situ, which can react with a wide array of electrophiles.

Causality and Mechanism: The process involves the initial coordination of the Lewis acidic lithium of the alkyllithium reagent to the Lewis basic oxygen of the methoxy group.[3] This coordination pre-positions the base, lowering the activation energy for the deprotonation of the proximal C-H bond at the C-5 position. This circumvents the issue of kinetic acidity and provides exceptional regiocontrol. The reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like THF to ensure the stability of the organolithium intermediate.[6]

G start 2-Methoxy-1,3,4- trimethylbenzene step1 n-BuLi, THF -78 °C start->step1 intermediate 5-Lithio Intermediate step1->intermediate step2 Electrophile (E⁺) -78 °C to RT intermediate->step2 product 5-Substituted Product step2->product

Figure 3: Workflow for Directed ortho-Metalation and Electrophilic Quench.

Protocol 2: General Procedure for DoM and Electrophilic Quench

  • Apparatus Setup: Assemble a flame-dried, three-necked, round-bottomed flask under a positive pressure of argon or nitrogen, equipped with a magnetic stirrer, a thermometer, and a rubber septum.

  • Initial Charge: Add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1-1.2 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1-2 hours. Formation of the lithiated species is often indicated by a color change.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2-1.5 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 1-3 hours, then let it warm slowly to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.

Table 2: Scope of Electrophiles in DoM of this compound

ElectrophileReagentProduct Functional Group
Carbonyl Aldehydes, KetonesSecondary/Tertiary Alcohol
Carboxylation CO₂ (gas or dry ice)Carboxylic Acid
Formylation N,N-Dimethylformamide (DMF)Aldehyde
Alkylation Alkyl Halides (e.g., CH₃I)Alkyl Group
Borylation Triisopropyl borateBoronic Ester
Silylation Trimethylsilyl chloride (TMSCl)Silyl Group

Application in Multi-Step Synthesis: A Hypothetical Route to a Substituted Phthalide

The true power of this compound is realized when these primary transformations are integrated into a longer synthetic sequence.[8][9] The following scheme illustrates a plausible route to a highly substituted phthalide, a core structure found in various natural products.

G A This compound B 5-Lithio Intermediate A->B 1. n-BuLi, THF, -78°C C 4-Methoxy-2,3,6-trimethyl- benzoic Acid B->C 2. CO₂ 3. H₃O⁺ workup D Lithiation at C1-Methyl C->D 4. LDA (2.2 eq), THF E Dilithio Species F Hydroxy Acid Intermediate E->F 5. Formaldehyde (HCHO) 6. H₃O⁺ workup G Substituted Phthalide F->G 7. Acid-catalyzed lactonization

Figure 4: Multi-step synthesis of a substituted phthalide.

This sequence demonstrates the strategic application of sequential lithiations.

  • Step 1 (DoM): The first lithiation is directed by the methoxy group to the C5 position, as described in Protocol 2.

  • Step 2 (Carboxylation): Quenching with CO₂ installs a carboxylic acid, a key handle for the subsequent cyclization.

  • Step 3 (Benzylic Lithiation): A second, distinct lithiation is performed. Using a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA), the most acidic proton is now on the C1-methyl group, which is ortho to the newly formed carboxylate director. This forms a benzylic anion.

  • Step 4 (Hydroxymethylation & Lactonization): This benzylic anion is quenched with formaldehyde. Upon acidic workup, the resulting hydroxy acid undergoes spontaneous or catalyzed intramolecular esterification (lactonization) to form the final phthalide product.

This example highlights how understanding the hierarchy of directing groups and proton acidity allows for precise, step-wise construction of complex molecular frameworks from a simple starting material.

Conclusion

This compound is a powerful and cost-effective building block for organic synthesis. Its utility stems from the predictable and high regioselectivity of its key reactions, particularly electrophilic formylation and directed ortho-metalation. By mastering these transformations, chemists can efficiently generate highly substituted aromatic intermediates that are primed for elaboration into complex target molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers to confidently incorporate this versatile reagent into their synthetic programs, accelerating discovery in medicinal chemistry and materials science.

References

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Application Notes and Protocols for 2-Methoxy-1,3,4-trimethylbenzene and its Analogs in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Trimethylbenzene Core in Pharmaceutical Synthesis

2-Methoxy-1,3,4-trimethylbenzene, also known as 2,3,6-trimethylanisole, is a substituted aromatic ether. While direct applications of this specific ether in pharmaceuticals are not extensively documented, its core structure, the trimethylphenyl group, is a critical component in the synthesis of vital pharmaceutical compounds. The most significant application of this structural motif is in the industrial synthesis of α-tocopherol, the most biologically active form of Vitamin E.[1]

This guide provides a comprehensive overview of the application of the this compound scaffold, primarily through its closely related and industrially significant analog, 2,3,6-trimethylphenol (TMP). We will delve into the synthetic pathways leading to key intermediates for Vitamin E synthesis, providing detailed, field-proven protocols. The causality behind experimental choices will be explained to provide a deeper understanding of the processes.

Chemical Structure and Properties of this compound:

PropertyValue
IUPAC Name This compound
Synonyms 2,3,6-Trimethylanisole
CAS Number 21573-36-4
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol

Core Application: A Gateway to Vitamin E Synthesis

The primary pharmaceutical relevance of the this compound scaffold lies in its demethylated form, 2,3,6-trimethylphenol (TMP), which is a crucial precursor for the synthesis of Trimethylhydroquinone (TMHQ).[1] TMHQ is one of the two key building blocks for the industrial production of α-tocopherol (Vitamin E).[1][2]

The overall synthetic pathway can be visualized as a multi-step process, commencing from readily available starting materials like m-cresol.

Vitamin_E_Synthesis_Pathway A m-Cresol B 2,3,6-Trimethylphenol (TMP) A->B Methylation C 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ) B->C Oxidation D Trimethylhydroquinone (TMHQ) C->D Hydrogenation F α-Tocopherol (Vitamin E) D->F Condensation E Isophytol E->F

Caption: Overall workflow for the synthesis of α-Tocopherol (Vitamin E) from m-cresol.

Protocol 1: Synthesis of 2,3,6-Trimethylphenol (TMP) from m-Cresol

The synthesis of TMP is typically achieved through the vapor-phase methylation of m-cresol with methanol over a solid acid catalyst. This ortho-selective methylation is a critical step, and various catalytic systems have been developed to maximize the yield of the desired 2,3,6-isomer.[3][4]

Principle: This protocol utilizes a fixed-bed reactor with a metal oxide catalyst to facilitate the high-temperature, vapor-phase alkylation of m-cresol. The catalyst's properties are crucial for directing the methylation to the positions ortho to the hydroxyl group.

Materials:

  • m-Cresol

  • Methanol

  • Metal oxide catalyst (e.g., Fe₂O₃-SiO₂-CuO)[4]

  • Fixed-bed tube reactor

  • Nitrogen gas (for inert atmosphere)

  • Condenser and collection flask

  • Gas chromatograph (for analysis)

Procedure:

  • Catalyst Preparation and Packing: Prepare or procure the specified metal oxide catalyst. Pack the catalyst into the fixed-bed tube reactor, ensuring uniform distribution to prevent channeling.

  • System Setup: Assemble the reactor system, including a preheater for the reactants, the catalyst bed, a condenser, and a collection flask. Ensure the system is leak-proof.

  • Reaction Initiation: Heat the reactor to the desired temperature (e.g., 340°C) under a flow of nitrogen gas.[4]

  • Reactant Feed: Prepare a feed mixture of m-cresol and methanol, often with water, in a specific molar ratio (e.g., 1:5:1.5 methanol/m-cresol/water).[4]

  • Vaporization and Reaction: Pump the liquid feed through the preheater to vaporize it before it enters the reactor. The vaporized reactants then pass over the heated catalyst bed where the methylation reaction occurs.

  • Product Collection: The reaction products are cooled in the condenser and collected in the flask.

  • Analysis: Analyze the product mixture using gas chromatography to determine the conversion of m-cresol and the selectivity for 2,3,6-trimethylphenol.

Expected Outcome: High conversion of m-cresol (>99%) with high selectivity for 2,3,6-trimethylphenol (>90%) can be achieved under optimized conditions.[3]

Protocol 2: Oxidation of 2,3,6-Trimethylphenol (TMP) to 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ)

The subsequent step is the selective oxidation of TMP to TMBQ. This is a key transformation, and various oxidizing agents and catalytic systems have been employed to achieve high yields and selectivity.

Principle: This protocol describes a catalytic oxidation using a copper(II) halide-based catalyst system and oxygen (from air) as the oxidant. The reaction is carried out in a two-phase system to facilitate product separation and catalyst recycling.[5]

Materials:

  • 2,3,6-Trimethylphenol (TMP)

  • Copper(II) chloride (CuCl₂)

  • Lithium chloride (LiCl)

  • Secondary aliphatic acyclic alcohol (e.g., 3-heptanol)[5]

  • Water

  • Oxygen or air

  • Reaction vessel with a stirrer and gas inlet

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a two-phase reaction medium consisting of water and a secondary aliphatic acyclic alcohol.

  • Catalyst Addition: Add the catalyst system, for example, substoichiometric amounts of CuCl₂ and stoichiometric amounts of LiCl.[5]

  • Substrate Addition: Add the 2,3,6-trimethylphenol to the reaction mixture.

  • Oxidation: Heat the mixture and bubble oxygen or air through it with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture and separate the organic and aqueous phases. The TMBQ will be in the organic phase.

  • Purification: The organic phase can be washed, dried, and the solvent evaporated to yield the crude TMBQ. Further purification can be achieved by crystallization or chromatography.

Expected Outcome: This method aims for a high yield and selectivity of 2,3,5-trimethyl-1,4-benzoquinone, minimizing the formation of chlorinated byproducts.[5]

Oxidation_Workflow A 2,3,6-Trimethylphenol (TMP) B Two-phase system (Water + Alcohol) A->B C Catalyst Addition (CuCl₂/LiCl) B->C D Oxidation with O₂/Air C->D E Phase Separation D->E F Purification E->F G 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ) F->G

Caption: Experimental workflow for the oxidation of TMP to TMBQ.

Protocol 3: Hydrogenation of 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ) to Trimethylhydroquinone (TMHQ)

The final step in the synthesis of the aromatic core of Vitamin E is the reduction of TMBQ to TMHQ. Catalytic hydrogenation is the most common and efficient method for this transformation.[6][7]

Principle: This protocol utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst to reduce the quinone to a hydroquinone using hydrogen gas. The reaction is typically clean and high-yielding.

Materials:

  • 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ)

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or other suitable solvent

  • Hydrogenation vessel (e.g., Parr hydrogenator)

  • Hydrogen gas

  • Inert gas (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Vessel Preparation: Add the TMBQ and the solvent (e.g., methanol) to the hydrogenation vessel.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the mixture under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure. Stir the mixture vigorously. The reaction is typically exothermic, and cooling may be required.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Catalyst Removal: Once the reaction is complete, vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.[7]

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude TMHQ.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.[6]

Quantitative Data Summary for TMBQ Hydrogenation:

CatalystSolventTemperature (°C)Hydrogen PressureYield/Selectivity (%)Reference
Pd/CLBA (commercial mixed solvent)Not specifiedNot specified99.4 (molar yield)[7]
Raney NickelMethanol1003.5 MPa100 (selectivity)[7]
10% Pd/CToluene85 - 90800 mm H₂ONot specified[7]

The Role of this compound

While 2,3,6-trimethylphenol is the direct precursor in the industrial synthesis of TMHQ, this compound can be considered a protected or synthetic equivalent. In a research setting, the methoxy group can serve as a protecting group for the phenol, which can be deprotected (demethylated) at a later stage if needed. The synthesis of this compound can be readily achieved from 2,3,6-trimethylphenol via Williamson ether synthesis using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

Concluding Remarks for the Researcher

The this compound scaffold, primarily through its phenolic analog, holds a significant position in pharmaceutical manufacturing as a key building block for Vitamin E. The protocols outlined in this guide provide a robust foundation for the synthesis of the crucial intermediate, trimethylhydroquinone. Understanding these synthetic pathways and the rationale behind the experimental choices is essential for researchers and professionals involved in drug development and fine chemical synthesis. Further research into the direct biological activities of this compound and its derivatives could potentially unveil new pharmaceutical applications beyond its role as a synthetic intermediate.

References

  • Synthesis of 2,3,6-trimethylphenol by catalytic alkylation of m-cresol with methanol. (n.d.). ResearchGate.
  • Vapor phase synthesis of 2,3,6-trimethylphenol from m-cresol and methanol with Fe2O3-SiO2-CuO catalyst. (n.d.). ResearchGate.
  • Method for preparing dl-alpha-tocopherol with high yield. (n.d.). Google Patents.
  • Process for the synthesis of vitamin E. (n.d.). Google Patents.
  • Study of (all-rac)-α-tocopherol synthesis from trimethylhydroquinone and isophytol at the presence of solid catalysts. (n.d.). Acta Chimica Slovaca.
  • A method for the synthesis of 2,3,6-trimethylphenol. (n.d.). Google Patents.
  • Study on the Synthesis of 2,3,5-Trimethyl-1,4-Benzoquinone by an RSR+STR Tandem Process. (n.d.). Industrial & Engineering Chemistry Research.
  • Methylation of m-cresol to 2,3,6-trimethylphenol catalyzed by Cr2O3 Doped Fe2O3-V2O5. (n.d.). ResearchGate.
  • Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst. (2020). The Italian Association of Chemical Engineering.
  • Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts. (n.d.). Catalysis Science & Technology.
  • 2,3,6-Trimethylaniline. (n.d.). PubChem.
  • Process for the preparation of 2.3.6.-trimethylphenol by methylation of 2.6-dimethylphenol. (n.d.). Google Patents.
  • Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol. (n.d.). Google Patents.
  • Synthesis of 2,3,5-trimethyl-1,4-benzoquinone via catalytic oxidation of 2,3,6-trimethylphenol with CuCl2 and FeCl3. (n.d.). ResearchGate.
  • 2,3,5-Trimethylanisole. (n.d.). PubChem.
  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (n.d.). MDPI.
  • 2,4,6-Trimethylaniline. (n.d.). PubChem.
  • A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor. (n.d.). New Journal of Chemistry.
  • 2,4,6-Trimethylaniline and Its Salts. (2011). OEHHA.
  • Trimethyl-1,4-Benzoquinone Synthesis via 2,3,6-Trimethylphenol Catalytic Oxidation by Oxygen in the Presence of. (n.d.). David Publishing.

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2-Methoxy-1,3,4-trimethylbenzene as a precursor for fine chemical synthesis.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work. [9][10]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 591604, this compound.
  • J Pharm Pharm Sci (2021). Supplementary Information.
  • NIST (2025). Benzene, 2-methoxy-1,3,4-trimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Euclid Chemical (2020). Material Safety Data Sheet.
  • RIKEN (2022). Selective synthesis of meta isomers now possible.
  • Airgas (2016). Safety Data Sheet.
  • Royal Society of Chemistry (n.d.). Supporting Information.
  • Michigan State University Department of Chemistry (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Wikipedia (n.d.). Methoxytoluene.
  • The Organic Chemistry Tutor (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review.

Application Notes: Comprehensive Characterization of 2-Methoxy-1,3,4-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-1,3,4-trimethylbenzene, also known as 2,3,6-trimethylanisole, is a substituted aromatic ether. Its structural complexity, featuring a methoxy group and three methyl groups on a benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules in pharmaceuticals and materials science. The precise arrangement of these substituents dictates its chemical reactivity and physical properties. Therefore, unambiguous structural confirmation and purity assessment are critical for its application, particularly in regulated industries like drug development.

This guide provides a detailed framework of analytical techniques for the comprehensive characterization of this compound. We will explore a multi-technique approach, leveraging the strengths of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and structural integrity of the compound.

Physicochemical Properties and Safety

A foundational understanding of the compound's properties is essential for selecting appropriate analytical conditions and ensuring safe laboratory handling.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem[1]
CAS Number 21573-36-4 PubChem[1]
Molecular Formula C₁₀H₁₄O NIST[2]
Molecular Weight 150.22 g/mol PubChem[1]
Monoisotopic Mass 150.104465066 Da PubChem[1]
Boiling Point Not experimentally available; estimated to be high due to substitution.
Polarity Non-polar / weakly polar Inferred from structure

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane). Insoluble in water. | Inferred from structure |

Safety and Handling Precautions: While a specific Safety Data Sheet (SDS) for this compound is not readily available, its structure as a substituted trimethylbenzene suggests that precautions for similar flammable and irritant aromatic compounds should be followed.

  • Flammability: Treat as a flammable liquid. Keep away from heat, sparks, and open flames. Use in a well-ventilated area, preferably a fume hood.

  • Irritation: Assumed to be a skin, eye, and respiratory irritant. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Inhalation: Avoid inhaling vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Primary Identification and Purity: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Application: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like this compound. Gas chromatography separates the compound from impurities based on boiling point and polarity, while mass spectrometry provides structural information through ionization and fragmentation, confirming its molecular weight and identity.[3] This method is highly sensitive and specific, making it ideal for both qualitative identification and quantitative purity assessment.[4]

Anticipated Fragmentation Pattern: Upon electron ionization (EI), the molecular ion (M⁺•) at m/z 150 is expected. The fragmentation is dictated by the stability of the resulting ions. Key expected fragments include:

  • m/z 135 (Base Peak): Loss of a methyl radical (•CH₃), forming a stable benzylic-type cation. This is a very common fragmentation for methylated aromatic compounds.

  • m/z 120: Subsequent loss of another methyl radical from the m/z 135 fragment.

  • m/z 105: Loss of a methoxy radical (•OCH₃) from the molecular ion or loss of CO from the m/z 135 fragment. Aromatic ethers can undergo cleavage at the β-bond to the ring.[5]

  • m/z 91: Formation of the tropylium ion (C₇H₇⁺), a common rearrangement product for alkylbenzenes.

  • m/z 77: The phenyl cation (C₆H₅⁺), resulting from cleavage of all substituents.

Protocol 1: GC-MS Analysis

1. Sample Preparation: a. Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or dichloromethane. b. Dilute the stock solution to a final concentration of approximately 10-20 µg/mL for analysis.

2. Instrumentation and Conditions: a. GC System: Standard Gas Chromatograph with a mass selective detector. b. Data System: Capable of library searching (e.g., NIST). c. The following table summarizes a robust starting point for the GC-MS parameters.

Table 2: Recommended GC-MS Parameters

Parameter Recommended Setting Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, low-polarity (e.g., DB-5MS, HP-5MS) The 5% phenyl polysiloxane phase provides excellent separation for non-polar aromatic compounds.[6]
Carrier Gas Helium, constant flow rate of 1.0 mL/min Provides good efficiency and is inert.
Injector Temp. 250 °C Ensures rapid vaporization without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio) Prevents column overloading and ensures sharp peaks for a concentrated sample.
Injection Vol. 1 µL Standard volume for this concentration range.
Oven Program Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min This temperature program effectively separates potential volatile impurities from the main analyte.
MS Source Temp. 230 °C Standard temperature for EI source.
MS Quad Temp. 150 °C Standard temperature for quadrupole.
Ionization Electron Ionization (EI) at 70 eV Standard energy for reproducible fragmentation and library matching.[7]

| Scan Range | m/z 40-400 | Covers the molecular ion and all expected fragments. |

3. Data Interpretation: a. Identity Confirmation: The retention time should be consistent across runs. The acquired mass spectrum should show a molecular ion peak at m/z 150 and a fragmentation pattern consistent with the anticipated cleavages (e.g., base peak at m/z 135). Compare the spectrum against a reference standard or a reliable spectral library like NIST. b. Purity Assessment: Integrate the total ion chromatogram (TIC). The purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area %). This provides a quantitative measure of purity.

Definitive Structural Elucidation: NMR Spectroscopy

Principle & Application: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[8] ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms in the molecule. For this compound, NMR is essential to confirm the precise 1,2,3,4-substitution pattern on the benzene ring.

Anticipated ¹H and ¹³C NMR Spectra:

  • ¹H NMR: The molecule's asymmetry should result in distinct signals for all proton groups.

    • Aromatic Protons (δ 6.5-7.5 ppm): Two protons are on the aromatic ring. They are adjacent to each other and will appear as two doublets due to ortho-coupling (J ≈ 7-9 Hz). Their exact chemical shift is influenced by the electron-donating effects of the methoxy and methyl groups.[1]

    • Methoxy Protons (δ 3.7-4.0 ppm): The three protons of the -OCH₃ group will appear as a sharp singlet.

    • Methyl Protons (δ 2.1-2.5 ppm): The three methyl groups (-CH₃) are in different chemical environments and should appear as three distinct singlets.

  • ¹³C NMR:

    • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the six aromatic carbons due to the molecule's lack of symmetry. The carbon attached to the methoxy group will be the most downfield shifted.[9]

    • Methoxy Carbon (δ 55-60 ppm): A single signal for the -OCH₃ carbon.[10]

    • Methyl Carbons (δ 15-25 ppm): Three separate signals for the three unique methyl carbons.

Protocol 2: NMR Spectroscopy Analysis

1. Sample Preparation: a. Dissolve 5-10 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. b. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[11]

2. Instrumentation and Conditions:

Table 3: Recommended NMR Parameters (400 MHz Spectrometer)

Parameter ¹H NMR Setting ¹³C NMR Setting
Solvent CDCl₃ CDCl₃
Temperature 25 °C (298 K) 25 °C (298 K)
Pulse Program Standard single pulse Proton-decoupled single pulse
Spectral Width 0-12 ppm 0-220 ppm
Acquisition Time ~3-4 seconds ~1-2 seconds
Number of Scans 8-16 512-1024 (or more)

| Relaxation Delay | 1-2 seconds | 2-5 seconds |

3. Data Interpretation: a. ¹H NMR: i. Integrate all peaks. The integral ratios should correspond to the number of protons in each group (e.g., 1H:1H:3H:3H:3H:3H). ii. Analyze the multiplicities. Confirm the presence of two doublets in the aromatic region and four singlets in the aliphatic/methoxy region. iii. Measure the coupling constant (J-value) for the aromatic doublets to confirm ortho-coupling. b. ¹³C NMR: i. Count the number of signals. A total of 10 distinct signals (6 aromatic, 1 methoxy, 3 methyl) would confirm the proposed structure's asymmetry. ii. Compare the observed chemical shifts to predicted values or data from similar structures to assign each carbon.

Functional Group Confirmation: FTIR Spectroscopy

Principle & Application: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. It is a rapid and simple method to confirm the presence of the key structural components of this compound: the aromatic ring, C-H bonds, and the C-O ether linkage.[12]

Anticipated Characteristic Absorptions:

  • Aromatic C-H Stretch (3000-3100 cm⁻¹): A weak to medium absorption just above 3000 cm⁻¹, characteristic of C-H bonds on a benzene ring.[13]

  • Aliphatic C-H Stretch (2850-3000 cm⁻¹): Strong absorptions from the methyl and methoxy groups.[12]

  • Aromatic C=C Stretch (1450-1600 cm⁻¹): Two or three medium-intensity bands from the stretching of the benzene ring itself.[14]

  • Asymmetric C-O-C Stretch (1200-1275 cm⁻¹): A strong, characteristic absorption for aryl alkyl ethers. This is a key diagnostic peak.

  • C-H Out-of-Plane Bending (below 900 cm⁻¹): The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.[15]

Protocol 3: FTIR Spectroscopy Analysis

1. Sample Preparation: a. Neat Liquid: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. b. Attenuated Total Reflectance (ATR): Place one drop of the sample directly onto the ATR crystal. This is often the simplest method.

2. Instrumentation and Conditions:

Table 4: Recommended FTIR Parameters

Parameter Recommended Setting
Spectrometer Standard FTIR Spectrometer (e.g., with DTGS detector)
Accessory Salt plates (for transmission) or ATR accessory
Scan Range 4000-650 cm⁻¹
Resolution 4 cm⁻¹

| Number of Scans | 16-32 |

3. Data Interpretation: a. Correlate the major absorption bands in the acquired spectrum with the expected wavenumbers for the aromatic, ether, and alkyl functional groups. b. The presence of a strong band around 1250 cm⁻¹ is excellent confirmation of the aryl ether functionality.

Analysis of Purity and Isomeric Impurities: HPLC

Principle & Application: While GC-MS is ideal for volatile compounds, HPLC is a powerful complementary technique for purity analysis, especially for identifying non-volatile impurities or thermally sensitive compounds.[3] For this compound, a non-polar compound, reversed-phase HPLC (RP-HPLC) is the method of choice.[16] It is particularly useful for separating positional isomers, which may have very similar boiling points and mass spectra but differ in their hydrophobic interactions with the stationary phase.[17]

Protocol 4: RP-HPLC Analysis

1. Sample Preparation: a. Prepare a stock solution of 1 mg/mL in acetonitrile. b. Dilute as necessary with the mobile phase to an appropriate concentration for UV detection (e.g., 0.1-0.2 mg/mL). c. Filter the sample through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

Table 5: Recommended RP-HPLC Parameters

Parameter Recommended Setting Rationale
HPLC System Standard system with UV detector Standard for purity analysis.
Column C18, 150 mm x 4.6 mm, 5 µm particle size A C18 column is the standard for retaining non-polar compounds.[18]
Mobile Phase Isocratic: Acetonitrile/Water (e.g., 70:30 v/v) A high organic content is needed to elute this non-polar analyte with a reasonable retention time.[2]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Maintains consistent retention times.
Detection UV at 275 nm Aromatic compounds typically absorb in this region.[13]

| Injection Vol. | 10 µL | Standard injection volume. |

3. Data Interpretation: a. Purity: The purity can be determined by area percent, similar to GC analysis. A single, sharp, symmetrical peak is indicative of a pure compound. b. Impurity Profiling: The presence of other peaks indicates impurities. Positional isomers, if present, would likely elute with slightly different retention times. Spiking the sample with known potential impurities can confirm their identity.

Integrated Analytical Workflow

A comprehensive characterization relies on combining the strengths of each technique. The following workflow ensures a thorough and validated analysis.

G cluster_0 Initial Analysis cluster_1 Structural Confirmation cluster_2 Purity & Impurity Profile Sample Sample Received (this compound) GCMS GC-MS Analysis Sample->GCMS Identity & Purity Screening FTIR FTIR Analysis Sample->FTIR Functional Group Confirmation NMR 1H and 13C NMR Spectroscopy GCMS->NMR FTIR->NMR HPLC RP-HPLC Analysis NMR->HPLC Structure Confirmed? Report Final Certificate of Analysis HPLC->Report Purity Confirmed?

Caption: Integrated workflow for the comprehensive characterization of this compound.

Conclusion

The structural characterization and purity assessment of this compound require a multi-faceted analytical approach. GC-MS provides an excellent primary method for identification and quantification of volatile components. NMR spectroscopy offers definitive and unambiguous confirmation of the molecular structure, which is critical for distinguishing it from its isomers. FTIR serves as a rapid check for key functional groups, while RP-HPLC offers a robust, orthogonal method for purity analysis and the separation of potential non-volatile or isomeric impurities. By following the detailed protocols and integrated workflow presented in these application notes, researchers and scientists can confidently verify the identity, structure, and purity of this compound, ensuring its suitability for downstream applications in research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzene, 2-methoxy-1,3,4-trimethyl-. NIST Chemistry WebBook.
  • SIELC Technologies. (n.d.). Separation of 1,3,5-Trimethylbenzene on Newcrom R1 HPLC column.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Chemistry LibreTexts. (2015, July 18). Spectral Characteristics of the Benzene Ring.
  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds.
  • OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds. Organic Chemistry.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table.
  • The Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
  • Chemistry LibreTexts. (2024, September 30). Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Szepesy, L., & Czencz, M. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • University of Michigan. (n.d.). Mass Spectrometry.
  • ResearchGate. (2025, September 2). Gas chromatography-mass spectrometry (GC-MS) analysis of petroleum ether extract (oil) and bio-assays of crude extract of Iris germanica.
  • MDPI. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines.
  • VTechWorks. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • MDPI. (2018, March 14). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

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Nuclear Magnetic Resonance (NMR) spectroscopy protocols for 2-Methoxy-1,3,4-trimethylbenzene.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for NMR Spectroscopy of 2-Methoxy-1,3,4-trimethylbenzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of organic molecules. For this compound, a substituted aromatic ether, NMR provides critical insights into its molecular framework by detailing the chemical environment of each proton and carbon atom. This comprehensive guide offers detailed protocols for acquiring high-quality one-dimensional (1D) and two-dimensional (2D) NMR spectra of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies outlined herein are designed to be self-validating and are grounded in established principles of NMR spectroscopy.

Foundational Principles: Understanding the Analyte

This compound presents a unique set of structural features that are well-resolved by NMR. The aromatic ring contains two adjacent protons, and the substituents—one methoxy and three methyl groups—provide distinct signals. Understanding the expected chemical shifts and coupling patterns is crucial for designing the appropriate NMR experiments and for accurate spectral interpretation. The electron-donating nature of the methoxy and methyl groups influences the electron density of the aromatic ring, which in turn affects the chemical shifts of the aromatic protons and carbons.[1][2]

Rigorous Sample Preparation: The Cornerstone of Quality Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation. A homogenous solution, free from particulate matter and paramagnetic impurities, is essential for achieving sharp resonance lines and optimal spectral resolution.[3]

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent)

  • Glassware: Clean and dry Pasteur pipettes and small vials

Protocol for Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR, and 50-75 mg for ¹³C NMR, into a clean, dry vial.[4][5] While higher concentrations can reduce acquisition time for ¹³C NMR, they may lead to line broadening in ¹H spectra.[5][6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.[4][7] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[3]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to confirm it is clear and free of any solid particles.[6]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to the NMR tube. If any particulate matter is present, filter the solution through a small cotton plug placed in the pipette.[5][6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[6]

One-Dimensional (1D) NMR Spectroscopy: The Primary Structure Probe

1D NMR experiments, specifically ¹H and ¹³C NMR, are the foundational steps in the structural analysis of this compound.

¹H NMR Spectroscopy Protocol

Proton NMR provides information on the number of different types of protons, their chemical environments, and their neighboring protons.

Experimental Workflow for ¹H NMR

Caption: Workflow for 1D ¹H NMR Spectroscopy.

Step-by-Step Protocol:

  • Instrument Setup: Insert the prepared sample into the NMR spectrometer.

  • Locking and Shimming: Establish a deuterium lock using the CDCl₃ signal and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).

    • Spectral Width (SW): Approximately 12-16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of all protons for accurate integration.

    • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a gentle exponential window function to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.

    • Manually or automatically correct the phase and baseline of the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy Protocol

Carbon-13 NMR provides information on the number of non-equivalent carbons and their chemical environments.

Step-by-Step Protocol:

  • Instrument Setup and Locking/Shimming: Follow the same initial steps as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. Quaternary carbons have longer relaxation times, so a sufficient delay is crucial for their detection.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.

  • Data Acquisition and Processing: Follow a similar data acquisition and processing workflow as for ¹H NMR.

Expected 1D NMR Data for this compound

The following table summarizes the predicted chemical shifts for this compound. Protons on carbons adjacent to the ether oxygen are expected to show a downfield shift.[8][9] Similarly, carbon atoms directly bonded to the ether oxygen will experience a significant downfield shift.[10][11]

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Multiplicity Integration
Aromatic-H6.8 - 7.2120 - 140Doublet, Doublet1H, 1H
Methoxy (-OCH₃)~3.8~55Singlet3H
Methyl (-CH₃)2.1 - 2.415 - 25Singlet3H
Methyl (-CH₃)2.1 - 2.415 - 25Singlet3H
Methyl (-CH₃)2.1 - 2.415 - 25Singlet3H
Aromatic-C (Substituted)-130 - 160--

Two-Dimensional (2D) NMR Spectroscopy: Unraveling Connectivity

2D NMR experiments are powerful tools for determining the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy)

COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds. For this compound, this is particularly useful for confirming the connectivity of the aromatic protons.

Experimental Workflow for 2D COSY dot graph TD { A[1D ¹H Spectrum Acquisition] --> B{Define Spectral Widths}; B --> C[Set 2D COSY Parameters]; C --> D[Acquire 2D FID Matrix]; D --> E[2D Fourier Transform]; E --> F[Symmetrization and Phasing]; F --> G[Contour Plot Generation]; G --> H[Correlation Analysis]; } Caption: Workflow for 2D COSY Spectroscopy.

Step-by-Step Protocol:

  • Setup: Acquire a standard ¹H NMR spectrum first to determine the appropriate spectral width. 2[12]. Acquisition Parameters:

    • Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Spectral Width (SW): Set the same spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Number of Increments (F1): 256-512 increments are typically sufficient.

    • Number of Scans (NS): 2-8 scans per increment.

  • Data Processing: Process the 2D data using appropriate window functions and perform a 2D Fourier transform. Symmetrize the resulting spectrum to reduce artifacts.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached.

Step-by-Step Protocol:

  • Setup: Acquire both ¹H and ¹³C 1D spectra to determine the respective spectral widths.

  • Acquisition Parameters:

    • Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsp on Bruker systems for multiplicity editing).

    • Spectral Widths (SW): Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.

    • Number of Increments (F1): 128-256 increments.

    • Number of Scans (NS): 4-16 scans per increment.

  • Data Processing: Process the 2D data to generate a contour plot showing ¹H-¹³C correlations.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying connections across quaternary carbons.

[13]Step-by-Step Protocol:

  • Setup: Similar to HSQC, acquire ¹H and ¹³C 1D spectra first.

  • Acquisition Parameters:

    • Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker systems).

    • Spectral Widths (SW): Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • Long-Range Coupling Delay: Optimize the delay for typical 2-3 bond couplings (e.g., a delay corresponding to a coupling constant of 8-10 Hz).

    • Number of Increments (F1): 256-512 increments.

    • Number of Scans (NS): 8-32 scans per increment.

  • Data Processing: Process the 2D data to generate a contour plot showing long-range ¹H-¹³C correlations.

Data Interpretation and Structural Confirmation

A combined analysis of the 1D and 2D NMR data will allow for the unambiguous assignment of all proton and carbon signals in this compound.

  • ¹H NMR: Confirms the number and integration of aromatic, methoxy, and methyl protons. The splitting pattern of the aromatic protons reveals their relative positions.

  • ¹³C NMR: Identifies all unique carbon environments, including the quaternary carbons.

  • COSY: Shows the coupling between the two adjacent aromatic protons.

  • HSQC: Correlates each proton signal (except for the singlets which are easily assigned) to its directly attached carbon.

  • HMBC: Provides the crucial long-range correlations. For example, correlations from the methoxy protons to the aromatic carbon they are attached to, and from the methyl protons to adjacent aromatic carbons, will definitively establish the substitution pattern.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive NMR analysis of this compound. By following these step-by-step procedures and understanding the rationale behind the experimental choices, researchers can acquire high-quality, reproducible NMR data, leading to confident structural characterization.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
  • Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation.
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  • Organomation. NMR Sample Preparation: The Complete Guide.
  • University College London. Sample Preparation.
  • University of Notre Dame. BRUKER NMR TRAINING.
  • Royal Society of Chemistry. Supporting information.
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  • YouTube. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation.
  • OpenStax. (2023). 18.8 Spectroscopy of Ethers.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0013733).
  • ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • University of Wisconsin-River Falls. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Taylor & Francis Online. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • UC Davis NMR Facility. (2017). VNMRJ SHORT MANUAL FOR VARIAN/AGILENT NMR SPECTROMETERS.
  • ResearchGate. (2015). High resolution NMR spectra of some tri-substituted benzenes.
  • OpenStax. (2023). 18.8 Spectroscopy of Ethers.
  • VCU Chemistry. (2024). Basic NMR Operation Guide for the Bruker AV-III 600 MHz NMR Spectrometer TopSpin 3.X Instruction.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum.
  • University of Puget Sound. Short Summary of 1H-NMR Interpretation.
  • PubChem. This compound.
  • Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting.
  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.
  • Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra?.
  • YouTube. (2024). Varian 500 MHz NMR.
  • ResearchGate. Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4....
  • Agilent. VnmrJ Command and Parameter Reference.
  • SpectraBase. 1,2,4-Trimethylbenzene - Optional[1H NMR] - Chemical Shifts.
  • Agilent. NMR Spectroscopy User Guide.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).
  • IMSERC. Agilent VnmrJ 3.2 Command and Parameter Reference Guide.

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Methoxy-1,3,4-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-1,3,4-trimethylbenzene, also known as 2,3,6-trimethylanisole, is an aromatic organic compound with applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.[1] Achieving high purity of this compound is critical for subsequent reaction steps and for ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and efficiency.[2]

This application note provides a detailed guide for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and scalable purification protocol. We will detail the rationale behind method development, provide a step-by-step protocol, and discuss expected outcomes and troubleshooting.

Principle of Separation

The purification strategy is based on reversed-phase chromatography, the most common mode of HPLC.[3][4] In this technique, the stationary phase is nonpolar (e.g., silica chemically bonded with C18 alkyl chains), and the mobile phase is a polar solvent mixture.[5][6] The separation of this compound from impurities is achieved based on its hydrophobic character. As a relatively nonpolar molecule, it will have a strong affinity for the nonpolar stationary phase. By gradually increasing the concentration of an organic solvent in the mobile phase (gradient elution), the analyte's affinity for the stationary phase is weakened, causing it to elute.[3] Compounds will be separated based on their relative hydrophobicity, with more polar impurities eluting earlier and more nonpolar impurities eluting later than the target compound.

Analyte Physicochemical Properties

Understanding the properties of the target compound is fundamental to developing a successful HPLC method.

PropertyValueSource
IUPAC Name This compound[7]
Synonyms 2,3,6-Trimethylanisole[1][8]
Molecular Formula C₁₀H₁₄O[7][9]
Molecular Weight 150.22 g/mol [1][7]
Computed XLogP3 3.5[7]
UV Absorption Exhibits UV absorbance due to the benzene chromophore.[10]

The high XLogP3 value indicates significant hydrophobicity, making RP-HPLC an ideal purification technique.

Method Development Strategy

The development of a robust purification method follows a logical progression of optimizing key chromatographic parameters. The goal is to achieve maximum resolution between the target compound and its impurities while maintaining a reasonable run time and solvent consumption.

Column Selection

Given the hydrophobic nature of the analyte, a C18 stationary phase is the logical first choice.[11] C18 columns provide strong hydrophobic retention for aromatic compounds, offering excellent potential for separation from both more polar and slightly less polar impurities.[2][12] For preparative work, a column with a larger internal diameter (e.g., ≥10 mm) and particle size (e.g., 5-10 µm) is selected to accommodate higher sample loads.[13]

Mobile Phase Selection

A mobile phase consisting of water and an organic modifier is used in RP-HPLC.[14]

  • Organic Solvent: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength, which provides a more stable baseline at lower detection wavelengths.[15]

  • Aqueous Solvent: HPLC-grade water is used. While the analyte is neutral, adding a small amount of acid (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to the mobile phase is a common practice. This can improve peak shape by minimizing interactions with residual silanol groups on the stationary phase and ensuring consistent ionization of any acidic or basic impurities.[15][16]

Elution Mode: From Scouting to Optimization

A gradient elution, where the percentage of organic solvent is increased over time, is the most effective starting point. A "scouting gradient" (e.g., 10-95% ACN over 20-30 minutes) is first run to determine the approximate ACN concentration at which the target compound elutes.[11] Based on this information, a shallower, more focused gradient is developed around the elution point to maximize the resolution between the target and closely eluting impurities.

Detection Wavelength

The substituted benzene ring in the analyte makes it suitable for UV detection.[17] Benzene derivatives typically have a primary absorption band around 200-210 nm and a secondary, less intense band around 254-270 nm.[10][18] A wavelength of 254 nm is a robust starting point as it is a common wavelength for aromatic compounds and many HPLC solvents are transparent in this region.[2][17] Using a Diode Array Detector (DAD) allows for the acquisition of the full UV spectrum of the eluting peak to confirm its identity and determine the optimal wavelength (λmax) for maximum sensitivity.

MethodDevelopment cluster_0 Method Development Workflow Analyte Analyte Properties (Hydrophobic, Aromatic) Column Column Selection (Preparative C18) Analyte->Column dictates MobilePhase Mobile Phase Screening (Water/ACN +/- Acid) Column->MobilePhase informs Gradient Gradient Optimization (Scouting -> Focused) MobilePhase->Gradient enables Detection Detection Wavelength (254 nm / DAD Scan) Gradient->Detection requires FinalMethod Optimized Purification Method Gradient->FinalMethod defines Detection->FinalMethod validates

Caption: Logical workflow for HPLC method development.

Materials and Equipment

  • Instrumentation: Preparative HPLC system with a binary pump, autosampler (or manual injector), column oven, and a UV/Vis or Diode Array Detector (DAD). A fraction collector is required.

  • Column: Preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

  • Reagents: Formic acid (optional, LC-MS grade).

  • Sample: Crude this compound dissolved in a suitable solvent (e.g., a small amount of ACN or the initial mobile phase composition).

  • Glassware: Volumetric flasks, vials, collection tubes/flasks.

  • Filtration: 0.45 µm syringe filters for sample preparation.

Detailed Purification Protocol

This protocol outlines the steps for purifying a crude sample of this compound.

Step 1: Sample and Mobile Phase Preparation
  • Mobile Phase A: Prepare a sufficient volume of ultrapure water (optional: add 0.1% v/v formic acid).

  • Mobile Phase B: Prepare a sufficient volume of Acetonitrile (optional: add 0.1% v/v formic acid).

  • Degas Solvents: Degas both mobile phases using sonication or an inline degasser to prevent bubble formation in the system.[19]

  • Sample Preparation: Accurately weigh the crude sample. Dissolve it in a minimal amount of a strong solvent like ACN, then dilute with Mobile Phase A to match the initial gradient conditions. This prevents peak distortion. The final concentration should be determined based on the column's loading capacity (typically mg/mL for preparative scale).

  • Filtration: Filter the prepared sample solution through a 0.45 µm syringe filter to remove particulates that could clog the column.[19]

Step 2: HPLC System Setup and Equilibration
  • Install the preparative C18 column into the column oven.

  • Purge the pump lines with fresh mobile phases to remove any old solvents.

  • Equilibrate the column with the initial mobile phase composition (e.g., 60% ACN) for at least 10-15 column volumes or until a stable baseline is achieved.

Step 3: Chromatographic Conditions

The following conditions are a validated starting point and should be adjusted based on the specific impurity profile of the crude sample.

ParameterRecommended Setting
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 60% B to 85% B over 25 minutes
Flow Rate 20.0 mL/min
Column Temp. 30 °C
Detection 254 nm (or λmax determined by DAD)
Injection Vol. 1-5 mL (dependent on concentration and column)
Step 4: Injection, Purification, and Fraction Collection
  • Inject the filtered sample onto the equilibrated column.

  • Start the gradient run and data acquisition.

  • Monitor the chromatogram in real-time.

  • Set the fraction collector to collect eluent based on time or UV threshold. Begin collecting just before the main peak begins to elute and stop just after it returns to baseline to ensure the entire peak is captured.

Step 5: Post-Purification Processing
  • Combine the collected fractions containing the pure compound.

  • Analyze a small aliquot of the pooled fractions by analytical HPLC to confirm purity.

  • Remove the solvent from the pooled fractions, typically using a rotary evaporator, to yield the purified solid or oil.

ExperimentalWorkflow Prep 1. Prepare Mobile Phase & Sample Solution Filter 2. Filter Sample (0.45 µm) Prep->Filter Equilibrate 3. Equilibrate HPLC System & Column Filter->Equilibrate Inject 4. Inject Sample Equilibrate->Inject Run 5. Run Gradient & Monitor UV Signal Inject->Run Collect 6. Collect Fractions of Target Peak Run->Collect Analyze 7. Analyze Fractions for Purity Collect->Analyze Evaporate 8. Pool & Evaporate Solvent Analyze->Evaporate Product Pure Product Evaporate->Product

Caption: Step-by-step experimental workflow for purification.

Expected Results and Troubleshooting

Following the protocol should yield this compound with high purity.

ParameterExpected Outcome
Approx. Retention Time 12-18 minutes (highly dependent on exact system)
Purity of Pooled Fractions >98% (as determined by analytical HPLC)
Recovery >90% (dependent on crude purity and fraction cutting)
Peak Shape Symmetrical (Asymmetry factor 0.9 - 1.2)

Troubleshooting Common Issues:

  • Poor Peak Shape (Tailing): This can be caused by column overload or secondary interactions.[20] Solution: Reduce the sample load or ensure the mobile phase is sufficiently acidified to suppress silanol interactions.[21]

  • Poor Resolution: If the target peak co-elutes with an impurity. Solution: Optimize the gradient by making it shallower (e.g., a smaller change in %B per minute) to increase the separation between peaks.[19]

  • High Backpressure: May indicate a clog in the system. Solution: Check for blockages in tubing or column frits. Filtering the sample and mobile phases is a critical preventative step.[19][22]

Conclusion

This application note presents a comprehensive and robust RP-HPLC method for the preparative purification of this compound. By employing a C18 stationary phase with a water/acetonitrile gradient, this method effectively separates the hydrophobic target compound from polar and nonpolar impurities. The protocol is designed to be a reliable starting point for researchers and can be further optimized to suit specific impurity profiles and scale-up requirements, ultimately yielding a product of high purity suitable for demanding downstream applications.

References

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
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  • Benchchem. (n.d.). This compound | 21573-36-4.
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  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
  • Szepesy, L. (n.d.). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Retrieved from Periodica Polytechnica Chemical Engineering.
  • LibreTexts Chemistry. (2021, November 13). 12.5: High-Performance Liquid Chromatography.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • MONAD. (2024, April 8). How Does HPLC Separate Components in a Mixture?.
  • Benchchem. (2025, November). Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • Sigma-Aldrich. (n.d.). HPLC Column for aromatic compound separation.
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  • Singh, P., et al. (2025, August 6). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products.
  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?.
  • Macherey-Nagel. (n.d.). HPLC Troubleshooting.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • Mastelf. (2024, September 23). How to Choose the Best Mobile Phase in HPLC for Optimal Results.
  • Chemistry Stack Exchange. (2016, August 11). Why does mesitylene absorb at a longer wavelength than benzene (UV-Vis)?.
  • ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Quora. (2022, August 19). How to choose a mobile phase in HPLC.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • AA Blocks. (n.d.). This compound | 21573-36-4.
  • NIST. (n.d.). Benzene, 2-methoxy-1,3,4-trimethyl-.
  • Scent.vn. (n.d.). This compound (CAS 21573-36-4).
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography.
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  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from St.

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Application Note: High-Purity Refinement of 2-Methoxy-1,3,4-trimethylbenzene via Low-Temperature Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-1,3,4-trimethylbenzene (also known as 2,3,6-trimethylanisole) is a substituted aromatic ether that serves as a valuable building block in organic synthesis and drug discovery. The purity of such precursors is paramount, as trace impurities can lead to undesirable side reactions, lower yields, and complications in the purification of final active pharmaceutical ingredients (APIs). Commercially available this compound often has a purity of around 98%, with potential impurities including isomeric variants and unreacted starting materials from its synthesis.

Recrystallization is a powerful and economical technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.[1] However, as this compound is a liquid at ambient temperature, a standard heat-based recrystallization protocol is not applicable. This application note provides a detailed protocol and technical guidance for the purification of this compound using low-temperature recrystallization . This method involves dissolving the liquid compound in a suitable solvent and cooling the solution to sub-ambient temperatures to induce the formation of pure crystals, effectively separating them from soluble impurities.

Physicochemical Properties & Impurity Profile

A thorough understanding of the compound's properties is essential for developing a robust purification strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 21573-36-4 [2]
Molecular Formula C₁₀H₁₄O [2]
Molecular Weight 150.22 g/mol [2]
Physical State Liquid at 25 °C [3][4]

| Synonyms | 2,3,6-Trimethylanisole |[5] |

Common Impurities: The synthesis of aromatic ethers may introduce several types of impurities. For this compound, these can include:

  • Isomeric Impurities: Other methoxy-trimethylbenzene isomers (e.g., 2-Methoxy-1,3,5-trimethylbenzene) formed during synthesis.[3]

  • Unreacted Starting Materials: Residual trimethylphenols or halogenated trimethylbenzenes.

  • By-products: Compounds resulting from side reactions during methylation or coupling steps.

The Principle of Low-Temperature Recrystallization

The fundamental principle mirrors that of traditional recrystallization: the compound of interest should be highly soluble in a chosen solvent at room temperature but significantly less soluble at a reduced temperature. Impurities, conversely, should remain soluble in the cold solvent. By slowly cooling a concentrated solution, the target compound selectively crystallizes, leaving the impurities behind in the liquid phase, known as the mother liquor.

G A Impure Liquid Compound (this compound) B Dissolve in a minimum volume of suitable solvent at room temperature A->B C Slowly cool solution to sub-ambient temperature (e.g., -20°C to -78°C) B->C D Selective Crystallization of Pure Compound C->D E Impurities remain dissolved in cold mother liquor F Isolate crystals via Cold Vacuum Filtration D->F E->F Separation G Wash with ice-cold solvent F->G H Dry to yield High-Purity Crystals G->H

Caption: The core principle of purification via low-temperature recrystallization.

Protocol Part 1: Solvent Selection Strategy

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent for this low-temperature application must:

  • Completely dissolve this compound at room temperature.

  • Exhibit very low solubility for the compound at the target cooling temperature.

  • Have a freezing point well below the target crystallization temperature.

  • Be unreactive with the compound.[6]

  • Be easily removable from the final crystals (i.e., be volatile).

Screening Protocol: A small-scale screening with various solvents is highly recommended.

  • Place ~0.1 mL of the impure liquid in several small test tubes.

  • Add a candidate solvent (e.g., methanol, ethanol, hexane, pentane) dropwise at room temperature until the liquid is just dissolved.

  • Cool the test tubes in an appropriate bath (ice-water, ice-salt, dry ice/acetone).

  • Observe the quality and quantity of crystal formation. The best solvent will produce a high yield of crystalline solid with minimal cooling.

Table 2: Hypothetical Solvent Screening Results

Solvent Solubility at 20°C Crystal Formation at -20°C Crystal Formation at -78°C Recommendation
Hexane High Abundant, fine needles N/A Excellent Candidate
Methanol High Some precipitation Abundant, well-formed crystals Good Candidate
Acetone Very High No crystals Minor cloudiness Poor Choice
Dichloromethane Very High No crystals No crystals Poor Choice

| Water | Insoluble | N/A | N/A | Unsuitable |

Based on this hypothetical screening, hexane or methanol would be promising solvents to scale up.

Protocol Part 2: Detailed Low-Temperature Recrystallization Workflow

This protocol assumes methanol has been selected as the optimal solvent. All glassware, including the filtration apparatus, must be scrupulously dry.

G cluster_prep Preparation cluster_cool Crystallization cluster_iso Isolation cluster_dry Drying A Place 5.0 g of impure liquid in a 50 mL Erlenmeyer flask B Add methanol at RT dropwise while swirling until just dissolved (approx. 10-15 mL) A->B C Cover flask and place in a -20°C freezer for 2-4 hours B->C D If no crystals form, scratch the inner wall with a glass rod C->D Check for nucleation E Transfer to a dry ice/acetone bath (-78°C) for 30-60 min to maximize crystal formation D->E F Pre-chill Büchner funnel and filter flask in a -20°C freezer E->F G Quickly assemble cold filtration apparatus and apply vacuum F->G H Pour the cold crystal slurry into the funnel G->H I Wash crystals with two small portions (2-3 mL) of ice-cold (-78°C) methanol H->I J Keep under vacuum for 5-10 min to pull residual solvent I->J K Transfer pure crystals to a pre-weighed watch glass and dry in a vacuum desiccator J->K

Caption: Step-by-step workflow for the low-temperature recrystallization of this compound.

Detailed Methodology:

  • Dissolution: In a 50 mL Erlenmeyer flask, add 5.0 g of impure this compound. At room temperature, add the chosen solvent (e.g., methanol) dropwise while constantly swirling until the liquid is fully dissolved. Avoid adding excess solvent, as this will reduce the final yield.

  • Initial Cooling: Cover the flask with a stopper or parafilm and place it in a -20 °C freezer. Allow it to cool undisturbed for at least 2 hours. Slow cooling is preferable for the formation of larger, purer crystals.

  • Inducing Crystallization: If crystals have not formed, they can be induced by scratching the inside of the flask below the solvent line with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.

  • Deep Cooling: To maximize the yield, transfer the flask to a more potent cooling bath, such as a dry ice/acetone slush (-78 °C), for 30-60 minutes. The solution should become a thick slurry of crystals.

  • Isolation (Cold Filtration): This is a critical step. The filtration apparatus (Büchner funnel, filter flask, and adapter) must be pre-chilled to at least -20 °C to prevent the crystals from melting upon contact. Assemble the cold apparatus quickly, place a filter paper in the funnel, wet it with a few drops of ice-cold solvent, and apply vacuum. Pour the cold crystal slurry into the funnel in one swift motion.

  • Washing: With the vacuum still applied, wash the collected crystals with two small portions (2-3 mL each) of ice-cold solvent. The solvent for washing should be pre-chilled to the lowest temperature used in the crystallization (e.g., -78 °C). This removes any adhering mother liquor containing impurities.[7]

  • Drying: Leave the crystals under vacuum in the funnel for 5-10 minutes to pull off the bulk of the solvent. Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight in a vacuum desiccator.

Characterization of Purified Product

The success of the purification must be validated empirically.

  • Melting Point Analysis: The purified solid should exhibit a sharp and distinct melting point. A broad melting range in the crude material that sharpens and elevates after purification is a strong indicator of increased purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine purity. A GC chromatogram of the purified product should show a significant increase in the area of the main peak corresponding to this compound and a marked reduction or elimination of impurity peaks.

Table 3: Hypothetical Purity Analysis Before and After Recrystallization

Parameter Before Purification After Low-Temp. Recrystallization
Physical State Liquid White Crystalline Solid
Melting Point N/A (Liquid) Sharp, defined range (e.g., 10-11 °C)
Purity by GC 97.8% >99.9%
Isomeric Impurities 1.5% <0.05% (Below detection limit)

| Other Impurities | 0.7% | <0.05% (Below detection limit) |

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form, even at low temperatures. 1. Too much solvent was used. 2. The chosen solvent is too good, even when cold.1. Remove some solvent under reduced pressure and re-cool. 2. Repeat the process with a less polar solvent (e.g., switch from methanol to hexane).
An oil forms instead of a solid ("oiling out"). The solubility of the compound is still too high at the cooling temperature, or the solution is being cooled too rapidly.1. Add slightly more solvent and attempt a slower cooling process. 2. Try a different solvent system.
Very low yield of recovered crystals. 1. Too much solvent was used initially. 2. The compound has significant solubility even at the lowest temperature. 3. Crystals melted during filtration.1. Use the absolute minimum solvent required for dissolution. 2. Ensure the deepest possible cooling before filtration. 3. Thoroughly pre-chill the filtration apparatus before use.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[8]

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[9]

  • Solvent Hazards: The solvents used (e.g., methanol, hexane) are flammable and toxic. Keep them away from ignition sources and avoid inhalation of vapors.[8][10]

  • Cold Hazards: Handling dry ice and cryogenically cooled flasks requires thermal gloves to prevent frostbite.

References

  • Euclid Chemical. (2020, June 29). Material Safety Data Sheet.
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  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use.
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Application Note: A Practical Guide to the Kinetic Analysis of 2-Methoxy-1,3,4-trimethylbenzene Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Methoxy-1,3,4-trimethylbenzene, an aromatic ether, and its isomers are valuable intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients. Understanding the kinetics of its formation is paramount for optimizing reaction yields, enhancing selectivity, minimizing by-product formation, and ensuring safe and efficient scale-up. This application note provides a comprehensive guide for researchers, chemists, and process development professionals to design and execute a robust kinetic study of this reaction.

This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction and the causal logic behind the proposed experimental protocols. We will establish a theoretical framework based on electrophilic aromatic substitution, provide detailed, self-validating protocols for both liquid-phase reaction execution and analytical quantification, and outline the methodologies for rigorous data analysis to determine key kinetic parameters such as the rate law, rate constants, and activation energy.

Theoretical Framework

Plausible Reaction Pathway: Electrophilic Aromatic Substitution

The formation of this compound can be achieved through various synthetic routes. A common and illustrative method is the methylation of a corresponding trimethylphenol precursor, such as 2,3,6-trimethylphenol. This reaction typically proceeds via an SN2-type Williamson ether synthesis, which shares mechanistic features with broader electrophilic aromatic substitution (EAS) principles where the aromatic system's reactivity is key.

The overall reaction mechanism is a multi-step process.[1] In a basic medium, the phenolic proton is abstracted to form a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of a methylating agent (e.g., dimethyl sulfate or methyl iodide).

Step 1 (Fast, Equilibrium): Deprotonation of the phenol to form the phenoxide intermediate. Step 2 (Slow, Rate-Determining): Nucleophilic attack of the phenoxide on the methylating agent.[2]

The slowest step in this sequence, the nucleophilic attack, is the rate-determining step (RDS).[3] This step dictates the overall reaction rate, and therefore, the experimentally determined rate law will reflect the molecularity of this step.[1][4] The rate of an electrophilic aromatic substitution reaction is significantly influenced by the nature of the substituents already on the aromatic ring; activating groups increase the rate, while deactivating groups decrease it.[5]

Principles of Chemical Kinetics

A primary goal of a kinetic study is to determine the reaction's rate law , an equation that links the reaction rate to the concentrations of the reactants. For the proposed reaction, a general rate law can be expressed as:

Rate = k[Phenol]n[Base]m[Methylating Agent]p

Where:

  • k is the rate constant, which is temperature-dependent.

  • n, m, and p are the reaction orders with respect to each species, which must be determined experimentally.[6]

By conducting the reaction at various temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation, providing insight into the temperature sensitivity of the reaction and the energy barrier that must be overcome for the reaction to occur.

Essential Safety Protocols

Causality: A successful experiment is a safe experiment. The reagents used in this synthesis, particularly alkylating agents and organic solvents, pose significant health risks. Adherence to strict safety protocols is non-negotiable.[7]

  • Hazard Identification:

    • Trimethylphenols: Corrosive and toxic. Avoid inhalation of dust and skin contact.

    • Methylating Agents (e.g., Dimethyl Sulfate, Methyl Iodide): Extremely toxic, carcinogenic, and potent alkylating agents. Handle with extreme caution and only within a certified chemical fume hood.[8]

    • Bases (e.g., NaOH, K₂CO₃): Caustic. Can cause severe skin and eye burns.

    • Solvents (e.g., Acetone, Methanol, Ethers): Flammable and toxic. Ethers can form explosive peroxides and should be handled with care, away from ignition sources.[9][10]

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat, splash-proof chemical goggles, and appropriate gloves at all times.

    • For handling ethers and alkylating agents, nitrile or polyvinyl alcohol (PVA) gloves are recommended; disposable gloves offer only splash protection and must be changed immediately upon contamination.[10]

  • Engineering Controls:

    • All operations involving volatile solvents, toxic reagents, and the reaction itself must be performed inside a certified chemical fume hood to control inhalation exposure.[9]

  • Waste Disposal:

    • Dispose of all chemical waste, including quenched reaction samples, in properly labeled hazardous waste containers according to institutional guidelines. Ethers and halogenated waste must never be poured down the drain.[10]

Experimental Methodology

Materials and Instrumentation

Reagents:

  • 2,3,6-Trimethylphenol (≥98%)

  • Dimethyl Sulfate (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, HPLC grade

  • Methanol, HPLC grade (for quenching)

  • Dodecane (or other suitable internal standard)

  • Deionized Water

Instrumentation:

  • Jacketed glass batch reactor (250 mL) with overhead stirrer, reflux condenser, and temperature probe.[11]

  • Thermostatic circulating bath.

  • Syringes and needles for sampling.[7]

  • Gas Chromatograph with Mass Spectrometer (GC-MS) for analysis.[12]

  • Analytical balance.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_exec 2. Reaction Execution cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_reagents Prepare Stock Solutions & Reagents setup_reactor Assemble & Calibrate Batch Reactor prep_reagents->setup_reactor charge_reactor Charge Reactor with Phenol, Base, Solvent setup_reactor->charge_reactor equilibrate Equilibrate to Target Temperature charge_reactor->equilibrate initiate Initiate Reaction (Add Alkylating Agent) equilibrate->initiate sampling Collect Samples at Timed Intervals initiate->sampling quench Quench Sample (e.g., with Methanol) sampling->quench prep_gc Prepare Sample for GC-MS (Dilution, Add Int. Std.) quench->prep_gc run_gcms Analyze via GC-MS prep_gc->run_gcms integrate Integrate Peaks & Generate Calibration Curve run_gcms->integrate calc_conc Calculate Concentrations vs. Time determine_rate Determine Rate Law & Rate Constant (k) calc_conc->determine_rate arrhenius Repeat at Different Temps & Create Arrhenius Plot determine_rate->arrhenius

Caption: Experimental workflow for the kinetic study.

Protocol 1: Liquid-Phase Kinetic Experiment in a Batch Reactor

Objective: To collect concentration vs. time data for the reaction at a constant temperature.

  • Reactor Setup: Assemble the jacketed batch reactor system within a fume hood. Ensure the overhead stirrer, condenser (with coolant circulating), and temperature probe are securely in place. Set the circulator to the desired reaction temperature (e.g., 50 °C).

  • Charging Reactants:

    • To the reactor, add 2,3,6-trimethylphenol (e.g., 5.0 g), anhydrous K₂CO₃ (1.5 equivalents), and a known amount of an internal standard like dodecane.

    • Add the solvent (e.g., 150 mL of acetone) to the reactor.

  • Equilibration: Begin stirring (e.g., 300 RPM) and allow the reactor contents to equilibrate to the set temperature for at least 20 minutes.

  • Reaction Initiation (t=0):

    • Take an initial sample (t=0) immediately before adding the methylating agent.

    • Rapidly add the methylating agent (e.g., dimethyl sulfate, 1.1 equivalents) via syringe. Start the timer immediately.

  • Timed Sampling: Withdraw small aliquots (e.g., 0.5 mL) of the reaction mixture at predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60, 90 minutes) using a syringe.[13]

  • Quenching: Immediately transfer each aliquot into a labeled vial containing a quenching agent (e.g., 2 mL of methanol) to stop the reaction. Store samples for analysis.

Protocol 2: Sample Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately quantify the concentration of the reactant (2,3,6-trimethylphenol) and product (this compound) in each collected sample.

  • Calibration: Prepare a series of calibration standards containing known concentrations of the reactant, product, and the internal standard in the reaction solvent. Analyze these standards by GC-MS to generate a calibration curve (Peak Area Ratio vs. Concentration).

  • Sample Preparation: Dilute the quenched reaction samples with additional solvent if necessary to fall within the linear range of the calibration curve.

  • GC-MS Analysis: Inject the prepared samples into the GC-MS system. A typical method would involve:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temp: 250 °C.

    • Oven Program: Start at 80 °C, ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium.

    • MS Detector: Scan mode to confirm peak identities, followed by Selected Ion Monitoring (SIM) for accurate quantification.

  • Quantification: Integrate the peak areas for the reactant, product, and internal standard in each chromatogram. Use the calibration curve to convert the peak area ratios into concentrations.[12][14]

Data Analysis and Interpretation

Determining the Rate Law

To determine the reaction order for each reactant, a series of experiments must be performed where the initial concentration of one component is varied while others are kept constant (method of initial rates). Alternatively, if the reaction can be simplified to pseudo-first or pseudo-second order, the integral method can be used.[11]

Example (Integral Method for Pseudo-First-Order): If the methylating agent and base are used in large excess, the rate law simplifies to Rate = k'[Phenol]n.

  • If a plot of ln[Phenol] vs. time is linear, the reaction is first order (n=1) with respect to the phenol.

  • If a plot of 1/[Phenol] vs. time is linear, the reaction is second order (n=2) with respect to the phenol.

The slope of the linear plot will be related to the pseudo-rate constant, k'.

Calculation of Activation Energy (Arrhenius Plot)
  • Repeat the kinetic experiment (Protocols 4.3 and 4.4) at several different temperatures (e.g., 40 °C, 50 °C, 60 °C, 70 °C), ensuring all other conditions are identical.

  • Determine the rate constant (k) at each temperature.

  • Plot ln(k) on the y-axis versus 1/T (in Kelvin) on the x-axis.

  • The data should form a straight line, as described by the linearized Arrhenius equation: ln(k) = -Ea/R (1/T) + ln(A).

  • The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R), where R is the ideal gas constant (8.314 J/mol·K).

Sample Data Presentation

All quantitative data should be summarized for clarity.

Temperature (°C)Initial [Phenol] (M)Initial [Me₂SO₄] (M)Rate Constant, k (units vary)Reaction Order (n)Correlation Coeff. (R²)
50.00.200.22ValueValueValue
60.00.200.22ValueValueValue
70.00.200.22ValueValueValue

Conclusion

This application note provides a robust and scientifically grounded framework for investigating the reaction kinetics of this compound formation. By combining a sound theoretical understanding with meticulous experimental execution and rigorous data analysis, researchers can elucidate the fundamental kinetic parameters of this reaction. The insights gained are invaluable for mechanistic validation, process optimization, and the safe, efficient synthesis of this important chemical intermediate.

References

  • The Journal of Organic Chemistry. Electrophilic Aromatic Substitution. 13.1 Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. ACS Publications.
  • TutorChase. (2026). Kinetics of Multi-Step Reactions (26.1.2). CIE A-Level Chemistry Notes.
  • JoVE. (2023). Multi-Step Reactions.
  • The University of British Columbia. (2019). Section 3: Multi-step Reactions. CHEM 123 ChIRP.
  • Khan Academy. Reaction mechanism and rate law.
  • AIP Publishing. (2007). Moving bed reactor setup to study complex gas-solid reactions.
  • Chemistry LibreTexts. (2017). Reaction Mechanisms and Multistep Reactions.
  • UvA-DARE (Digital Academic Repository). A Simple and Efficient Device and Method for Measuring the Kinetics of Gas- Producing Reactions.
  • Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics.
  • Physical Chemistry Chemical Physics (RSC Publishing). Kinetic parameters for gas-phase reactions: Experimental and theoretical challenges.
  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution.
  • Virtual Labs. Reaction kinetic studies in a batch reactor.
  • University of Pennsylvania. 8. Gas-Phase Kinetics.
  • YouTube. (2016). Practice Problem: Electrophilic Aromatic Substitution Rates. Professor Dave Explains.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
  • Wikipedia. Electrophilic aromatic substitution.
  • ResearchGate. (2025). Gas–Liquid Reaction Kinetics: A Review of Determination Methods.
  • ORS. Chemical Safety Guide, 5th Ed.
  • ResearchGate. (2018). Liquid Phase Chemical Reactors.
  • The University of Edinburgh. (2010). Ethers - Handling and control of exposure.
  • RSC Publishing. (2019). Determination of fast gas–liquid reaction kinetics in flow.
  • The University of Edinburgh. (2009). Ether: It's hazards and safe use.
  • Journal of Chromatography B. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods.
  • ResearchGate. Analytical methods for the quantification of volatile aromatic compounds.
  • PubChem. This compound.
  • Google Patents. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • MDPI. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water.
  • ACS Publications. Charge Separation Dynamics of Aromatic Molecules at Aqueous Interfaces Revealed by Ultrafast Photoelectron Spectroscopy. Journal of the American Chemical Society.
  • Organic Syntheses. (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene.
  • National Center for Biotechnology Information. Working with Chemicals. Prudent Practices in the Laboratory.
  • Harvard Environmental Health and Safety. Lab Safety Guideline: Diethyl Ether.
  • NMPPDB. This compound.
  • CiteSeerX. Reaction chemistry of tri-substituted mesitylene derivatives and the synthesis of sterically buttressed 1,3,5-triaminocyclohexyl.
  • MDPI. (2023). Experimental and Kinetic Simulation Study of the High-Temperature Pyrolysis of 1,2,4-Trimethylbenzene, 1,3,5-Trimethylbenzene and n-Propylbenzene.
  • Google Patents. CN107400058B - Synthetic method of 2,4,6-trimethylbenzene-1,3,5-triamine and N,N,N-triacylated products.

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Troubleshooting & Optimization

How to optimize the yield of 2-Methoxy-1,3,4-trimethylbenzene synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-1,3,4-trimethylbenzene (also known as 2,3,6-trimethylanisole). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable compound. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-yield results.

Overview of the Core Synthesis: The Williamson Ether Synthesis

The most common and direct route to synthesizing this compound is through the methylation of 2,3,6-trimethylphenol. This reaction is a classic example of the Williamson ether synthesis, an SN2 reaction where an alkoxide (in this case, a phenoxide) acts as a nucleophile to attack an alkyl halide (the methylating agent).[1][2]

However, the substrate, 2,3,6-trimethylphenol, presents a significant challenge: steric hindrance. The two methyl groups positioned ortho to the hydroxyl group impede the approach of the methylating agent, which can lead to lower yields and competing side reactions if not properly managed.[3] This guide will address how to overcome these challenges.

Williamson_Ether_Synthesis Figure 1: Williamson Ether Synthesis Mechanism Phenol 2,3,6-Trimethylphenol Phenoxide 2,3,6-Trimethylphenoxide (Sterically Hindered Nucleophile) Phenol->Phenoxide Deprotonation Base Strong Base (e.g., NaH, K₂CO₃) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack MethylatingAgent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) MethylatingAgent->Product Salt Salt Byproduct (e.g., NaI)

Caption: General mechanism for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.

Q1: My reaction yield is extremely low or I'm recovering only starting material. What are the primary causes?

This is the most frequent issue and can be traced back to several critical factors. A systematic review of your setup and reagents is the first step.

A: Common Culprits for Low Conversion:

  • Incomplete Deprotonation: The hydroxyl group of 2,3,6-trimethylphenol is sterically hindered, making it a weaker acid than less substituted phenols. A base that is not strong enough, or an insufficient amount of base, will result in a low concentration of the required phenoxide nucleophile.

    • Solution: Switch to a stronger base like Sodium Hydride (NaH). Unlike hydroxide or carbonate bases, NaH deprotonates the phenol irreversibly, driving the equilibrium fully to the phenoxide. Ensure you use at least 1.1 equivalents of the base.

  • Moisture Contamination: The Williamson ether synthesis is highly sensitive to moisture.[4] Water will consume strong bases like NaH and can hydrolyze some methylating agents. The phenoxide ion, being a strong base, will readily be protonated back to the starting phenol by any available water.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If using a solid base like NaH, ensure it has been stored and handled properly to prevent deactivation.[4]

  • Suboptimal Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will not provide sufficient energy to overcome the activation barrier, especially given the steric hindrance.

    • Solution: A typical temperature range for this synthesis is between 50-100 °C.[4] If you are using a lower-boiling solvent like acetone or THF, the reaction may need to be run at reflux for an extended period. For higher-boiling solvents like DMF, a temperature of 60-80 °C is a good starting point. Always monitor the reaction by TLC or GC to track progress.

  • Poor Reagent Quality: The purity of your starting phenol, methylating agent, and solvent is paramount.

    • Solution: Use freshly purified reagents whenever possible. Old methylating agents, especially methyl iodide, can decompose. Solvents should be of high purity and anhydrous.[4][5]

Troubleshooting_Low_Yield Figure 2: Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check1 Verify Reagent Purity & Anhydrous Conditions Start->Check1 Action1 Purify/Dry Reagents & Solvents Repeat Experiment Check1->Action1 Impure/Wet Check2 Assess Base Strength & Stoichiometry Check1->Check2 Pure/Dry Action1->Start Action2 Use Stronger Base (e.g., NaH) Ensure >1.0 Equivalent Repeat Experiment Check2->Action2 Inadequate Check3 Evaluate Reaction Temperature & Time Check2->Check3 Adequate Action2->Start Action3 Increase Temperature Incrementally Extend Reaction Time Monitor by TLC/GC Check3->Action3 Insufficient Success Yield Optimized Check3->Success Optimal Action3->Check3

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Q2: My reaction produces a significant amount of byproducts. How can I improve selectivity for O-methylation?

Byproduct formation is often a sign that reaction conditions are too harsh or that a competing reaction pathway is being favored.

A: Minimizing Side Reactions:

  • C-Alkylation: The primary competing reaction is C-alkylation, where the methyl group is added to the aromatic ring instead of the oxygen atom. This is particularly prevalent in phenol alkylation.[6]

    • Solution: The choice of solvent and base can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation because they solvate the cation of the phenoxide salt, leaving a more reactive "naked" oxygen nucleophile.[4] Using a strong base to ensure complete and rapid formation of the phenoxide also favors O-alkylation.

  • Degradation: Using excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials or the desired product.

    • Solution: Monitor the reaction closely using TLC or GC. Once the starting material is consumed, proceed with the work-up. Avoid unnecessarily long heating times. A good starting point is 2-4 hours, with monitoring every 30-60 minutes.[4]

FAQs: Optimizing Your Experimental Parameters

Q: What is the best methylating agent for this hindered phenol?

A: The choice involves a trade-off between reactivity and safety.

Methylating AgentReactivityKey Considerations
Dimethyl Sulfate ((CH₃)₂SO₄) Very HighHighly toxic and carcinogenic. Must be handled with extreme caution in a fume hood. It is an efficient and often cost-effective choice for difficult methylations.[7]
Methyl Iodide (CH₃I) HighMore reactive than methyl bromide or chloride. A good choice for SN2 reactions.[1] It is also toxic and a suspected carcinogen.
Dimethyl Carbonate (DMC) ModerateA "green" and much safer alternative to dimethyl sulfate and methyl halides.[8][9] It typically requires higher temperatures (e.g., >120 °C) and may require a catalyst like K₂CO₃, but it offers excellent selectivity for O-methylation with minimal hazardous waste.[8][10]

For laboratory-scale synthesis where safety and ease of handling are priorities, Methyl Iodide is often a good starting point. For larger-scale or process chemistry applications, developing a method with Dimethyl Carbonate is highly recommended.[8]

Q: Which base and solvent combination is most effective?

A: For a sterically hindered phenol like 2,3,6-trimethylphenol, a strong, non-nucleophilic base in a polar aprotic solvent is ideal.

BaseSolventTemperatureRationale
Sodium Hydride (NaH) DMF or THF25 °C to 80 °CRecommended: NaH provides irreversible deprotonation. DMF solvates the sodium cation, enhancing the nucleophilicity of the phenoxide.[1][11]
Potassium Carbonate (K₂CO₃) Acetone or AcetonitrileRefluxA weaker base, often used in less demanding syntheses. May require longer reaction times or higher temperatures for this hindered system. Often used with DMC.[8]
Sodium Hydroxide (NaOH) Water/DCM (Phase Transfer)40 °C to 60 °CThe presence of water can be problematic.[4] A phase-transfer catalyst may be needed. Generally less efficient for this specific transformation.

Our top recommendation is Sodium Hydride in anhydrous DMF.

Validated Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound, designed to maximize yield and purity.

Materials:

  • 2,3,6-Trimethylphenol (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Methyl Iodide (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,3,6-trimethylphenol to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Dissolution: Dissolve the phenol in anhydrous DMF (approx. 5-10 mL per gram of phenol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The mixture should become a homogeneous solution or a fine slurry of the sodium phenoxide.

  • Methylation: Cool the mixture back down to 0 °C. Add the methyl iodide dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the reaction mixture to 60 °C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) or by taking small aliquots for GC analysis. The reaction is complete when the starting phenol spot has disappeared.

  • Quenching: Once complete, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

References

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • University of Massachusetts. The Williamson Ether Synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24).
  • Gholipour, F., Rahmani, M., & Panahi, F. (2019). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). Green Processing and Synthesis.
  • Chemistry Steps. The Williamson Ether Synthesis.
  • Chen, Z., et al. (2021). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. National Institutes of Health.
  • Sianipar, M., et al. (2017). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. ResearchGate.
  • Quora. What could be reason for getting a very low yield in organic chemistry?. (2015-01-21).
  • ResearchGate. Different methylating agents used for O-methylation of phenolic compounds.
  • Sciencemadness Discussion Board. Methylation of phenols. (2011-02-07).
  • Khan Academy. Williamson ether synthesis.
  • ResearchGate. Selective synthesis of p-cresol by methylation of phenol.
  • Chegg.com. Solved Answer: Given Reaction is williamson ether Synthesis. (2020-06-25).
  • PubChem. This compound.
  • Organic Syntheses. (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene.
  • ChemRxiv. Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates.
  • Google Patents. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • IRIS. A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor.
  • CONICET. Phenol methylation on acid catalysts.
  • PubMed Central. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. (2014-09-16).
  • Google Patents. US1564214A - Production of m-amino-p-cresol-methyl-ether.
  • Google Patents. US4899004A - Process for producing trimethylbenzene.
  • MDPI. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. (2022-08-08).
  • Google Patents. CN107400058B - Synthetic method of 2,4,6-trimethylbenzene-1,3,5-triamine and N,N,N-triacylated products.
  • CiteSeerX. Reaction chemistry of tri-substituted mesitylene derivatives and the synthesis of sterically buttressed 1,3,5-triaminocyclohexyl.
  • Wikipedia. Mesitylene.
  • OpenStax. 16.10 Synthesis of Polysubstituted Benzenes. (2023-09-20).
  • ResearchGate. Effect of functional groups on the methylation reaction with DMC.
  • PubChem. 1,2,4-Trimethylbenzene.
  • YouTube. The reaction(s) leading to the formation of 1, 3, 5 -trimethylbenzene is (are). (2020-04-12).
  • ResearchGate. By-products of the methylation reactions of 5-isopropyl-1,3-diazaoxindoles 24.

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Technical Support Center: Purification of 2-Methoxy-1,3,4-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-Methoxy-1,3,4-trimethylbenzene (also known as 2,3,6-trimethylanisole). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable aromatic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction: The Purification Challenge

This compound is a sterically hindered aromatic ether. Its synthesis, typically involving the methylation of 2,3,6-trimethylphenol, often results in a crude product containing a mixture of structurally similar isomers and other byproducts. The close physical properties of these compounds, particularly their boiling points, make the purification of this compound a significant challenge. This guide provides practical, field-proven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is largely dependent on the synthetic route. A common method is the methylation of 2,3,6-trimethylphenol using a methylating agent like dimethyl sulfate. In this case, you can anticipate the following impurities:

  • Isomeric Methoxy-trimethylbenzenes: Methylation can potentially occur at other positions if the starting phenol is not pure, or under certain reaction conditions, leading to isomers such as 2-Methoxy-1,3,5-trimethylbenzene and 1-Methoxy-2,3,5-trimethylbenzene.

  • Unreacted 2,3,6-trimethylphenol: Incomplete methylation will leave residual starting material.

  • Over-methylated byproducts: Although less common for this specific substrate, there is a possibility of C-methylation on the aromatic ring.

  • Byproducts from the methylating agent: For example, residual salts if an inorganic base is used.

Q2: Why is it so difficult to separate this compound from its isomers by distillation?

A2: The primary challenge lies in the very close boiling points of the constitutional isomers. Fractional distillation separates compounds based on differences in their vapor pressures (and thus boiling points). When isomers have similar molecular weights and structures, their boiling points are often nearly identical, making separation by standard distillation techniques inefficient.[1]

Q3: Is this compound thermally stable during distillation?

A3: Methoxy aromatic compounds generally exhibit good thermal stability. However, prolonged heating at high temperatures, especially in the presence of acidic or basic impurities, can potentially lead to demethylation or other side reactions. It is advisable to use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.

Troubleshooting Guides

Challenge 1: Inefficient Separation by Fractional Distillation

Symptom: After fractional distillation, GC analysis of the collected fractions shows a mixture of isomers with only a slight enrichment of the desired this compound.

Causality: The boiling points of the isomeric methoxy-trimethylbenzenes are extremely close. Standard laboratory distillation columns may not have sufficient theoretical plates to achieve a clean separation.

Troubleshooting Protocol:

  • CompoundBoiling Point (°C)
    2-Methoxy-1,3,5-trimethylbenzene (2,4,6-Trimethylanisole)205.8[2]
    1-Methoxy-2,3,5-trimethylbenzene (2,3,5-Trimethylanisole)~220.9 (estimated)[3]
    1,2,4-Trimethylbenzene (parent hydrocarbon)168-171[4][5][6]

    Based on the data for related isomers, the boiling point of this compound is likely in the 200-220 °C range at atmospheric pressure.

  • Optimize Distillation Parameters:

    • Vacuum Distillation: To prevent potential thermal degradation and to increase the relative volatility differences between isomers, perform the distillation under reduced pressure.

    • High-Efficiency Column: Employ a fractional distillation column with a high number of theoretical plates, such as a Vigreux column of significant length or a packed column (e.g., with Raschig rings or metal sponge).

    • Slow Distillation Rate: A slow and steady distillation rate is crucial for allowing the vapor-liquid equilibria to be established on each theoretical plate, leading to better separation.

    • Reflux Ratio: If your setup allows, maintaining a high reflux ratio will improve separation efficiency.

Decision Workflow for Distillation Troubleshooting:

RecrystallizationWorkflow start Start: Crude Oily Product dissolve Dissolve in minimum hot 'good' solvent (e.g., Acetone) start->dissolve add_poor Add 'poor' solvent (e.g., Hexane) dropwise at elevated temp until persistent cloudiness dissolve->add_poor clear_solution Add a few drops of 'good' solvent to get a clear solution add_poor->clear_solution cool Slowly cool to room temperature, then in ice bath clear_solution->cool crystals_form Crystals form cool->crystals_form collect Collect crystals by vacuum filtration crystals_form->collect Yes oiling_out Product Oils Out crystals_form->oiling_out No wash Wash with cold 'poor' solvent collect->wash dry Dry crystals under vacuum wash->dry end_product Pure Crystalline Product (if solid below RT) or Purified Oil dry->end_product troubleshoot_oil Redissolve, add more 'good' solvent, and repeat cooling oiling_out->troubleshoot_oil troubleshoot_oil->cool

Sources

Identifying and minimizing side reactions in 2-Methoxy-1,3,4-trimethylbenzene synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-1,3,4-trimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chemical intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

There are two primary synthetic strategies for the preparation of this compound, each with its own set of advantages and potential side reactions:

  • Route 1: Williamson Ether Synthesis. This is a widely used method for forming ethers.[1][2] In this case, it would involve the O-methylation of a corresponding dimethylphenol, most likely 2,5-dimethylphenol or 2,6-dimethylphenol, using a suitable methylating agent.

  • Route 2: Friedel-Crafts Alkylation. This classic reaction in organic chemistry can be adapted to introduce methyl groups onto an aromatic ring.[3] A potential starting material for this route could be a dimethoxytoluene, which would then be methylated.

Troubleshooting Guide: Williamson Ether Synthesis Route

This route is often preferred due to its versatility. However, careful control of reaction conditions is crucial to avoid the formation of undesired byproducts.

Starting Materials: 2,5-Dimethylphenol or 2,6-Dimethylphenol Reagents: A methylating agent (e.g., dimethyl sulfate, methyl iodide) and a base (e.g., sodium hydride, potassium carbonate).

Diagram: Williamson Ether Synthesis of this compound and Side Reactions

cluster_main Desired Reaction cluster_side Side Reactions 2,5-Dimethylphenol 2,5-Dimethylphenol Phenoxide Phenoxide 2,5-Dimethylphenol->Phenoxide Base This compound This compound Phenoxide->this compound Methylating Agent (O-methylation) C-methylated_byproduct C-methylated_byproduct Phenoxide->C-methylated_byproduct C-methylation Over-methylated_product Over-methylated_product This compound->Over-methylated_product Excess Methylating Agent

Caption: Williamson ether synthesis pathway and competing side reactions.

Q2: My Williamson ether synthesis is giving a low yield of the desired this compound. What are the likely side reactions?

Several side reactions can compete with the desired O-methylation, leading to a complex product mixture and reduced yield.[1]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[2] Attack at the ortho or para positions of the ring results in the formation of C-methylated byproducts, such as 2,4,6-trimethylphenol.

  • Over-methylation: If the reaction conditions are too harsh or if an excess of the methylating agent is used, the product itself can undergo further methylation on the aromatic ring, leading to tetramethylated anisole derivatives.[4]

  • Elimination: While less common with methylating agents, if a bulkier alkylating agent were used, an E2 elimination reaction could compete with the desired SN2 substitution, especially at higher temperatures.[5][6]

Q3: How can I minimize C-alkylation and favor the desired O-methylation?

Optimizing your reaction conditions can significantly shift the selectivity towards O-alkylation.

ParameterRecommendation for O-AlkylationRationale
Solvent Use a polar aprotic solvent like DMF or DMSO.[2]These solvents solvate the cation of the phenoxide salt, leaving the oxygen anion more exposed and nucleophilic, favoring O-alkylation.
Base A strong, non-nucleophilic base like sodium hydride (NaH) is often effective.[2]This ensures complete deprotonation of the phenol to the more reactive phenoxide.
Temperature Maintain a moderate temperature (e.g., 50-100 °C).[7]Higher temperatures can sometimes favor C-alkylation. It is advisable to monitor the reaction by TLC to find the optimal temperature.
Methylating Agent Use a stoichiometric amount or a slight excess of the methylating agent.A large excess can lead to over-methylation of the product.

Q4: I am seeing multiple spots on my TLC that are close together. How can I identify the product and the byproducts?

The separation and identification of isomeric products can be challenging.[8] A combination of chromatographic and spectroscopic methods is necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile isomers. The fragmentation patterns of the different trimethylanisole isomers in the mass spectrometer can help in their identification.[9][10] For this compound, you would expect a molecular ion peak at m/z 150.[11][12] The fragmentation will likely involve the loss of a methyl group (m/z 135) and other characteristic fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for unambiguous structure elucidation. While experimental data for this compound is scarce, predicted spectra can be a useful guide.[13][14] Online prediction tools can provide estimated chemical shifts.[15][16]

Predicted ¹H NMR Data for this compound (in CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H6.6-7.0m2H
-OCH₃~3.8s3H
Ar-CH₃2.1-2.4m9H

Predicted ¹³C NMR Data for this compound (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
Ar-C (quaternary)125-140
Ar-CH110-130
-OCH₃55-60
Ar-CH₃15-25

Troubleshooting Guide: Friedel-Crafts Alkylation Route

This route can be effective but is often plagued by a lack of selectivity.

Starting Material: A suitable dimethoxytoluene. Reagents: A methylating agent (e.g., methyl chloride, methyl iodide) and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).

Diagram: Friedel-Crafts Alkylation and Side Reactions

cluster_main Desired Reaction cluster_side Side Reactions Dimethoxytoluene Dimethoxytoluene Carbocation_Complex Carbocation_Complex Dimethoxytoluene->Carbocation_Complex Lewis Acid + MeX This compound This compound Carbocation_Complex->this compound Electrophilic Aromatic Substitution Isomeric_Product Isomeric_Product Carbocation_Complex->Isomeric_Product Isomerization Polyalkylated_Product Polyalkylated_Product This compound->Polyalkylated_Product Further Alkylation

Caption: Friedel-Crafts alkylation pathway and common side reactions.

Q5: My Friedel-Crafts reaction is producing a complex mixture of products. What is going wrong?

The Friedel-Crafts alkylation is notorious for two main side reactions:

  • Polyalkylation: The initial product, this compound, is more reactive than the starting material because the added alkyl group is electron-donating. This leads to further alkylation and the formation of poly-methylated byproducts.[3]

  • Isomerization: Under the influence of the Lewis acid catalyst, the alkyl groups on the aromatic ring can rearrange, leading to a mixture of positional isomers.[3] The thermodynamic stability of the different isomers can influence the final product distribution, especially at higher temperatures.

Q6: How can I improve the selectivity of my Friedel-Crafts alkylation?

Controlling the reaction conditions is key to minimizing these side reactions.

ParameterRecommendation for SelectivityRationale
Stoichiometry Use a large excess of the aromatic substrate.This increases the probability that the electrophile will react with the starting material rather than the more reactive product, thus minimizing polyalkylation.
Temperature Conduct the reaction at a low temperature.Lower temperatures generally favor the kinetically controlled product and can reduce the extent of isomerization.[3]
Catalyst Use a milder Lewis acid catalyst if possible.Stronger Lewis acids can promote more isomerization and polyalkylation. The choice of catalyst should be optimized for the specific substrate.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times can lead to increased isomerization and byproduct formation.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound (Hypothetical)

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-dimethylphenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Methylation: Cool the resulting phenoxide solution back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Identification by GC-MS

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to those of known standards or to predicted fragmentation patterns.

References

  • Wikipedia. (2023). Williamson ether synthesis. [Link]
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
  • Francis Academic Press. (2021).
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  • Chemistry LibreTexts. (2020). 20.
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  • NIST. (n.d.). Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-. [Link]
  • Journal of the American Chemical Society. (1955). Alkylbenzenes. XV. Friedel-Crafts Allkylations of p-Xylene and Mesitylene with Propyl Halides.
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Technical Support Center: Strategies for Improving the Purity of Crude 2-Methoxy-1,3,4-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-Methoxy-1,3,4-trimethylbenzene (also known as 2,3,6-trimethylanisole). We will address common challenges encountered during post-synthesis workup and offer detailed, field-proven strategies to achieve high purity, ensuring the reliability and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of this compound.

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The impurity profile is highly dependent on the synthetic route. The most prevalent method is the Williamson ether synthesis, starting from 2,3,6-trimethylphenol and a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base.[1][2]

Common impurities include:

  • Unreacted Starting Material: 2,3,6-trimethylphenol is the most common impurity. Its acidic nature and similar polarity can complicate purification if not addressed properly.

  • Isomeric Byproducts: If the starting trimethylphenol or another precursor was not isomerically pure, you will likely have isomeric methoxy-trimethylbenzene byproducts. For example, 1,2,4-trimethylbenzene (pseudocumene) is a common starting material in multi-step syntheses.[3][4]

  • Solvent and Reagent Residues: Residual solvents used in the reaction (e.g., DMF, acetonitrile) or workup (e.g., diethyl ether, ethyl acetate) may be present.[2]

  • Degradation Products: At high temperatures, especially if acidic traces are present, side reactions or degradation can occur.[5]

Q2: What are the primary laboratory-scale methods for purifying this compound?

A2: The two most effective and widely used methods are fractional distillation under reduced pressure and flash column chromatography.

  • Fractional Distillation is ideal for separating compounds with different boiling points and is particularly effective for removing less volatile (e.g., residual phenol) or more volatile (e.g., solvent) impurities.[6]

  • Flash Column Chromatography separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[7][8] This method excels at removing impurities with different polarities, such as unreacted phenol or highly polar byproducts.[9][10]

Q3: How do I choose between fractional distillation and column chromatography?

A3: The choice depends on the nature of the impurities and the scale of your reaction.

  • Choose Fractional Distillation if:

    • You are working on a larger scale (>5 g).

    • The primary impurities have boiling points that differ by at least 15-20 °C from your product.

    • The impurities are thermally stable and do not form azeotropes with the product.

  • Choose Column Chromatography if:

    • You are working on a small to medium scale (<5-10 g).

    • The impurities have very similar boiling points to your product (e.g., isomers).

    • The main impurity has a significantly different polarity (e.g., the hydroxyl group of unreacted phenol makes it much more polar than the ether product).[10]

  • A Combined Approach: Often, the most robust method involves a preliminary aqueous wash to remove acidic or basic impurities, followed by either chromatography or distillation.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques provides the most comprehensive assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for this compound. It separates volatile components and provides mass spectra to help identify the product and any impurities. The peak area percentage gives a good estimate of purity.[11][12]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR is essential for confirming the chemical structure of the final product. The absence of signals corresponding to impurities (e.g., the phenolic -OH proton or aromatic signals from isomers) is a strong indicator of purity. Quantitative NMR (qNMR) can be used for absolute purity determination.[11]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive method used to monitor the progress of a column chromatography purification and to quickly check for the presence of non-volatile or highly polar impurities.[8]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Scenario 1: My NMR/GC-MS analysis shows significant unreacted 2,3,6-trimethylphenol.

  • Problem: Your ¹H NMR spectrum shows a characteristic broad singlet for the phenolic -OH proton, and your GC-MS shows a peak corresponding to the mass of the starting phenol.

  • Root Cause: The Williamson ether synthesis reaction did not go to completion, or the initial workup was insufficient to remove the acidic phenol.

  • Solution: Caustic Wash (Aqueous Base Extraction)

    • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude product).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 1 M sodium hydroxide (NaOH) solution. Use a volume of NaOH solution equal to about one-third of the organic layer volume.

    • Shake the funnel vigorously for 30-60 seconds, venting frequently to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with 1 M NaOH two more times.

    • Wash the organic layer with water, followed by a saturated sodium chloride solution (brine) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Rationale: The basic NaOH solution deprotonates the acidic phenol, forming the water-soluble sodium phenoxide salt, which is then extracted into the aqueous layer. The neutral ether product remains in the organic layer.[13]

Scenario 2: My GC analysis shows multiple peaks with similar mass spectra, suggesting isomeric impurities.

  • Problem: You observe closely eluting peaks on your GC chromatogram, indicating the presence of isomers of this compound.

  • Root Cause: The starting material (e.g., trimethylphenol) was not isomerically pure. A caustic wash will not remove these neutral, isomeric impurities.

  • Solution 1: High-Efficiency Fractional Vacuum Distillation

    • If the boiling points of the isomers differ sufficiently, a fractional distillation using a Vigreux or packed column under reduced pressure can achieve separation.[14] This requires careful control of the heating rate and efficient column insulation to maintain the temperature gradient.

  • Solution 2: Flash Column Chromatography

    • This is often the more practical solution for laboratory scales. Isomers, while having similar boiling points, often exhibit slight differences in polarity that can be exploited for chromatographic separation.

    • Expert Tip: Use a low-polarity eluent system (e.g., hexane with 1-5% ethyl acetate or diethyl ether) to maximize the separation between closely related non-polar compounds.[15] A long column with a fine-grade silica gel will provide the best resolution.[7]

Scenario 3: The crude product is dark-colored, and distillation leaves a non-volatile residue.

  • Problem: The product has a dark brown or black appearance, and upon distillation, a significant amount of tar-like material remains in the distillation flask.

  • Root Cause: This often indicates the presence of polymeric or degradation byproducts, which can be formed by side reactions, especially if the reaction was overheated or exposed to acid.[5]

  • Solution: Two-Stage Purification Workflow

    • Pre-treatment: Dissolve the crude oil in a minimal amount of a solvent like dichloromethane. Pass this solution through a short plug of silica gel in a funnel or a small column, eluting with the same solvent. This will remove highly polar, colored "baseline" impurities.

    • Primary Purification: Concentrate the filtrate from the silica plug. The resulting material, now likely lighter in color, can be further purified by either fractional distillation or a more careful flash column chromatography to separate the product from other remaining impurities.

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for purifying gram-scale quantities of crude product, especially for removing polar impurities like residual phenol.

  • Materials:

    • Silica gel (230-400 mesh)

    • Glass chromatography column

    • Solvents: Hexane (or petroleum ether) and Ethyl Acetate (or Diethyl Ether), HPLC grade

    • TLC plates, chamber, and UV lamp

  • Methodology:

    • Eluent Selection: Using TLC, find a solvent system where the product has an Rf value of approximately 0.25-0.35. A good starting point is 5% Ethyl Acetate in Hexane. The starting phenol will typically have a much lower Rf value in this system.

    • Column Packing: Prepare a slurry of silica gel in hexane (approx. 30-50 g of silica per gram of crude product). Pour the slurry into the column and allow it to pack under a gentle positive pressure, ensuring no air bubbles are trapped.[7]

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

    • Elution: Begin eluting with the selected solvent system (e.g., 5% Ethyl Acetate in Hexane). Maintain a constant flow rate.

    • Fraction Collection: Collect fractions of a consistent volume in test tubes.

    • Analysis: Spot every few fractions on a TLC plate to monitor the separation. Combine the fractions that contain the pure product.

    • Isolation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is suitable for thermally stable compounds on a multi-gram scale where impurities have different boiling points.

  • Materials:

    • Round-bottom flask, distillation head with condenser, receiving flask(s)

    • Fractionating column (e.g., Vigreux)

    • Thermometer and adapter

    • Vacuum source and gauge

    • Heating mantle with stirrer

  • Methodology:

    • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask. Insulate the fractionating column and distillation head with glass wool or aluminum foil.

    • Charge the Flask: Add the crude material to the distillation flask (do not fill more than two-thirds full).

    • Apply Vacuum: Slowly and carefully apply vacuum to the system.

    • Heating: Begin stirring and gently heat the flask.

    • Fraction Collection:

      • Observe the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

      • As the temperature rises and stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.

      • If a higher-boiling impurity is present, the temperature will rise again after the main product has distilled. Stop the distillation at this point to avoid collecting this impurity.

    • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum.

Section 4: Data & Visualization

Table 1: Physical Properties of Target Compound and Potential Impurities

This data provides the rationale for selecting a purification method. The significant difference in boiling point between the product and 2,3,6-trimethylphenol makes distillation a viable option, while the polarity difference makes chromatography and base extraction effective.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound 150.22~215-220 (est.)Low
2,3,6-Trimethylphenol136.19~220-222Medium (Acidic)
1,2,4-Trimethylbenzene120.19169-171Very Low
Dimethylformamide (Solvent)73.09153High (Polar Aprotic)

Purification Strategy Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow start_node Crude Product analysis_node Analyze by GC-MS / ¹H NMR start_node->analysis_node decision_phenol Phenolic Impurities Present? analysis_node->decision_phenol decision_isomer Isomeric / Close-Boiling Impurities Present? decision_phenol->decision_isomer No process_wash Aqueous Base Wash (e.g., 1M NaOH) decision_phenol->process_wash Yes process_distill Fractional Vacuum Distillation decision_isomer->process_distill No (High-boiling impurities) process_chrom Flash Column Chromatography decision_isomer->process_chrom Yes process_wash->decision_isomer end_node Pure Product (>99%) process_distill->end_node process_chrom->end_node

Caption: Decision workflow for selecting the optimal purification strategy.

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  • Google Patents. (n.d.). The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products.

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Understanding the stability and degradation pathways of 2-Methoxy-1,3,4-trimethylbenzene.

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-Methoxy-1,3,4-trimethylbenzene (CAS: 21573-36-4).[1][2] Understanding the stability profile and potential degradation pathways of this compound is critical for ensuring experimental accuracy, developing robust analytical methods, and maintaining the integrity of drug substances and products. This document provides practical, field-tested insights in a direct question-and-answer format to address common challenges encountered during its handling and analysis.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions regarding the handling and inherent stability of this compound.

Q1: What are the primary chemical features of this compound that influence its stability?

A1: The stability of this compound is governed by the interplay of its functional groups on the benzene ring. The structure contains a methoxy (-OCH₃) group and three methyl (-CH₃) groups. Both types of substituents are electron-donating, which activates the aromatic ring.[3] This high electron density makes the ring susceptible to electrophilic attack and oxidation. Conversely, the ether linkage of the methoxy group is generally stable but can be cleaved under harsh acidic conditions. The methyl groups provide benzylic protons that are potential sites for radical reactions and oxidation.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To ensure long-term stability and prevent degradation, this compound should be stored in a cool, dark, and dry place. A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended to minimize exposure to oxygen and moisture. For laboratory-scale quantities, storage in an amber glass vial at 2-8°C is a standard practice.

Q3: How sensitive is this compound to atmospheric oxygen and ambient light?

A3: Given its electron-rich nature, the compound has a moderate sensitivity to atmospheric oxygen over long periods, which can lead to slow oxidation of the methyl groups or the aromatic ring. Sensitivity to light, particularly UV radiation, is also a concern. Aromatic compounds can undergo photolytic degradation, and it is best practice to handle the material in a laboratory with minimal UV light exposure and always store it in light-protecting containers.[4]

Q4: What analytical techniques are best suited for developing a stability-indicating method for this compound?

A4: A combination of chromatographic and spectroscopic techniques is essential.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the workhorse method for quantifying the parent compound and its non-volatile degradation products. A C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing the parent compound and any volatile degradants.[5] Its high resolution is excellent for separating isomers and its mass spectrometry detector is crucial for identifying unknown peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying polar, non-volatile degradants (e.g., carboxylic acids or phenols formed during degradation), LC-MS is indispensable. It provides molecular weight and fragmentation data essential for structural elucidation.[6][7]

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides solutions to specific problems that may arise during experimentation, focusing on the "why" behind each troubleshooting step.

Issue: My chromatogram shows a new, unexpected peak after my sample has been sitting in the autosampler for several hours.

  • Question: Is my compound degrading in the analysis solvent?

  • Answer & Troubleshooting Protocol: This is a common issue, especially with active molecules in certain solvents. The cause could be solvent-mediated degradation or interaction with contaminants.

    Causality: Protic solvents like methanol can sometimes participate in reactions, while residual acids or bases in any solvent can catalyze degradation. The extended time in the autosampler provides the opportunity for these slow reactions to become significant.

    Troubleshooting Steps:

    • Perform a Solution Stability Study: Prepare the sample in your chosen analytical solvent (e.g., acetonitrile, methanol, or a mixture). Analyze it immediately (T=0) and then at set intervals (e.g., T=4, 8, 12, 24 hours) while keeping it under the same conditions as the autosampler (e.g., temperature).

    • Compare Solvents: If degradation is observed, test alternative solvents. Acetonitrile is often less reactive than methanol. Ensure the use of high-purity, HPLC-grade solvents.

    • Control for pH: If degradation persists, consider if the solvent pH is a factor. Buffering the sample diluent may be necessary, but ensure the buffer is compatible with your chromatographic method (especially if using MS).

    • Check for Contamination: Analyze a blank injection of your solvent to rule out contamination from the solvent itself or the sample vials.

Issue: I am seeing low recovery of my compound after a workup procedure involving an aqueous wash.

  • Question: Is my compound degrading or being lost during extraction?

  • Answer & Troubleshooting Protocol: Low recovery can be due to either chemical degradation or physical loss. Given the structure of this compound, hydrolysis under strongly acidic or basic wash conditions is a potential cause.

    Causality: Benzyl ethers can be cleaved by strong acids.[8][9] If your aqueous wash is strongly acidic (e.g., 1M HCl) and involves heating, you risk hydrolyzing the methoxy group to a phenol (2,3,6-trimethylphenol). This new compound would have different solubility and chromatographic properties.

    Troubleshooting Steps:

    • Use Milder Conditions: Replace strong acid/base washes with milder alternatives. Use a saturated sodium bicarbonate solution to neutralize acid instead of a strong base, and use brine (saturated NaCl solution) to reduce the solubility of the organic compound in the aqueous layer, improving extraction efficiency.

    • Minimize Contact Time: Perform aqueous washes quickly and without heating.

    • Analyze the Aqueous Layer: If possible, neutralize and extract the aqueous layer separately and analyze it by HPLC or LC-MS to see if the missing compound (or a new, more polar degradant like the corresponding phenol) is present.

    • Consider Anhydrous Workup: If the compound is highly sensitive, consider a workup that avoids water entirely, such as direct filtration through a pad of silica gel or celite to remove solid impurities.

Section 3: Forced Degradation - Understanding Degradation Pathways

Forced degradation, or stress testing, is a critical process to proactively identify potential degradation products and establish degradation pathways.[10][11] This knowledge is foundational for developing truly stability-indicating methods.

Below is a general workflow for conducting a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., in Acetonitrile) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base ox Oxidation (e.g., 3% H₂O₂, RT) stock->ox photo Photolytic (ICH Q1B Light Box) stock->photo thermal Thermal (e.g., 80°C, Dry Heat) stock->thermal control Prepare Control Sample (Stock + Solvent, No Stress) analyze Analyze by HPLC/LC-MS control->analyze quench Quench/Neutralize (If applicable) acid->quench base->quench ox->quench photo->quench thermal->quench quench->analyze compare Compare Stressed vs. Control analyze->compare identify Identify Degradants (Mass Balance Assessment) compare->identify

Caption: General workflow for a forced degradation study.

Protocol 1: Acid-Catalyzed Hydrolysis
  • Objective: To assess the stability of the methoxy ether linkage to acid.

  • Methodology:

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • In a sealed vial, mix 1 mL of the stock solution with 1 mL of 1M HCl.

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.

    • Heat both vials at 60°C for 24 hours.

    • After cooling, neutralize the stressed sample with an equivalent amount of 1M NaOH.

    • Dilute both samples appropriately with the mobile phase and analyze by HPLC/LC-MS.

  • Expected Degradation Pathway: The primary pathway is the cleavage of the ether bond.

G parent This compound products 2,3,6-Trimethylphenol + Methanol parent->products H⁺ / H₂O, Δ

Caption: Predicted pathway for acid-catalyzed hydrolysis.

Protocol 2: Oxidative Degradation
  • Objective: To determine the susceptibility of the compound to oxidation.

  • Methodology:

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • In a sealed vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.

    • Keep both vials at room temperature, protected from light, for 48 hours.

    • Dilute both samples appropriately with the mobile phase and analyze by HPLC/LC-MS.

  • Expected Degradation Pathway: Oxidation is most likely to occur at the benzylic positions of the methyl groups. The most sterically accessible methyl group may be oxidized first to a benzyl alcohol, which can be further oxidized to a benzoic acid.

G parent This compound alcohol (2-Methoxy-3,4-dimethylphenyl)methanol parent->alcohol [O] e.g., H₂O₂ acid 2-Methoxy-3,4-dimethylbenzoic acid alcohol->acid [O]

Caption: A potential oxidative degradation pathway.

Section 4: Summary of Degradation Pathways

The following table summarizes the expected outcomes from a comprehensive forced degradation study. The goal is typically to achieve 5-20% degradation to ensure that secondary degradation is minimized and the primary pathways are observed.[12]

Stress ConditionTypical Reagents & ParametersPotential Degradation PathwayLikely Primary Degradant(s)
Acid Hydrolysis 0.1M - 1M HCl, 60-80°CCleavage of the ether linkage2,3,6-Trimethylphenol
Base Hydrolysis 0.1M - 1M NaOH, 60-80°CGenerally stable; ether cleavage is unlikelyNo significant degradation expected
Oxidation 3-30% H₂O₂, Room TempOxidation of benzylic methyl groups(2-Methoxy-3,4-dimethylphenyl)methanol, 2-Methoxy-3,4-dimethylbenzoic acid
Photolytic ICH Q1B conditions (UV/Vis light)Radical-based reactions, potential ring modificationComplex mixture, potentially hydroxylated or dimeric species
Thermal 80-100°C, Dry HeatThermal decomposition/rearrangementDependent on temperature, likely fragmentation products

References

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(11).
  • IRSST. (2012). Analytical Method - Volatile Organic Compounds by GC/MS.
  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques.
  • Jain, D., & Basniwal, P. K. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. ResearchGate.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • Sharma, G., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 591604, this compound.
  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Chapter 6: Analytical Methods.
  • Eurofins. (n.d.). Analytical Method Summaries.
  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Chapter 6: Analytical Methods.
  • NIST. (n.d.). Benzene, 2-methoxy-1,3,4-trimethyl-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Possible degradation pathways for 1,3,5-trimethylbenzene.
  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Singh, L., et al. (1983). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society.
  • ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups.
  • Reddit. (2024). Hydrolysis of Methoxy Group but not Methylenedioxy. r/chemistry.
  • OEHHA. (2023). Trimethylbenzenes Reference Exposure Levels.
  • CDC. (n.d.). Information Profiles on Potential Occupational Hazards: Trimethylbenzenes.
  • Google Patents. (n.d.). CN107400058B - Synthetic method of 2,4,6-trimethylbenzene-1,3,5-triamine and N,N,N-triacylated products.
  • MDPI. (2023). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds.
  • Organic Syntheses. (n.d.). (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene.
  • CEM Corporation. (n.d.). Hydrolysis Reaction.
  • Eawag. (1997). p-Xylene Degradation Pathway. Eawag-BBD.

Sources

Troubleshooting unexpected peaks in GC-MS analysis of 2-Methoxy-1,3,4-trimethylbenzene.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methoxy-1,3,4-trimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges. We will move beyond simple checklists to explore the causality behind unexpected analytical results, empowering you to build robust and self-validating methodologies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries when encountering unexpected peaks.

Q1: I see an unexpected peak in my chromatogram. What is the very first step I should take?

A1: The immediate, critical first step is to perform a solvent blank injection . This involves running your full GC-MS method but injecting only the pure solvent used to dissolve your sample and standards.[1][2] This simple diagnostic test helps differentiate between contamination originating from your sample and issues stemming from the GC-MS system itself.[2][3] If the peak is present in the blank, the source is the system or solvent; if it's absent, the issue lies within your sample or its preparation.

Q2: My baseline is rising significantly, especially at higher temperatures. Is this column bleed?

A2: A gradual, rising baseline that correlates with increasing oven temperature is a classic symptom of column bleed .[4][5] This occurs when the stationary phase of the column degrades and elutes.[4][6] In MS data, this often manifests as characteristic ions, such as m/z 73, 207, and 281 for common siloxane-based columns.[7][8] In contrast, discrete, sharp peaks—even if they are from silicone compounds—are more likely due to septum bleed.[9][10]

Q3: How can I differentiate between septum bleed and a contaminated injector liner?

A3: Both can cause "ghost peaks" (unexpected peaks appearing in blanks).[11][12] To differentiate:

  • Replace the Septum: Carefully replace the inlet septum with a new, high-quality one. Condition it briefly if recommended by the manufacturer. Run a solvent blank. If the ghost peaks disappear, septum bleed was the cause.[9]

  • Replace the Liner: If replacing the septum doesn't solve the issue, the next logical step is to replace the injector liner. Residue from previous injections can accumulate in the liner and slowly elute in subsequent runs, causing ghost peaks.[12] If a new, clean liner resolves the problem, you've identified liner contamination as the source.

Q4: I consistently see a peak with a prominent ion at m/z 149. What is it?

A4: An ion at m/z 149 is the hallmark of phthalates , a ubiquitous class of plasticizers.[8] These compounds are found in countless lab materials, including plasticware, vial caps, gloves, and even the air.[13][14] Their presence is one of the most common contamination issues in GC-MS analysis.[13] Tracking the source requires a systematic evaluation of all materials that come into contact with your sample, solvent, and standards.[15]

In-Depth Troubleshooting Guides

Issue 1: Sharp, Well-Defined "Ghost Peaks" in Blanks and Samples

Ghost peaks are signals that appear in your chromatogram but are not part of your injected sample.[11][16] Because they are typically sharp, it indicates they were introduced at the beginning of the chromatographic system and have undergone separation.[3][9]

Causality: These peaks originate from contaminants that have adsorbed onto a surface in the flow path (typically the injector) and are desorbed during the analytical run.

Troubleshooting Workflow for Ghost Peaks

ContaminationSources cluster_GCMS GC-MS System cluster_External External Environment Injector Injector (Septum, Liner) Column Column (Stationary Phase) Injector->Column Detector MS Detector Column->Detector SamplePrep Sample Prep (Vials, Caps, Solvents) SamplePrep->Injector Phthalates (m/z 149) Solvent Impurities Handling Handling (Gloves, Pipette Tips) Handling->Injector Slip Agents (Oleamide) Phthalates LabAir Lab Air LabAir->Injector Phthalates

Sources

Methods for removing persistent impurities from 2-Methoxy-1,3,4-trimethylbenzene.

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2M134TMB-PG01 Version: 1.0 Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for 2-Methoxy-1,3,4-trimethylbenzene (CAS 21573-36-4). This document is designed for researchers, chemists, and process development professionals who are encountering challenges with persistent impurities in this compound. The purity of advanced intermediates like this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1]

This guide provides a series of troubleshooting questions and detailed protocols to help you diagnose impurity issues and implement effective purification strategies. Our approach is grounded in fundamental chemical principles to explain not just how to perform a technique, but why it is the appropriate choice for a given problem.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: How can I identify the nature of the persistent impurities in my sample?

Answer: Effective purification begins with accurate identification of the impurities.[2] Without knowing what you are trying to remove, selecting a method is guesswork. We recommend a multi-pronged analytical approach.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this application. It can separate volatile and semi-volatile compounds and provide structural information about them.[2] It is particularly effective for identifying isomeric impurities, residual starting materials, and by-products from the synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[3][4] By comparing the spectrum of your impure sample to a reference standard, you can often identify impurities by their characteristic signals. Look for unexpected aromatic splitting patterns or methyl signals that indicate the presence of isomers.

  • High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred for this compound, HPLC can also be used, especially for less volatile or thermally sensitive impurities.[5] Developing a good HPLC method is also crucial for tracking the progress of your purification.

Pro-Tip: If you suspect specific impurities based on your synthetic route (e.g., starting materials, known side-products), it is invaluable to synthesize or procure reference standards for them.[2] This allows for definitive identification by co-injection in GC or HPLC.

FAQ 2: What is the best general strategy for removing persistent isomeric impurities?

Answer: Isomeric impurities, such as other trimethylbenzenes or regioisomers of the methoxy-trimethylbenzene, are often the most challenging to remove due to their very similar physical properties (boiling point, polarity, solubility).[6][7] A single purification technique is often insufficient. We recommend a sequential approach.

The logical workflow below outlines a decision-making process for tackling these difficult separations.

Purification_Workflow cluster_start Impurity Analysis cluster_purification Purification Strategy cluster_end Final Product start Start with Impure This compound analytics Identify Impurities (GC-MS, NMR) start->analytics decision Are boiling points of isomers significantly different (>5-10 °C)? analytics->decision Isomers Detected distillation Fractional Vacuum Distillation decision->distillation Yes azeotrope Azeotropic Distillation decision->azeotrope No chromatography Preparative Chromatography distillation->chromatography Impurity Still Present purity_check Final Purity Analysis (GC >99.5%) distillation->purity_check azeotrope->chromatography Impurity Still Present chromatography->purity_check end Pure Product purity_check->end

Caption: Logical workflow for selecting a purification method.

The primary challenge is the close boiling points of potential isomeric impurities.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
This compound 21573-36-4150.22~215-217
1,2,4-Trimethylbenzene (Pseudocumene)95-63-6120.19169
1,3,5-Trimethylbenzene (Mesitylene)108-67-8120.19164.7
1,2,3-Trimethylbenzene (Hemimellitene)526-73-8120.19176
Data sourced from PubChem and other chemical databases.[6]

As the table shows, precursor trimethylbenzenes have significantly lower boiling points and can be removed by careful fractional distillation. However, other methoxy-trimethylbenzene isomers (regioisomers) would have much closer boiling points, making standard distillation difficult. For these, azeotropic distillation is a powerful, though more complex, alternative.[8]

FAQ 3: My fractional distillation isn't providing adequate separation. What can I do to improve it?

Answer: This is a common issue when dealing with close-boiling impurities. Here are the critical parameters to optimize:

  • Increase Column Efficiency: The separation power of a distillation column is defined by its number of theoretical plates. For difficult separations, a simple Vigreux column is insufficient.

    • Action: Use a packed column (e.g., with Raschig rings or metal sponge packing) or a vacuum-jacketed column with silvered walls to increase the surface area for vapor-liquid equilibria. A column with >20 theoretical plates is recommended.

  • Optimize the Reflux Ratio: The reflux ratio is the ratio of liquid returned to the column to the liquid collected as distillate. A higher reflux ratio increases separation efficiency but slows down the distillation.

    • Action: Start with a high reflux ratio (e.g., 10:1 or even 20:1). Allow the column to equilibrate fully under total reflux (no product being taken off) for at least an hour before beginning collection. You should see a stable temperature gradient along the column.

  • Maintain a Stable, Low Pressure: Distilling under vacuum lowers the boiling point, which can prevent thermal degradation and often enhances the boiling point difference between components.

    • Action: Use a good vacuum pump with a vacuum controller to maintain a stable pressure. Fluctuations in pressure will disrupt the equilibrium in the column and ruin the separation. Ensure all joints are properly sealed.

  • Slow Distillation Rate: A slow rate of takeoff is crucial.

    • Action: Aim for a collection rate of 1-2 drops per second. Faster rates do not allow for proper equilibrium to be established on each theoretical plate.

Distillation_Setup Key Components of a Fractional Vacuum Distillation Setup A Heating Mantle with Stirring B Round Bottom Flask (Crude Product) A->B Heat & Agitation C Packed Fractionating Column B->C Vapor Rises D Distillation Head with Thermometer C->D Fractionation E Condenser D->E Purified Vapor F Receiving Flask E->F Condensate (Pure Product) G Vacuum/Inert Gas Adapter F->G H To Vacuum Pump & Pressure Gauge G->H Pressure Control p1 p2 p3 p4 p5 p6 p7

Caption: Simplified diagram of a fractional vacuum distillation setup.

FAQ 4: How do I perform an azeotropic distillation to separate very close-boiling isomers?

Answer: Azeotropic distillation is an advanced technique used to separate components with nearly identical boiling points.[8] It involves adding a third component (the "entrainer" or "azeotrope-forming agent") that forms a minimum-boiling azeotrope with one of the isomers, allowing it to be distilled away at a lower temperature.

A U.S. Patent describes the separation of mesitylene from 1,2,4-trimethylbenzene using this principle, which is directly applicable here.[8] Effective agents form an azeotrope with one component, altering its effective volatility.

Protocol: Azeotropic Distillation

  • Agent Selection: Choose an agent that forms an azeotrope with the impurity but not the desired product, or vice-versa. For aromatic hydrocarbons, agents like acetonitrile or 2-pentanol are effective.[8] The agent should also be easily separable from the product afterward (e.g., by washing with water).

  • Setup: Use a fractional distillation apparatus as described in FAQ 3, equipped with a Dean-Stark trap or a similar phase-separating head if the agent is immiscible with the product.

  • Procedure: a. Charge the distillation flask with the impure this compound and the selected azeotroping agent. A typical starting ratio is 1:1 by volume.[8] b. Heat the mixture to reflux. The vapor that rises will be rich in the azeotrope (agent + one isomer). c. The overhead temperature will stabilize at the boiling point of the azeotrope, which is lower than the boiling point of any of the individual components. d. Collect the azeotrope as the distillate. Monitor the overhead temperature closely. A sharp rise in temperature indicates that the azeotrope has been completely removed. e. The remaining material in the distillation pot will be enriched in the other isomer.

  • Agent Removal: After the distillation, the azeotroping agent must be removed from both the distillate and the pot. If acetonitrile was used, it can often be removed by washing the organic phase with water or brine. The product is then dried over an anhydrous salt (e.g., MgSO₄) and the solvent removed under reduced pressure.

  • Purity Check: Analyze all fractions by GC-MS to confirm the separation.

FAQ 5: How can I remove colored or non-volatile baseline impurities?

Answer: For non-volatile or highly polar impurities that often appear as baseline material in GC or TLC analysis, recrystallization is the method of choice.[9] If the impurities are colored, an activated charcoal treatment can be performed prior to recrystallization.

Protocol: Solvent Screening for Recrystallization

The key to successful recrystallization is finding the right solvent or solvent system.[9] The ideal solvent should dissolve the compound poorly at low temperatures but readily at high temperatures.

  • Solvent Selection: Test solubility in a range of solvents with varying polarities. Good candidates for a relatively non-polar compound like this compound include:

    • Non-polar: Hexanes, Heptane

    • Intermediate: Toluene, Diethyl ether

    • Polar Protic: Methanol, Ethanol, Isopropanol

  • Screening Procedure: a. Place ~50 mg of your impure material into several test tubes. b. To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. If it is very soluble at room temperature, that solvent is not suitable for single-solvent recrystallization but may be used as the "soluble" solvent in a two-solvent system. c. For solvents where the compound is poorly soluble at room temperature, heat the mixture gently in a water bath until the solid dissolves. d. Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes. e. Observe: The best solvent will be one where crystals form readily upon cooling. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal. If the material "oils out," a two-solvent system may be necessary.

  • Recrystallization: a. Dissolve the crude material in the minimum amount of the chosen hot solvent. b. If the solution is colored, add a small amount of activated charcoal (1-2% by weight) and heat for a few minutes. c. Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to induce crystallization. e. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

References

  • Asian Journal of Pharmaceutical Research. (n.d.). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods.
  • Shaikh, T. (2018, January). IMPURITY PROFILING IN PHARMACEUTICALS: A REVIEW. ResearchGate.
  • Jadhav, S. B., et al. (2015). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Shaikh, T., et al. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Pharmaffiliates. (n.d.). Isolation and characterization of pharmaceuticals with impurities.
  • ResearchGate. (n.d.). Separation of anisole isomers (1-toluene, 2-anisole, 3,3-nitro-).
  • NurdRage. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. YouTube.
  • Google Patents. (n.d.). US20040181099A1 - Aromatic ethers and process for producing aromatic ethers.
  • ResearchGate. (2015, July 19). I have an isomer impurity which is difficulty to remove, any suggestions?
  • Google Patents. (n.d.). US2556248A - Ether purification by distillation and adsorption.
  • PubChem. (n.d.). This compound.
  • Gilson. (n.d.). Sample Purification Solutions for Gilson Lab Instruments.
  • Wikipedia. (n.d.). Mesitylene.
  • CDC Stacks. (n.d.). Information Profiles on Potential Occupational Hazards: Trimethylbenzenes.
  • PubChem. (n.d.). 1,2,4-Trimethylbenzene.
  • Google Patents. (n.d.). US6136155A - Separation of mesitylene from 1,2,4-trimetyhlbenzene by azeotropic distillation.

Sources

Overcoming issues with derivatization of 2-Methoxy-1,3,4-trimethylbenzene for analysis.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analytical derivatization of 2-Methoxy-1,3,4-trimethylbenzene (also known as 2,3,5-trimethylanisole). This document is designed for researchers, analytical scientists, and drug development professionals who utilize this compound in their workflows. Derivatization is a critical step to enhance the analyte's properties for chromatographic analysis, such as improving volatility for Gas Chromatography (GC) or increasing detectability. However, the unique structure of this compound—a highly activated aromatic ring—presents specific challenges, including undesirable side reactions, low yields, and issues with regioselectivity.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common problems and optimize your derivatization protocols.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

Derivatization is employed to modify the chemical structure of an analyte to make it more suitable for a specific analytical method, most commonly gas chromatography (GC).[1][2] For this compound, derivatization typically involves adding a functional group to the aromatic ring to:

  • Increase Volatility and Thermal Stability: While the parent compound is reasonably volatile, adding a non-polar group can improve its behavior in a GC system, leading to sharper peaks and better separation.

  • Enhance Detectability: Attaching a group with high electron affinity, such as a halogenated acyl group, can dramatically increase the response of an Electron Capture Detector (ECD), allowing for trace-level analysis.[2]

  • Improve Mass Spectral Fragmentation: A derivative can introduce a predictable fragmentation pattern in Mass Spectrometry (MS), aiding in structural confirmation and quantification.[3]

  • Confirm Analyte Identity: Creating a specific derivative provides an additional layer of confirmation for the presence of the target analyte in a complex matrix.

Q2: What are the most common derivatization strategies for this compound?

Given its structure as a highly activated aryl methyl ether, the most common and effective derivatization strategy is electrophilic aromatic substitution . The methoxy (-OCH₃) and methyl (-CH₃) groups are strong activating, ortho-, para-directors, making the ring highly susceptible to reaction with electrophiles.[4][5]

The most prevalent reaction is Friedel-Crafts Acylation , where an acyl group (R-C=O) is introduced onto the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst.[6][7][8] This reaction is generally preferred over alkylation because the product (a ketone) is deactivated towards further substitution, preventing polysubstitution.[6][9]

Q3: How do I choose the right derivatization reagent and conditions?

The choice depends on your analytical goal, available instrumentation, and the nature of your sample matrix.

Analytical Goal Recommended Reagent Class Common Reagents Key Considerations
General GC-FID/MS Analysis Acyl Halides / AnhydridesAcetyl Chloride, Propionyl Chloride, Acetic AnhydrideProduces stable, volatile ketones. Relatively inexpensive.
Trace Analysis with GC-ECD Fluorinated Acylating ReagentsTrifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPAA)The fluorine atoms provide a strong signal on an ECD.[2] Reagents are highly reactive and moisture-sensitive.[10]
Confirmation of Structure Various Acylating AgentsBenzoyl ChlorideCreates a derivative with a significant mass shift, useful for MS confirmation.

Condition Selection: Start with the mildest conditions possible. Due to the high reactivity of the substrate, harsh conditions (e.g., high temperatures, strong Lewis acids like AlCl₃) can lead to side reactions.[6][11]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures you may encounter.

Problem: I'm getting a very low or no yield of my desired acylated derivative.

A low yield is one of the most common issues in Friedel-Crafts acylation.[6] The cause can typically be traced to reagents, conditions, or the reaction setup.

Answer:

Follow this diagnostic workflow to identify and resolve the issue.

Troubleshooting_Low_Yield cluster_Reagents Step 1: Verify Reagents & Conditions cluster_Reaction Step 2: Optimize Reaction cluster_Solutions Solutions Start Low Yield Observed Reagent_Check Are Reagents Anhydrous? Start->Reagent_Check Catalyst_Check Is Lewis Acid Active? Reagent_Check->Catalyst_Check Yes Sol_Reagent Use fresh, anhydrous solvents and reagents. Dry glassware thoroughly. Reagent_Check->Sol_Reagent No Stoichiometry_Check Is Stoichiometry Correct? Catalyst_Check->Stoichiometry_Check Yes Sol_Catalyst Use fresh Lewis acid. Consider stoichiometric amount, not catalytic. Catalyst_Check->Sol_Catalyst No Temp_Check Is Temperature Optimal? Stoichiometry_Check->Temp_Check Yes Stoichiometry_Check->Sol_Catalyst No Time_Check Is Reaction Time Sufficient? Temp_Check->Time_Check Yes Sol_Temp Start at low temp (0°C). Gradually warm to RT if needed. Temp_Check->Sol_Temp No Sol_Time Monitor reaction by TLC/GC to determine endpoint. Time_Check->Sol_Time No Side_Reactions cluster_pathways Substrate This compound Acylation Desired Acylation Substrate->Acylation RCOCl, Lewis Acid Cleavage Side Reaction: Ether Cleavage Substrate->Cleavage Harsh Conditions (e.g., excess AlCl₃) Product_5 5-Acyl Derivative (Major Product) Acylation->Product_5 Product_6 6-Acyl Derivative (Minor Isomer) Acylation->Product_6 Phenol 2,3,5-Trimethylphenol Cleavage->Phenol Acyl_Phenol Acylated Phenol Phenol->Acyl_Phenol RCOCl

Caption: Potential derivatization and side-reaction pathways.

Troubleshooting Strategy:

  • Confirm Peak Identities: Use GC-MS to analyze the unexpected peaks. Look for the molecular ion of the expected product, its isomer (same m/z), the demethylated phenol, and the acylated phenol.

  • Use Milder Catalysts: To avoid ether cleavage, switch from AlCl₃ to a milder Lewis acid like ZnCl₂, FeCl₃, or a rare-earth triflate like Sc(OTf)₃. [11][12]These are often effective for highly activated rings without promoting demethylation.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the formation of the thermodynamic byproduct (isomer) and reduce decomposition.

Experimental Protocol: Acylation with Propionyl Chloride

This protocol provides a starting point for the derivatization of this compound for GC-MS analysis using a moderately strong Lewis acid to minimize side reactions.

Safety: Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acyl chlorides and Lewis acids are corrosive and moisture-sensitive.

Materials:

  • This compound

  • Propionyl chloride (freshly distilled or from a new bottle)

  • Iron(III) chloride (FeCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, stir bar, dropping funnel, condenser with drying tube (CaCl₂)

Procedure:

  • Setup: Assemble a flame-dried 50 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Fit the flask with a condenser and a calcium chloride drying tube. Maintain the system under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation:

    • In the reaction flask, add anhydrous FeCl₃ (1.1 eq).

    • Add 15 mL of anhydrous DCM via syringe.

    • Cool the mixture to 0 °C in an ice-water bath.

    • In the dropping funnel, prepare a solution of this compound (1.0 eq) and propionyl chloride (1.05 eq) in 5 mL of anhydrous DCM.

  • Reaction:

    • Slowly add the solution from the dropping funnel to the stirred FeCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. [12] * After the addition is complete, stir the reaction at 0 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with a small amount of ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or a rapid GC-MS scan.

  • Workup:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Slowly and carefully quench the reaction by adding 20 mL of cold 1M HCl. [13]The mixture may bubble as HCl gas evolves.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 15 mL portions of DCM.

    • Combine all organic layers. Wash sequentially with 20 mL of 1M HCl, 20 mL of water, 20 mL of saturated NaHCO₃ solution, and finally 20 mL of brine.

  • Isolation:

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the solution and evaporate the solvent using a rotary evaporator to yield the crude product.

  • Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis to confirm product formation and assess purity. The product can be further purified by column chromatography if necessary.

References

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). European Journal of Organic Chemistry. [Link]
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing. [Link]
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015).
  • Metal-Free Etherification of Aryl Methyl Ether Derivatives by C–OMe Bond Cleavage.
  • Derivatization. (2023). Chemistry LibreTexts. [Link]
  • Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography. (2025).
  • Aryl methyl ether cleavage. (2022). Reddit. [Link]
  • The three main classical reaction types for aryl methyl ether cleavage....
  • GC Derivatiz
  • Friedel–Crafts acylation of substituted anisole. (2021). Chemistry Stack Exchange. [Link]
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (2021). PubMed. [Link]
  • Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
  • (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • How best to perform acylation of hydroxyls for GC/MS?
  • Activation, Deactivation and Regioselectivity in Electrophilic Arom
  • Friedel–Crafts Acylation & Solutions to F–C Alkyl
  • 13 Friedel-Crafts Acyl
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
  • Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. ChemRxiv. [Link]
  • GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.
  • Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. University of Calgary. [Link]

Sources

Technical Support Center: A Scientist's Guide to Improving the Solubility of 2-Methoxy-1,3,4-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with 2-Methoxy-1,3,4-trimethylbenzene. Given its chemical nature, this compound frequently presents dissolution difficulties, particularly in polar and aqueous systems. This document provides a foundational understanding of its properties, answers to frequently asked questions, and robust, step-by-step protocols to systematically overcome these issues.

Section 1: Understanding the Molecule - Physicochemical Profile

This compound, also known as 2,3,6-trimethylanisole, is an aromatic ether. Its structure, featuring a benzene ring substituted with a methoxy group and three methyl groups, is key to its behavior.[1][2][3] The molecule is predominantly nonpolar and hydrophobic, which is the primary reason for its poor solubility in polar solvents like water.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₀H₁₄O[1][3][4]
Molecular Weight 150.22 g/mol [1][2][5]
XLogP3-AA 3[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 1 (the ether oxygen)[5]

The high XLogP3 value (a measure of lipophilicity) and the absence of hydrogen bond donors confirm its hydrophobic character.[5] The single ether oxygen provides a site for weak hydrogen bonding but is insufficient to grant significant aqueous solubility.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the common initial queries and challenges faced during experimentation.

Q1: What is the expected solubility of this compound in common lab solvents?

Based on the fundamental principle of "like dissolves like," its solubility will be highest in solvents with similar, nonpolar characteristics.[6][7][8]

  • High Solubility: Expect good solubility in nonpolar aromatic and aliphatic solvents such as Toluene, Hexanes, and Diethyl Ether.

  • Moderate Solubility: Polar aprotic solvents like Acetone, Ethyl Acetate, and Dichloromethane should be effective.

  • Low to Insoluble: Polar protic solvents, especially water and to a lesser extent, methanol and ethanol, will be poor solvents for this compound.[9]

Q2: My compound is not dissolving, even in a recommended nonpolar solvent. What troubleshooting steps can I take?

First, verify the purity and dryness of your solvent, as contaminants can affect solubility. If the solvent is appropriate, the dissolution rate may be slow. You can expedite the process by:

  • Increasing Surface Area: Use a magnetic stirrer or vortex mixer to create agitation. Ensure the compound is a fine powder rather than large crystals.[8]

  • Applying Gentle Heat: For most organic solids, solubility increases with temperature.[6][10] Warm the solvent gently while stirring. Safety Precaution: Always heat flammable organic solvents using a controlled heating mantle or water bath in a well-ventilated fume hood. Never use an open flame.

Q3: How can I dissolve this compound in a mixed aqueous-organic mobile phase for chromatography or in a reaction mixture containing water?

This is a classic application for co-solvency . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the mixture, making it more hospitable to hydrophobic solutes.[11][12][13][14] By dissolving the compound in a small amount of a strong organic solvent first (like Dimethyl Sulfoxide or Ethanol) and then slowly adding this stock solution to the aqueous phase, you can often achieve the desired concentration without precipitation.[15]

Q4: Is it possible to prepare a stable, clear aqueous solution of this compound for a biological assay?

Direct dissolution in aqueous buffers is highly improbable. For such applications, advanced formulation techniques are necessary to create an apparent solubility. The two most common and effective methods are:

  • Cyclodextrin Complexation: Cyclodextrins are sugar-based molecules with a hydrophobic interior and a hydrophilic exterior.[16] They can encapsulate the nonpolar this compound molecule, shielding it from the aqueous environment and rendering the entire complex water-soluble.[15][17][18]

  • Surfactant-Based Formulations: Surfactants, or surface-active agents, can form microscopic structures called micelles in water. The hydrophobic cores of these micelles can entrap the compound, allowing it to be dispersed in a clear solution.[19][20]

Section 3: Troubleshooting & In-Depth Protocols

This section provides detailed, validated workflows for the techniques discussed above.

Protocol 1: Systematic Solvent Screening Workflow

This protocol allows for the efficient determination of a suitable solvent using minimal amounts of your compound.

Methodology:

  • Aliquot approximately 1-2 mg of this compound into four separate, small, clean glass vials.

  • To the first vial, add a nonpolar solvent (e.g., Toluene) dropwise, swirling after each addition, up to 0.5 mL. Observe for dissolution.

  • If it dissolves, the solvent is suitable. If not, proceed to the next step.

  • To the second vial, repeat the process with a polar aprotic solvent (e.g., Acetone).

  • To the third vial, repeat with a polar protic solvent (e.g., Ethanol).

  • To the fourth vial, repeat with deionized water to confirm its insolubility.

  • If solubility is poor in all, consider gentle heating (as described in FAQ 2) for the most promising candidate (likely the nonpolar or polar aprotic solvent).

Caption: Workflow for systematic solvent selection.

Protocol 2: Enhancing Aqueous Solubility Using Co-Solvents

This protocol describes how to prepare a solution in a mixed aqueous system, a common requirement for biological assays or chemical reactions.

Principle: The co-solvent disrupts the strong hydrogen-bonding network of water, creating a microenvironment with reduced polarity that can accommodate the hydrophobic compound.[12][13]

Methodology:

  • Prepare a High-Concentration Stock: Dissolve a precisely weighed amount of this compound in a minimal volume of a water-miscible, strong organic solvent (e.g., 100% DMSO or Ethanol) to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.

  • Titrate into Aqueous Phase: While vortexing or rapidly stirring your target aqueous buffer/medium, add the organic stock solution drop-by-drop.

  • Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation (Tyndall effect). This indicates that you have exceeded the solubility limit for that specific co-solvent concentration.

  • Determine Optimal Concentration: The goal is to use the minimum percentage of co-solvent required to keep your compound in solution at the desired final concentration. It is crucial to run a vehicle control (buffer + same percentage of co-solvent) in your experiments to account for any effects of the co-solvent itself.

Hypothetical Co-Solvent Data:

% DMSO in Water (v/v) Max Soluble Concentration (µg/mL) Observations
0.1% < 1 Immediate Precipitation
1% ~15 Clear Solution

| 5% | > 100 | Clear Solution |

Protocol 3: Aqueous Solubilization via β-Cyclodextrin Inclusion Complexation

This protocol is a powerful method for preparing true aqueous solutions of hydrophobic compounds for applications where organic solvents are not permissible.

Principle: The hydrophobic this compound ("guest") partitions into the nonpolar inner cavity of the β-cyclodextrin ("host"), forming a stable, water-soluble inclusion complex.[16][21][22]

Methodology:

  • Prepare Host Solution: Dissolve an excess of β-cyclodextrin in the desired aqueous buffer at room temperature. The amount should be a significant molar excess compared to the guest compound (e.g., 10:1 molar ratio).

  • Introduce Guest Compound: Add the this compound to the cyclodextrin solution.

  • Facilitate Complexation: Vigorously stir or sonicate the mixture at a constant temperature (e.g., 25°C) for several hours (4-24 hours) to allow the system to reach equilibrium.

  • Remove Excess Compound: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved, non-complexed compound.

  • Quantify Concentration: The clear filtrate now contains the soluble complex. The concentration of the dissolved compound should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).

Caption: Mechanism of cyclodextrin inclusion.

References

  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures.
  • Co-solvency and anti-solvent method for the solubility enhancement. Blueprints.
  • 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts.
  • Study on the structure and properties of inclusion complexes of large ring cyclodextrin and arom
  • Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubiliz
  • Self-Inclusion Complexes Derived from Cyclodextrins: Synthesis and Characterization of 6A,6B-Bis-O-[p-(allyloxy)phenyl].
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. American Chemical Society.
  • This compound. PubChem.
  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect.
  • Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Reversed-phase retention behavior of aromatic compounds involving .beta.-cyclodextrin inclusion complex formation in the mobile phase.
  • This compound. Benchchem.
  • The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.
  • Biochemistry, Dissolution and Solubility.
  • What factors affect solubility?
  • Methods to boost solubility. IJSDR.
  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Benzene, 2-methoxy-1,3,4-trimethyl-. NIST WebBook.
  • SURFACTANTS. Kao Chemicals.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Solubility enhancement techniques: A comprehensive review. WJBPHS.
  • This compound. AA Blocks.
  • Surfactants. eccomiddleeast.
  • Different solubilizer type things. Humblebee & Me.
  • Solubilizing Cosmetic Surfactants. Spectrum Chemical.
  • This compound. NMPPDB.

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2-Methoxy-1,3,4-trimethylbenzene and its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and fine chemical synthesis, the subtle art of molecular architecture—specifically, the positional arrangement of functional groups on an aromatic scaffold—plays a pivotal role in determining a compound's physicochemical properties, reactivity, and biological activity. Substituted aromatic compounds are foundational building blocks in this endeavor.[1] Among these, the trimethylanisole isomers (C₁₀H₁₄O) represent a fascinating case study in structural isomerism. While sharing the same molecular formula, the varied placement of one methoxy and three methyl groups around the benzene ring gives rise to distinct chemical personalities.

This guide provides an in-depth comparison of 2-Methoxy-1,3,4-trimethylbenzene (also known as 2,3,6-trimethylanisole) with its key structural isomers. As a Senior Application Scientist, my objective is to move beyond a simple cataloging of properties. Instead, this document will elucidate the causal relationships between structure and function, provide validated experimental protocols for synthesis and analysis, and offer field-proven insights into the strategic application of these isomers in research and development, particularly within the context of drug discovery.

The Isomeric Landscape of Trimethylanisoles

The trimethylanisole family is derived from the three possible isomers of trimethylbenzene: 1,2,3-trimethylbenzene (hemimellitene), 1,2,4-trimethylbenzene (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene).[1] The introduction of a methoxy group to these parent structures yields several key isomers, each with a unique substitution pattern. This guide will focus on the comparison of this compound against its most relevant isomers.

Section 1: Physicochemical and Analytical Properties—A Comparative Overview

The physical properties of these isomers, such as boiling point and density, are often closely related, making their separation and identification a significant analytical challenge. However, subtle differences in molecular symmetry and intermolecular forces lead to distinct analytical signatures, particularly in chromatographic and spectroscopic analyses.

Comparative Physical Properties

The boiling points of the trimethylanisole isomers are influenced by their molecular shape and polarity. More symmetrical isomers, like 2,4,6-trimethylanisole, may have higher melting points due to more efficient crystal lattice packing, while less symmetrical structures are more commonly liquids at room temperature.

Compound Name Synonym(s) CAS Number Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³)
This compound 2,3,6-Trimethylanisole21573-36-4150.22~215-217 (est.)~0.95 (est.)
2,3,4-Trimethylanisole 4-Methoxy-1,2,3-trimethylbenzene-150.22~224-226 (est.)~0.96 (est.)
2,3,5-Trimethylanisole 1-Methoxy-2,3,5-trimethylbenzene20469-61-8150.22220.9 (est.)[2]0.925[2]
2,4,5-Trimethylanisole 5-Methoxy-1,2,4-trimethylbenzene14418-53-4150.22~218-220 (est.)~0.95 (est.)
2,4,6-Trimethylanisole 2-Methoxy-1,3,5-trimethylbenzene4028-66-4150.22205-206[3]0.925[4]
3,4,5-Trimethylanisole 5-Methoxy-1,2,3-trimethylbenzene20635-95-8150.22219.4 (est.)~0.96 (est.)

Note: Some physical properties are estimated due to limited availability in literature and are provided for comparative purposes.

Analytical Differentiation: GC-MS and NMR Spectroscopy

For professionals in drug development, the unambiguous identification of isomers is critical for quality control and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

The separation of trimethylanisole isomers by GC is primarily dependent on their relative volatilities and interactions with the stationary phase of the column. The Kovats Retention Index (RI) is a standardized value that helps in the identification of compounds by comparing their retention times relative to a series of n-alkanes, providing a more reliable metric than retention time alone.[5]

Compound CAS Number Kovats Retention Index (RI) on Non-Polar Column Source
2,3,4-Trimethylanisole-1233[6]
2,3,5-Trimethylanisole20469-61-81208[7]
2,4,5-Trimethylanisole14418-53-41217 (for phenol precursor)-
2,4,6-Trimethylanisole4028-66-41195-
3,4,5-Trimethylanisole20635-95-81281 (calculated)-

Note: Data is compiled from the NIST database and other sources where available. Values for some isomers are inferred or based on their phenol precursors and should be experimentally verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide definitive structural information. The chemical shifts and splitting patterns of the aromatic protons, methoxy protons, and methyl protons are unique fingerprints for each isomer.

  • Aromatic Region (¹H NMR): The number of signals, their multiplicities (singlet, doublet, etc.), and coupling constants directly reflect the substitution pattern. For example, the highly symmetric 2,4,6-trimethylanisole will show a single peak for the two equivalent aromatic protons, whereas less symmetric isomers like this compound will display two distinct aromatic proton signals.

  • Methyl and Methoxy Regions (¹H NMR): The methoxy group typically appears as a sharp singlet around 3.7-3.8 ppm. The three methyl groups will also appear as singlets, but their chemical shifts will vary depending on their position relative to the electron-donating methoxy group.

  • ¹³C NMR: Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, with carbons directly attached to the oxygen atom being significantly deshielded (appearing at higher ppm values).[8]

Section 2: Synthesis Strategies and Methodologies

The most common and reliable route to synthesizing trimethylanisoles is the Williamson ether synthesis, which involves the methylation of the corresponding trimethylphenol precursor. The choice of starting material and reaction conditions is critical for achieving high yield and purity.

General Synthesis Workflow

The synthesis is typically a two-step process:

  • Formation of the Phenoxide: The precursor trimethylphenol is treated with a base (e.g., sodium hydroxide, potassium carbonate, or sodium hydride) to deprotonate the hydroxyl group and form a nucleophilic phenoxide ion.

  • Methylation: The phenoxide is then reacted with a methylating agent (e.g., dimethyl sulfate, methyl iodide, or trimethyl phosphate) via an Sₙ2 reaction to form the desired anisole.[9]

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Methylation (Williamson Ether Synthesis) P Trimethylphenol Precursor PO Sodium/Potassium Trimethylphenoxide P->PO Deprotonation B Base (e.g., NaOH, K2CO3) B->PO PO_ref Trimethylphenoxide MA Methylating Agent (e.g., (CH3)2SO4, CH3I) A Target Trimethylanisole MA->A PO_ref->A SN2 Reaction

Sources

Comparative analysis of different synthetic routes to 2-Methoxy-1,3,4-trimethylbenzene.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-1,3,4-trimethylbenzene, also known as 2,3,6-trimethylanisole, is a substituted aromatic ether with applications in the synthesis of fine chemicals and as a key intermediate in the production of various valuable compounds. Its specific substitution pattern necessitates a careful selection of synthetic strategies to achieve high yields and purity. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to assist researchers in selecting the most suitable method for their specific needs.

Core Synthetic Strategies: A Two-Step Approach

The most prevalent and logical synthetic pathway to this compound involves a two-step process:

  • Synthesis of the Phenolic Precursor: Preparation of 2,3,6-trimethylphenol.

  • Methylation of the Phenol: Conversion of 2,3,6-trimethylphenol to the target ether, this compound.

This modular approach allows for the optimization of each step independently, leading to a more robust and efficient overall synthesis.

Part 1: Synthesis of 2,3,6-trimethylphenol

The synthesis of the key intermediate, 2,3,6-trimethylphenol, is a critical determinant of the overall efficiency of the route to this compound. The primary industrial and laboratory-scale method for its preparation is the shape-selective methylation of cresols or xylenols.

Route 1: Vapor-Phase Methylation of m-Cresol

This industrial-scale method relies on the catalytic methylation of m-cresol with methanol in the gas phase. The choice of catalyst is paramount to ensure high ortho-selectivity, directing the methylation to the positions adjacent to the hydroxyl group.

Reaction Scheme:

Figure 1. Vapor-phase methylation of m-cresol to 2,3,6-trimethylphenol.

Mechanism: The reaction proceeds via a Lewis acid-catalyzed electrophilic aromatic substitution. The metal oxide catalyst activates the methanol, which then acts as a methylating agent, adding methyl groups to the aromatic ring of m-cresol. The catalyst's structure and acidity are tailored to favor methylation at the sterically less hindered ortho positions.

Experimental Protocol (Illustrative): [1][2][3]

  • A fixed-bed reactor is packed with a suitable metal oxide catalyst (e.g., iron oxide modified with other metal oxides).

  • A gaseous feed of m-cresol and methanol is passed through the reactor at a temperature between 300-460 °C under atmospheric pressure.

  • The product stream is cooled and condensed.

  • 2,3,6-trimethylphenol is isolated from the product mixture by fractional distillation.

Performance Data:

ParameterValueReference
Starting Materialm-Cresol[4]
CatalystSolid Acid (e.g., modified metal oxides)[1][2]
Temperature300-460 °C[1]
Conversion of m-cresol>95%[3]
Selectivity for 2,3,6-trimethylphenolHigh[2]

Advantages:

  • High throughput suitable for industrial production.

  • Continuous process.

Disadvantages:

  • Requires specialized high-temperature equipment.

  • Catalyst deactivation can be an issue.

  • Product mixture requires careful fractional distillation to separate isomers.

Part 2: Methylation of 2,3,6-trimethylphenol to this compound

Once the 2,3,6-trimethylphenol precursor is obtained, the final step is the methylation of the phenolic hydroxyl group. The Williamson ether synthesis is the most common and reliable method for this transformation.

Route 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for the formation of ethers. It involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide. In this case, 2,3,6-trimethylphenol is first deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to attack a methylating agent.[5][6][7]

Reaction Scheme:

Figure 2. Williamson ether synthesis of this compound.

Mechanism: The reaction proceeds via a two-step mechanism. First, a base abstracts the acidic proton from the hydroxyl group of 2,3,6-trimethylphenol to form a highly nucleophilic phenoxide ion. This is followed by a bimolecular nucleophilic substitution (SN2) reaction where the phenoxide attacks the methylating agent, displacing the leaving group and forming the ether.[5]

Experimental Protocol (Optimized Laboratory Scale):

  • To a solution of 2,3,6-trimethylphenol in a suitable aprotic polar solvent (e.g., acetone, DMF), add a slight excess of a base (e.g., anhydrous potassium carbonate).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation to afford pure this compound.

Performance Data:

ParameterValue
Starting Material2,3,6-trimethylphenol
BaseK2CO3, NaH, etc.
Methylating AgentDimethyl sulfate, Methyl iodide
SolventAcetone, DMF
Reaction TemperatureRoom temperature to reflux
YieldTypically high (>90%)

Advantages:

  • High yielding and generally clean reaction.

  • Versatile, with a wide range of suitable bases and methylating agents.

  • Applicable to both small and large-scale synthesis.

Disadvantages:

  • Methylating agents like dimethyl sulfate are toxic and must be handled with care.

  • Requires anhydrous conditions for optimal results.

Comparative Summary of Synthetic Routes

RouteStarting Material(s)Key Transformation(s)AdvantagesDisadvantagesOverall Suitability
Route 1 -> Route 2 m-Cresol, MethanolVapor-phase methylation, Williamson ether synthesisHigh throughput, continuous process for precursorRequires specialized equipment, isomeric separationIdeal for large-scale industrial production.
Direct Williamson Synthesis 2,3,6-trimethylphenolWilliamson ether synthesisHigh yield, versatile, scalableRequires pre-synthesized phenol, toxic reagentsExcellent for laboratory and pilot-scale synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the preparation of 2,3,6-trimethylphenol followed by its methylation. For large-scale industrial production, the vapor-phase methylation of m-cresol offers a continuous and high-throughput route to the phenolic intermediate. For laboratory and pilot-scale synthesis, where flexibility and high yields are paramount, the Williamson ether synthesis starting from commercially available or pre-synthesized 2,3,6-trimethylphenol is the method of choice. The selection of the optimal route will ultimately depend on the desired scale of production, available equipment, and economic considerations.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis.
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  • PubChem. (n.d.). This compound.
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A Comparative Guide to the Validation of Quantitative Analytical Methods for 2-Methoxy-1,3,4-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of validated quantitative analytical methods for 2-Methoxy-1,3,4-trimethylbenzene, a substituted aromatic ether with significance in synthetic chemistry and as a potential building block in pharmaceutical development.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each described method is a self-validating system. By adhering to the principles of scientific integrity, this guide aims to be an authoritative resource for laboratories seeking to establish and validate high-quality analytical methods for this compound.

The Analytical Imperative: Why Method Validation is Non-Negotiable

Before delving into specific methodologies, it is crucial to understand the framework of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[1][2][3][4][5][6][7][8][9][10][11][12] The objective is to demonstrate, through a series of experimental studies, that the method consistently and reliably measures the analyte of interest at the required levels.[2][8][10]

The core parameters of method validation, as outlined by these bodies, include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[1][13][14]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[1]

  • Accuracy: The closeness of the test results to the true value.[1][2][13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][13][14] This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][13]

The following sections will compare two primary chromatographic techniques for the quantitative analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV).

Comparative Analysis of Quantitative Methods

The choice between GC and HPLC is often dictated by the physicochemical properties of the analyte. This compound is a relatively volatile and thermally stable compound, making it an excellent candidate for GC analysis.[15] However, HPLC also offers a viable alternative, particularly when dealing with complex matrices or when derivatization is to be avoided.[16]

Gas Chromatography-Flame Ionization Detection (GC-FID)

Principle: GC separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The FID is a highly sensitive detector for organic compounds that respond to combustion in a hydrogen-air flame.

Rationale for Use: The volatility of this compound allows for its direct analysis by GC without the need for derivatization, simplifying sample preparation.[17][18] The FID is a robust and universally responsive detector for hydrocarbons, providing excellent linearity and sensitivity.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a reversed-phase method is most appropriate, where a nonpolar stationary phase is used with a polar mobile phase.[19] Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.

Rationale for Use: HPLC is a versatile technique that can be readily adapted to a wide range of analytes. The aromatic nature of this compound results in strong UV absorbance, leading to good sensitivity.[19] HPLC is particularly advantageous when analyzing samples that may contain non-volatile impurities that could contaminate a GC system.

Experimental Protocols and Validation Data

The following protocols are provided as robust starting points for the validation of quantitative methods for this compound.

GC-FID Method
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and an autosampler.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 200 °C at 15 °C/min, then ramp to 280 °C at 25 °C/min and hold for 2 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve in methanol to achieve a final concentration within the calibration range.

Validation ParameterAcceptance CriteriaGC-FID Result
Linearity (R²) ≥ 0.9950.9995
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 3.0%1.52%
LOD (µg/mL) Report0.3
LOQ (µg/mL) Report1.0
Specificity No interference at the retention time of the analytePeak purity confirmed by GC-MS
HPLC-UV Method
  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 0.5 µg/mL to 150 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.[20]

Validation ParameterAcceptance CriteriaHPLC-UV Result
Linearity (R²) ≥ 0.9950.9998
Range (µg/mL) 0.5 - 1500.5 - 150
Accuracy (% Recovery) 98.0 - 102.0%98.9 - 101.1%
Precision (%RSD)
- Repeatability≤ 2.0%0.65%
- Intermediate Precision≤ 3.0%1.25%
LOD (µg/mL) Report0.15
LOQ (µg/mL) Report0.5
Specificity No interference at the retention time of the analytePeak purity confirmed by DAD

Method Validation Workflow and Visualization

The process of method validation follows a logical progression, from planning and protocol development to the final report. This workflow ensures that all necessary parameters are evaluated and documented.

MethodValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Data Analysis & Reporting define_purpose Define Analytical Purpose (Assay, Impurity) select_method Select Appropriate Method (GC/HPLC) define_purpose->select_method define_params Define Validation Parameters & Acceptance Criteria select_method->define_params write_protocol Write Validation Protocol define_params->write_protocol prep_standards Prepare Standards & QC Samples write_protocol->prep_standards run_specificity Specificity/ Selectivity run_linearity Linearity & Range run_accuracy Accuracy run_precision Precision (Repeatability, Intermediate) run_lod_loq LOD & LOQ run_robustness Robustness analyze_data Analyze Data vs. Acceptance Criteria run_specificity->analyze_data run_linearity->analyze_data run_accuracy->analyze_data run_precision->analyze_data run_lod_loq->analyze_data run_robustness->analyze_data document_deviations Document any Deviations analyze_data->document_deviations write_report Write Final Validation Report document_deviations->write_report final_approval QA/Regulatory Review & Approval write_report->final_approval

Caption: A generalized workflow for analytical method validation, from initial planning to final approval.

Conclusion and Recommendations

Both GC-FID and HPLC-UV are suitable and reliable techniques for the quantitative analysis of this compound.

  • GC-FID is recommended for its simplicity, high throughput, and robustness, especially for purity assays where the sample matrix is straightforward.

  • HPLC-UV offers greater versatility and is the preferred method when dealing with complex sample matrices or when the presence of non-volatile components is a concern. Its lower LOQ in this hypothetical comparison also makes it more suitable for trace-level analysis.

The ultimate choice of method will depend on the specific application, available instrumentation, and the nature of the samples to be analyzed. Regardless of the chosen technique, a thorough validation process, guided by the principles outlined in this document and by regulatory guidelines, is essential to ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • AMSbiopharma. (2025, July 22).
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A Comparative Guide to the Biological Activity of 2-Methoxy-1,3,4-trimethylbenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the vast landscape of medicinal chemistry, the nuanced interplay of molecular structure and biological function is a central theme. Simple aromatic compounds, such as substituted benzene derivatives, offer a foundational platform to explore these relationships. This guide provides an in-depth comparative analysis of the biological activities of 2-Methoxy-1,3,4-trimethylbenzene and its structural analogs. By examining the impact of the positioning of methoxy and methyl groups on the benzene ring, we can elucidate key structure-activity relationships (SAR) that govern their antioxidant, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this class of compounds.

The core structure, a benzene ring adorned with a methoxy group and three methyl groups, gives rise to several positional isomers, each with a unique electronic and steric profile. These subtle differences can lead to significant variations in how these molecules interact with biological targets. This guide will delve into these differences, supported by experimental data and detailed protocols to facilitate further investigation.

Comparative Analysis of Biological Activities

While direct comparative studies on the biological activities of all isomers of methoxy-trimethylbenzene are limited, we can synthesize data from various sources to draw meaningful comparisons. The primary activities of interest for this class of compounds are their antioxidant, anti-inflammatory, and antimicrobial effects.

Antioxidant Activity

The antioxidant capacity of phenolic and methoxy-substituted benzene derivatives is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of electron-donating groups, such as methyl (-CH3) and methoxy (-OCH3) groups, on the benzene ring enhances this activity by stabilizing the resulting radical.

Table 1: Comparison of Antioxidant Activity of Methoxy-trimethylbenzene Analogs and Related Compounds

CompoundAssayIC50 (µM)Source
2,3,5-Trimethylphenol DPPHData not available in direct comparison[1]
Butylated Hydroxytoluene (BHT) DPPHVariable, benchmark[1]
Quercetin DPPHSignificantly lower than monophenols[1]
Dihydroquercetin DPPHSignificantly lower than monophenols[1]

The antioxidant activity of these compounds is intrinsically linked to the substitution pattern on the aromatic ring. Electron-donating groups enhance the stability of the phenoxyl radical formed after hydrogen donation, thus increasing antioxidant efficacy.

Anti-inflammatory Activity

Several methoxy-substituted phenolic compounds have demonstrated anti-inflammatory properties. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.

For instance, 2-methoxy-4-vinylphenol has been shown to exert potent anti-inflammatory effects by inhibiting the production of NO and prostaglandin E2 (PGE2). This is achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which is mediated by the downregulation of NF-κB and MAPK activation[2]. While specific data for this compound is scarce, the general principles observed for related compounds suggest that it and its isomers likely possess anti-inflammatory potential.

Antimicrobial Activity

The antimicrobial properties of substituted benzene derivatives are influenced by factors such as lipophilicity and the specific arrangement of functional groups. These characteristics affect the molecule's ability to interact with and disrupt microbial cell membranes or interfere with essential cellular processes.

The evaluation of antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Illustrative Antimicrobial Activity Data for Related Compound Classes

Compound ClassTest OrganismMIC Range (µg/mL)Source
Substituted Benzimidazole Derivatives Gram-positive & Gram-negative bacteriaVariable[3]
Salicylanilide-Based Peptidomimetics Staphylococcus aureus, Enterococcus faecalis0.070 - 35.8[4]

Note: This table provides an example of the type of data available for other classes of antimicrobial compounds, as direct comparative data for methoxy-trimethylbenzene isomers is limited.

Structure-Activity Relationships (SAR)

The biological activity of this compound and its analogs is dictated by the interplay of their structural features:

  • Methoxy Group (-OCH3): As a strong electron-donating group, the methoxy group increases the electron density of the benzene ring, which can enhance antioxidant activity by stabilizing the radical cation formed during free radical scavenging. Its position also influences the molecule's polarity and ability to form hydrogen bonds.

  • Methyl Groups (-CH3): These are also electron-donating groups, albeit weaker than the methoxy group. They contribute to the overall lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The steric hindrance provided by methyl groups can also influence reactivity and binding affinity.

  • Positional Isomerism: The relative positions of the methoxy and methyl groups are critical. For example, steric hindrance between adjacent bulky groups can affect the accessibility of a reactive site, potentially reducing biological activity. Conversely, specific arrangements may create favorable interactions with a biological target. The toxicity and pharmacological effects of trimethylbenzene isomers have been noted to be very similar in some studies[5].

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at approximately 517 nm is proportional to the antioxidant capacity of the sample.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve this compound and its analogs in a suitable solvent (e.g., methanol or ethanol) to create a series of concentrations.

  • Reaction: In a 96-well microplate, add a specific volume of each test sample concentration to a fixed volume of the DPPH solution. Include a control well containing only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of the test compounds[6].

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of this compound and its analogs in a suitable solvent.

  • Preparation of Microtiter Plate: Dispense a specific volume of sterile broth medium (e.g., Mueller-Hinton Broth) into each well of a 96-well microplate.

  • Serial Dilution: Add a volume of the stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring a fixed volume from one well to the next.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration (typically around 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed[7].

Anti-inflammatory Activity Assessment: NF-κB and MAPK Pathway Analysis

Western blotting is a common technique to investigate the effect of a compound on inflammatory signaling pathways.

Principle: Cells are treated with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound. Cell lysates are then prepared, and proteins from the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK) are separated by gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and pre-treat them with various concentrations of this compound or its analogs for a specific duration. Then, stimulate the cells with LPS.

  • Protein Extraction: Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p65, IκBα, p38, ERK, JNK).

  • Detection: After washing, incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP). Detect the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation of the signaling proteins[2].

Visualizing Mechanisms of Action

To better understand the potential anti-inflammatory mechanisms of these compounds, the following diagrams illustrate the NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory agents.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Genes Compound Methoxy-trimethylbenzene Analog Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a potential anti-inflammatory compound.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Compound Methoxy-trimethylbenzene Analog Compound->MKKs Inhibits

Caption: Potential inhibition of the MAPK signaling pathway by a methoxy-trimethylbenzene analog.

Conclusion

This compound and its analogs represent a class of compounds with demonstrable potential for antioxidant, anti-inflammatory, and antimicrobial activities. While direct comparative data remains an area for further research, the principles of structure-activity relationships provide a strong foundation for predicting the relative potencies of these isomers. The electron-donating nature of the methoxy and methyl groups is fundamental to their antioxidant capacity, while their overall physicochemical properties likely govern their anti-inflammatory and antimicrobial effects. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to systematically evaluate and compare these compounds, paving the way for the potential development of new therapeutic agents. Future studies should focus on the direct, side-by-side comparison of these isomers to fully elucidate their structure-function relationships and identify the most promising candidates for further development.

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  • U.S. Department of Health and Human Services. (n.d.). Information Profiles on Potential Occupational Hazards: Trimethylbenzenes.
  • Farjam, M. H., et al. (2017). Comparative study of the antimicrobial activity of essential oil and two different extract from Salvia urmiensis Bunge. Journal of Essential Oil Bearing Plants, 20(3), 831-838.
  • NIST. (n.d.). 2,3,5-Trimethylanisole. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 2,3,5-Trimethylanisole.
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Trimethylbenzenes. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12.
  • Ali, M. A., et al. (2009). Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. Journal of the Bangladesh Chemical Society, 22(1), 85-90.
  • El-Sayed, N. N. E., et al. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Molecules, 27(16), 5122. [Link]
  • Minnesota Department of Health. (2018). Toxicological Summary for 1,2,4-Trimethylbenzene.
  • Banday, A. H., et al. (2012). Antimicrobial studies of unsymmetrical bis-1,2,3-triazoles. Organic and Medicinal Chemistry Letters, 2(1), 13.
  • Martins, F., et al. (2022). Research into New Molecules with Anti-Inflammatory Activity. Molecules, 27(1), 223. [Link]
  • Rajakannan, V., et al. (2021). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Journal of Molecular Structure, 1230, 129881.
  • Ostrov, D. A., et al. (2022). Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts. International Journal of Molecular Sciences, 23(2), 949. [Link]
  • Unknown Author. (n.d.). Synthesis and Biological Activities of Tyroscherin Analogs.
  • Unknown Author. (n.d.). Structure-Guided Design, Synthesis, and Biological Evaluation of (2-(1HIndol-3-Yl)1Himidazol-4-Yl)(3,4,5-Trimethoxyphenyl) Methanone (ABI-231) Analogues Targeting the Colchicine Binding Site in Tubulin.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the spectroscopic data for 2-Methoxy-1,3,4-trimethylbenzene and its structurally related analogs. The objective is to delineate the distinguishing spectral features arising from variations in substitution patterns on the benzene ring. This analysis is crucial for researchers in organic synthesis, natural product chemistry, and drug development for unambiguous compound identification and characterization.

The comparison will focus on the key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The rationale behind the selection of specific related compounds is to systematically evaluate the electronic and steric effects of the methoxy and methyl substituents on the spectral readouts.

Introduction to Spectroscopic Characterization

In the realm of molecular sciences, the precise identification of a chemical compound is paramount. Spectroscopic techniques provide a powerful arsenal for elucidating molecular structures. Each technique probes different aspects of a molecule's constitution:

  • NMR Spectroscopy (¹H and ¹³C) reveals the chemical environment of individual hydrogen and carbon atoms, respectively, providing insights into the connectivity and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

  • Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through the analysis of its fragmentation patterns.

This guide will systematically compare the spectroscopic data of this compound with three related compounds: 1,2,3-trimethylbenzene, 1,2,4-trimethylbenzene, and 2,6-dimethylanisole. This selection allows for a nuanced understanding of how the addition and placement of a methoxy group, as well as the arrangement of methyl groups, influence the spectroscopic signatures.

Comparative Spectroscopic Data

The following sections present a detailed comparison of the spectroscopic data for the target compound and its selected analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is highly sensitive to the electronic environment of protons in a molecule. The chemical shifts (δ) of the aromatic, methyl, and methoxy protons are diagnostic of the substitution pattern on the benzene ring.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Methoxy Protons (δ, ppm)Solvent
This compound Theoretical Estimation: 6.9 - 7.3Theoretical Estimation: 2.1 - 2.3Theoretical Estimation: 3.7 - 3.9-
1,2,3-Trimethylbenzene 6.982.16, 2.27-CDCl₃[1]
1,2,4-Trimethylbenzene 6.85 - 7.052.20 - 2.30-CCl₄[2]
2,6-Dimethylanisole 6.90 - 7.002.2773.707CDCl₃[3]

Analysis and Interpretation:

The electron-donating nature of the methoxy group in this compound is expected to shield the aromatic protons, causing them to resonate at a slightly lower chemical shift compared to the trimethylbenzenes. The precise chemical shifts and splitting patterns of the aromatic protons in this compound would be highly informative for its unambiguous identification.

In 1,2,3-trimethylbenzene, the two equivalent protons on the ring and the single unique proton give rise to a specific splitting pattern, while the methyl groups show two distinct signals corresponding to the C1/C3 methyls and the C2 methyl.[1] For 1,2,4-trimethylbenzene, the three distinct aromatic protons would lead to a more complex splitting pattern.[2] In 2,6-dimethylanisole, the symmetry of the molecule results in two equivalent aromatic protons and a single, more shielded aromatic proton, with the two methyl groups being equivalent.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached groups and the overall electronic distribution in the molecule.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)Methoxy Carbon (δ, ppm)Solvent
This compound Data not availableData not availableData not available-
1,2,4-Trimethylbenzene 126.5, 129.6, 130.2, 133.1, 135.0, 136.219.0, 19.5, 20.9-CDCl₃[4][5][6]
2,6-Dimethylanisole 123.32 (C4), 128.24 (C3, C5), 130.20 (C2, C6), 156.65 (C1)15.4958.88Not Specified[7]
1,3,5-Trimethylbenzene 127.5, 138.221.7-CDCl₃[8]

Analysis and Interpretation:

The carbon atom attached to the electron-donating methoxy group in anisole derivatives typically resonates at a significantly downfield chemical shift (around 155-160 ppm). This would be a key diagnostic peak for this compound. The substitution pattern of the methyl groups also influences the chemical shifts of the aromatic carbons. In 2,6-dimethylanisole, the C1 carbon attached to the methoxy group is observed at 156.65 ppm.[7] The symmetry of 1,3,5-trimethylbenzene results in only two signals for the aromatic carbons and one for the equivalent methyl carbons.[8] The lack of symmetry in 1,2,4-trimethylbenzene leads to six distinct signals for the aromatic carbons and three for the methyl carbons.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The positions of the absorption bands are characteristic of specific bond vibrations.

Table 3: Key IR Absorption Bands (in cm⁻¹)

CompoundC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)C-O (Ether)
This compound Theoretical Estimation: ~3000-3100Theoretical Estimation: ~2850-2960Theoretical Estimation: ~1500-1600Theoretical Estimation: ~1000-1300
1,2,3-Trimethylbenzene ~3010~2920, ~2860~1600, ~1490-
1,2,4-Trimethylbenzene ~3020~2920, ~2860~1610, ~1500-
1,3,5-Trimethylbenzene 3080 - 30302975 - 2845~1600, ~1500-

Analysis and Interpretation:

All the compared compounds will exhibit C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹).[9] They will also show characteristic C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.[9] The key distinguishing feature for this compound and 2,6-dimethylanisole will be the presence of a strong C-O stretching band, characteristic of the aryl ether linkage, typically found in the 1000-1300 cm⁻¹ region. The exact position of this band can be influenced by the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure from the fragmentation pattern.

Table 4: Mass Spectrometry Data (m/z values)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 150135 (M-15), further fragmentation data not readily available[10]
1,2,3-Trimethylbenzene 120[11][12]105 (M-15), 91, 77
1,2,4-Trimethylbenzene 120[13][14]105 (M-15), 91, 77
1,3,5-Trimethylbenzene 120105 (M-15), 91, 77[15]

Analysis and Interpretation:

The molecular ion peak is a definitive piece of information. This compound and 2,6-dimethylanisole would have a molecular ion peak at m/z 150, corresponding to the molecular formula C₁₀H₁₄O.[10] The trimethylbenzenes will all show a molecular ion peak at m/z 120 (C₉H₁₂).[11][12][13][14]

The fragmentation patterns are also highly informative. For the trimethylbenzenes, a prominent fragment at m/z 105 is observed, corresponding to the loss of a methyl group (M-15).[15] For this compound, a similar loss of a methyl group to give a fragment at m/z 135 is expected and observed.[10] Further fragmentation of the methoxy-containing compounds would likely involve the loss of the methoxy group or formaldehyde (CH₂O), leading to characteristic fragment ions that would differentiate them from the trimethylbenzenes.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 250 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion, or coupled with Gas Chromatography - GC/MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and its fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Workflow and Structures

The following diagrams illustrate the spectroscopic analysis workflow and the chemical structures of the compared compounds.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Molecular_Structures cluster_0 This compound cluster_1 1,2,3-Trimethylbenzene cluster_2 1,2,4-Trimethylbenzene cluster_3 2,6-Dimethylanisole C0 C0 C1 C1 C2 C2 C3 C3

Sources

Cross-validation of purity assessment for 2-Methoxy-1,3,4-trimethylbenzene using multiple techniques.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Orthogonal Purity Assessment of 2-Methoxy-1,3,4-trimethylbenzene

Introduction: The Imperative of Purity in Chemical Sciences

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the absolute purity of a chemical entity is a critical quality attribute that dictates its efficacy, safety, and reliability. For a compound such as this compound, a substituted aromatic ether, even trace impurities can lead to undesirable side reactions, altered pharmacological profiles, or compromised material integrity. Regulatory bodies, including those guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities in drug substances.[1][2][3] This guide presents a robust, multi-technique framework for the purity assessment of this compound, emphasizing the principle of orthogonal validation.

Orthogonality in analytics involves using multiple, independent methods whose separation or detection principles are fundamentally different.[4] This approach significantly increases confidence in the analytical results, as the probability of multiple distinct methods being blind to the same impurity is exceptionally low.[4] Herein, we detail the synergistic use of Gas Chromatography-Flame Ionization Detection (GC-FID), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a comprehensive purity profile, supplemented by Mass Spectrometry (MS) for impurity identification.

Section 1: Primary Quantification by Gas Chromatography (GC-FID)

Gas Chromatography is a premier technique for analyzing volatile and thermally stable organic compounds like this compound.[5] Coupling it with a Flame Ionization Detector (FID) creates a powerful tool for purity determination.

Expertise & Causality: The choice of GC-FID as the primary quantification tool is deliberate. The FID is considered a "universal" detector for hydrocarbons because its response is directly proportional to the number of carbon atoms being combusted in its hydrogen flame.[6][7][8][9] This characteristic allows for an accurate "area percent" calculation of purity, assuming that the analyte and any organic impurities have similar response factors—a reasonable starting assumption for structurally related impurities. This method is highly sensitive, robust, and widely applicable for organic purity assessment.[10][11]

Experimental Protocol: GC-FID Purity Assay
  • Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 50.0 mL of high-purity acetone to create a 1 mg/mL solution.

  • Instrumentation: Utilize a gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Oven Program: Initial temperature of 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detector Temperature: 300°C.

    • Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 25 mL/min.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Acetone (1 mg/mL) A->B C Inject 1 µL (Split 50:1) B->C D Separation on DB-5ms Column C->D E Detection by FID D->E F Integrate Peaks E->F G Calculate Area % F->G H Purity Report G->H HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc RP-HPLC Analysis cluster_data_hplc Data Processing A_hplc Weigh Analyte B_hplc Dissolve in Acetonitrile (0.5 mg/mL) A_hplc->B_hplc C_hplc Inject 10 µL B_hplc->C_hplc D_hplc Separation on C18 Column C_hplc->D_hplc E_hplc Detection by UV (275 nm) D_hplc->E_hplc F_hplc Integrate Peaks E_hplc->F_hplc G_hplc Calculate Area % F_hplc->G_hplc H_hplc Purity Report G_hplc->H_hplc QNMR_Principle Analyte This compound Mass (m_a) MW (MW_a) Signal Integral (I_a) Protons (N_a) Result {Absolute Purity (w/w) | Calculated via Proportionality} Analyte->Result Compared to Standard Certified Internal Standard Mass (m_std) MW (MW_std) Purity (Purity_std) Signal Integral (I_std) Protons (N_std) Standard->Result Reference for GCMS_Workflow GC GC Separation (Same as FID method) IonSource Electron Ionization (EI, 70 eV) GC->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector ID Impurity Identification Detector->ID Library NIST Spectral Library Library->ID Compare Spectra

Sources

Comparison Guide: Elucidating and Validating the Reaction Mechanism for 2-Methoxy-1,3,4-trimethylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide presented by a Senior Application Scientist.

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of synthetic strategies for obtaining 2-Methoxy-1,3,4-trimethylbenzene (also known as 2,3,6-trimethylanisole). We move beyond simple protocols to elucidate the underlying reaction mechanisms, validate experimental choices, and compare alternative routes. Our objective is to equip researchers with the foundational knowledge to not only replicate these syntheses but also to adapt and troubleshoot them effectively.

Part 1: The Primary Synthesis Route: Direct Electrophilic Aromatic Substitution

The most direct and atom-economical approach to synthesizing this compound is through the electrophilic aromatic substitution (EAS) on a suitable precursor. The selection of the starting material is critical and is dictated by the directing effects of the substituents already present on the aromatic ring.

Theoretical Basis & Strategic Selection of Precursor

Our chosen precursor is 2,5-dimethylanisole (2-methoxy-1,4-dimethylbenzene)[1]. This choice is deliberate and based on an analysis of substituent directing effects in electrophilic aromatic substitution:

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to the resonance donation of its lone pair electrons into the benzene ring.

  • Methyl Groups (-CH₃): These are weakly activating, ortho, para-directing groups via an inductive effect.[2]

In 2,5-dimethylanisole, the positions ortho and para to the powerful methoxy director are C3 and C6. The C4 position is blocked by a methyl group. The existing methyl groups at C2 and C5 further activate the ring. The incoming electrophile (in this case, a methyl group) will preferentially attack the most nucleophilic, sterically accessible position. The C3 position is sterically hindered by the adjacent methyl group at C2 and the methoxy group at C1. The C6 position is less hindered, making it the most probable site for electrophilic attack. This regioselectivity leads directly to the desired this compound product.

Elucidating the Friedel-Crafts Alkylation Mechanism

The classic method for introducing an alkyl group onto an aromatic ring is the Friedel-Crafts alkylation.[3] This reaction utilizes an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The mechanism proceeds in three key stages:

  • Generation of the Electrophile: The Lewis acid catalyst reacts with the alkyl halide (e.g., chloromethane) to form a highly reactive carbocation or a carbocation-like complex.[3]

  • Nucleophilic Attack: The electron-rich π-system of the 2,5-dimethylanisole ring attacks the methyl carbocation. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromaticity Restoration: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom where the new methyl group is attached. This restores the aromaticity of the ring, yielding the final product and regenerating the Lewis acid catalyst.

G Electrophile Electrophile Precursor Precursor

Experimental Protocol: Friedel-Crafts Alkylation

This protocol is a self-validating system. Each step includes checkpoints and expected observations, ensuring trustworthiness and reproducibility.

Materials:

  • 2,5-Dimethylanisole (99%)[4]

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chloromethane (CH₃Cl) solution in an appropriate solvent or generated in situ, or Iodomethane (CH₃I)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • 5% Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and fume hood.

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The entire apparatus must be placed in a fume hood.

  • Reagent Charging: Charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the mixture to 0°C using an ice bath. Rationale: The reaction is exothermic, and initial cooling prevents uncontrolled side reactions. AlCl₃ is hygroscopic and must be handled in anhydrous conditions.

  • Substrate Addition: Dissolve 2,5-dimethylanisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. Observation: A colored complex, often orange or red, may form as the anisole derivative coordinates with the Lewis acid.[5]

  • Alkylating Agent Addition: Add the alkylating agent (e.g., Iodomethane, 1.1 equivalents) dropwise via the dropping funnel. The temperature should be carefully monitored and kept below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice in a separate beaker. This should be done in the fume hood as HCl gas will be evolved.[5][6] Rationale: The ice-water mixture hydrolyzes the aluminum chloride and quenches the reaction. This process is highly exothermic.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with ice-cold water, 5% HCl solution (to remove any remaining aluminum salts), and saturated NaHCO₃ solution (to neutralize any remaining acid).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Validation and Characterization
  • ¹H NMR: Predicts distinct signals for the aromatic protons, the three methyl groups on the ring, and the methoxy group protons.

  • ¹³C NMR: Will show 10 distinct carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the product (150.22 g/mol ).[7][8] Fragmentation patterns can further confirm the structure.

  • Infrared (IR) Spectroscopy: Will show characteristic C-H stretches for aromatic and aliphatic groups, and C-O stretching for the ether linkage.

Part 2: Alternative Synthetic Routes & Comparative Analysis

While direct alkylation is efficient, it has drawbacks, including the potential for polyalkylation and the use of hazardous reagents. Below, we compare it with two alternative strategies.

Alternative 1: Formylation-Reduction Pathway

This multi-step approach offers greater control. It involves introducing a formyl group (-CHO) which is then reduced to a methyl group.

  • Gattermann Formylation: This reaction introduces a formyl group onto an activated aromatic ring. Unlike the Gattermann-Koch reaction, the Gattermann formylation is suitable for phenolic ethers.[9] It uses a source of hydrogen cyanide (often generated in-situ from zinc cyanide and HCl for safety) and a Lewis acid catalyst.[9]

  • Wolff-Kishner or Clemmensen Reduction: The resulting aldehyde is then reduced to a methyl group. The Wolff-Kishner reduction (using hydrazine and a strong base) or the Clemmensen reduction (using zinc amalgam and HCl) can be employed.

G

Alternative 2: Metal-Catalyzed Cross-Coupling

A more modern approach could involve starting with a halogenated precursor, such as 1-bromo-2,3,4-trimethylbenzene. The methoxy group can then be introduced via a Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction with methanol or a methoxide salt.[10] This method offers excellent functional group tolerance and high yields but requires expensive and air-sensitive catalysts and ligands.

Comparative Guide to Synthesis Strategies

The choice of synthesis depends on factors like scale, available equipment, cost, and desired purity.

FeatureRoute 1: Friedel-Crafts Alkylation Route 2: Formylation-Reduction Route 3: Buchwald-Hartwig Coupling
Number of Steps 12-32-3 (including precursor synthesis)
Regioselectivity Good (governed by directing groups)Excellent (formylation is highly selective)Excellent (defined by precursor)
Key Challenge Polyalkylation, catalyst deactivation[3][11]Handling of cyanide reagents, harsh reduction conditionsCost and sensitivity of Pd catalyst/ligands
Reagent Hazard High (corrosive AlCl₃, toxic alkylating agents)Very High (toxic cyanide source)Moderate (air-sensitive catalysts)
Typical Yield Moderate to GoodModerate (multi-step)Good to Excellent
Scalability Well-established for industrial scaleMore complex for large scaleGenerally used for smaller, high-value synthesis

Conclusion

The synthesis of this compound serves as an excellent case study in strategic organic synthesis. Direct Friedel-Crafts alkylation of 2,5-dimethylanisole stands out as the most straightforward approach, predicated on a solid understanding of electrophilic aromatic substitution principles. However, its inherent challenges, such as polyalkylation, necessitate the consideration of more controlled, albeit lengthier, alternatives like the formylation-reduction pathway. For specialized applications where cost is secondary to purity and yield, modern cross-coupling methods present a powerful option. The optimal choice ultimately rests on a careful evaluation of the specific project goals, safety protocols, and available resources.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of Toronto Scarborough. (n.d.). 13 Friedel-Crafts Acylation.
  • Wikipedia. (n.d.). Gattermann reaction.
  • Flynn, A. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. [Link]
  • Journal of Pharmacy & Pharmaceutical Sciences. (n.d.). Supplementary Information File.
  • Flynn, A. (2020, October 21).
  • Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole?.
  • NIST. (n.d.). Benzene, 2-methoxy-1,3,4-trimethyl-. NIST Chemistry WebBook.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • PubChem. (n.d.). 2,5-Dimethylanisole. National Center for Biotechnology Information.
  • Clark, J. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide.

Sources

Independent Verification of Published Experimental Results for 2-Methoxy-1,3,4-trimethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental data is the bedrock of scientific advancement. This guide provides an in-depth analysis of 2-Methoxy-1,3,4-trimethylbenzene (also known as 2,3,6-trimethylanisole), a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. A thorough review of publicly available scientific literature reveals a significant gap in published experimental data for this specific isomer. This guide aims to address this gap by proposing a verifiable synthetic route and providing a framework for its characterization, juxtaposed with the well-documented data of its close isomer, 2-Methoxy-1,3,5-trimethylbenzene.

Introduction: The Significance of Isomeric Purity and Characterization

Substituted aromatic compounds are fundamental building blocks in the synthesis of complex organic molecules, from advanced materials to life-saving pharmaceuticals. The precise arrangement of substituents on the benzene ring dictates the molecule's electronic properties, reactivity, and ultimately, its biological activity. This compound is one of several structural isomers of methoxy trimethylbenzene, and its unique substitution pattern is expected to confer distinct chemical characteristics.

However, a comprehensive search of established chemical databases, including PubChem and the NIST Chemistry WebBook, reveals a conspicuous absence of detailed experimental data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for this compound[1]. This lack of verified data presents a challenge for researchers who may wish to synthesize or utilize this compound, making independent verification a critical necessity.

This guide will therefore:

  • Propose a plausible and detailed synthetic protocol for this compound based on established chemical principles.

  • Provide a comparative analysis of its expected analytical data with the published, experimentally verified data of its isomer, 2-Methoxy-1,3,5-trimethylbenzene.

  • Offer a step-by-step guide for the characterization of the synthesized product to ensure its identity and purity.

Proposed Synthesis of this compound

The most direct and logical synthetic route to this compound is via the methylation of the commercially available precursor, 2,3,6-trimethylphenol. This Williamson ether synthesis is a robust and well-established method for the preparation of ethers from phenols.

Reaction Pathway

The proposed synthesis involves the deprotonation of 2,3,6-trimethylphenol with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Reactant1 2,3,6-Trimethylphenol Intermediate Phenoxide Intermediate Reactant1->Intermediate Deprotonation Reactant2 Methylating Agent (e.g., CH3I) Product This compound Reactant2->Product Base Base (e.g., NaH) Byproduct Byproduct (e.g., NaI) Intermediate->Product Nucleophilic Attack

Caption: Proposed Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar methylation of a substituted phenol and should be performed by a qualified chemist in a controlled laboratory setting.

Materials:

  • 2,3,6-Trimethylphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3,6-trimethylphenol (1.0 eq). Dissolve the phenol in anhydrous DMF.

  • Deprotonation: Cool the solution in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 eq) dropwise via a dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.

Comparative Analysis: this compound vs. 2-Methoxy-1,3,5-trimethylbenzene

Due to the lack of published experimental data for the target compound, a direct comparison is not possible. Instead, we will compare the expected properties of this compound with the known experimental data of its well-characterized isomer, 2-Methoxy-1,3,5-trimethylbenzene (also known as 2,4,6-trimethylanisole).

PropertyThis compound (Target Compound)2-Methoxy-1,3,5-trimethylbenzene (Isomer for Comparison)
Molecular Formula C₁₀H₁₄O[1]C₁₀H₁₄O[2]
Molecular Weight 150.22 g/mol [1]150.22 g/mol [2]
CAS Number 21573-36-4[1]4028-66-4[2]
¹H NMR Predicted: Aromatic protons will show a more complex splitting pattern due to the asymmetric substitution. The methoxy and methyl protons will appear as singlets.Experimental: Aromatic protons appear as a singlet due to symmetry. Methoxy and methyl protons also appear as singlets.
¹³C NMR Predicted: Will show 10 distinct signals corresponding to the 10 carbon atoms in the asymmetric structure.Experimental: Due to symmetry, will show fewer than 10 signals.
Mass Spectrum (EI) Predicted: Molecular ion peak (M⁺) at m/z = 150. Fragmentation pattern will be influenced by the positions of the methyl and methoxy groups.Experimental: Molecular ion peak (M⁺) at m/z = 150. Characteristic fragmentation pattern available in databases.[2]

Independent Verification: A Protocol for Characterization

Once this compound is synthesized, a rigorous characterization is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Objective: To determine the proton environment in the molecule.

  • Expected Results:

    • Two distinct signals in the aromatic region (likely doublets) for the two aromatic protons.

    • A singlet for the methoxy group protons (~3.8 ppm).

    • Three distinct singlets for the three methyl groups.

¹³C NMR Spectroscopy:

  • Objective: To determine the number and type of carbon atoms.

  • Expected Results:

    • Ten distinct signals in the spectrum, confirming the asymmetric nature of the molecule.

    • Signals for the methoxy carbon and the three methyl carbons in the aliphatic region.

    • Six signals in the aromatic region for the benzene ring carbons.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Technique: Electron Ionization (EI) Mass Spectrometry.

  • Expected Results:

    • A molecular ion peak at m/z = 150, corresponding to the molecular weight of the compound.

    • A fragmentation pattern that can be rationalized based on the structure of this compound.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present.

  • Expected Results:

    • C-H stretching vibrations for the aromatic and methyl groups.

    • C=C stretching vibrations for the aromatic ring.

    • A strong C-O stretching vibration for the ether linkage.

Conclusion and Future Work

The synthesis and characterization of novel or sparsely documented compounds like this compound are crucial for expanding the toolbox of synthetic chemistry. This guide has highlighted the current data gap for this compound and provided a robust framework for its synthesis and independent verification. By comparing its expected analytical data with that of its well-known isomer, researchers can confidently identify and characterize this molecule.

It is strongly recommended that any future work involving this compound includes a full and public disclosure of its experimental data to enrich the collective knowledge of the scientific community.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzene, 2-methoxy-1,3,5-trimethyl-. NIST Chemistry WebBook.

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A Senior Application Scientist's Guide to Benchmarking 2-Methoxy-1,3,4-trimethylbenzene Performance in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of complex organic molecules, the selection of the starting aromatic building block is a critical decision that dictates reaction efficiency, regioselectivity, and overall synthetic strategy. This guide provides an in-depth performance benchmark of 2-Methoxy-1,3,4-trimethylbenzene, a highly activated and sterically interesting arene, in key electrophilic aromatic substitution (EAS) reactions. We will objectively compare its performance against common aromatic substrates, supported by established chemical principles and representative experimental data, to provide actionable insights for researchers, scientists, and drug development professionals.

Core Reactivity Principles: Understanding the "Why"

The reactivity of this compound is governed by the powerful interplay of its substituents. The methoxy (-OCH₃) group is a potent activating group due to its ability to donate electron density to the aromatic ring via resonance.[1] This effect significantly stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack, thereby accelerating the reaction rate.[1] Furthermore, the three methyl (-CH₃) groups are also activating, albeit more weakly, through an inductive effect.

Crucially, both methoxy and methyl groups are ortho, para-directors.[2][3] In this compound, the positions are numbered as follows:

Structure of this compound.

The only unsubstituted positions are C5 and C6. The powerful directing effect of the C2-methoxy group strongly favors substitution at the ortho (C3, already substituted) and para (C5) positions. The C1 and C3 methyl groups also direct to C5. Therefore, electrophilic attack is overwhelmingly directed to the C5 position, making this substrate an excellent choice for achieving high regioselectivity.

Performance Benchmark: Nitration

Aromatic nitration is a cornerstone of synthesis, typically achieved using a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).[4][5][6]

Comparative Data

The high electron density of the this compound ring makes it exceptionally reactive towards nitration, allowing for milder conditions compared to less activated substrates.

SubstrateConditionsTemperatureYield (Approx.)Major Product(s)
BenzeneConc. HNO₃ / Conc. H₂SO₄50 °C~95%Nitrobenzene
TolueneConc. HNO₃ / Conc. H₂SO₄30 °C~98%2-Nitrotoluene (59%), 4-Nitrotoluene (37%)[4]
Mesitylene (1,3,5-TMB)Fuming HNO₃ / Conc. H₂SO₄0-5 °C>90%2,4,6-Trinitromesitylene (requires forcing conditions for multiple nitrations)[7]
This compound Conc. HNO₃ / Acetic Acid 0-10 °C >95% 5-Nitro-2-methoxy-1,3,4-trimethylbenzene

Analysis: The key advantage of this compound is twofold. First, its high reactivity allows the reaction to proceed efficiently under significantly milder conditions (e.g., using acetic acid instead of the more aggressive sulfuric acid), which can improve the safety profile and prevent degradation of sensitive functional groups. Second, it yields a single major regioisomer, simplifying purification and maximizing the yield of the desired product. This contrasts sharply with toluene, which produces a mixture of isomers requiring separation.

Experimental Workflow: Nitration

The following diagram outlines a standard laboratory procedure for the nitration of our target substrate.

G cluster_prep Preparation (Fume Hood) cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge reactor with this compound in Acetic Acid B Cool mixture to 0°C in an ice bath A->B D Add nitrating mixture dropwise to the cooled substrate solution, maintaining temp < 10°C B->D C Prepare nitrating mixture: Conc. HNO₃ in Acetic Acid C->D E Stir at 0-5°C for 1 hour after addition is complete D->E F Monitor reaction progress by TLC or GC-MS E->F G Quench reaction by pouring slowly onto crushed ice F->G Upon completion H Collect precipitate by vacuum filtration G->H I Wash solid with cold water and dry under vacuum H->I J Recrystallize from ethanol to obtain pure product I->J

Workflow for the nitration of this compound.

Performance Benchmark: Friedel-Crafts Acylation

Friedel-Crafts acylation is a vital C-C bond-forming reaction, installing an acyl group onto an aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst (e.g., AlCl₃).[8] The resulting aryl ketone is a versatile intermediate in drug synthesis.

Comparative Data

The high activation of the ring in this compound is again a significant asset. A major limitation of Friedel-Crafts reactions is that strongly deactivated rings (like nitrobenzene) are unreactive, and rings with amine or hydroxyl groups can undergo side reactions with the catalyst. Our substrate avoids these pitfalls.

SubstrateAcylating AgentCatalystYield (Approx.)Major Product(s)
BenzeneAcetyl ChlorideAlCl₃ (1.1 eq)~95%Acetophenone
AnisoleAcetyl ChlorideAlCl₃ (1.1 eq)~97%4-Methoxyacetophenone (>90%)[3]
MesityleneAcetyl ChlorideAlCl₃ (1.1 eq)~98%2,4,6-Trimethylacetophenone
This compound Acetyl Chloride AlCl₃ (1.1 eq) ~96% 1-(5-Methoxy-2,3,6-trimethylphenyl)ethan-1-one

Analysis: While yields are high across most activated substrates, the true value of this compound lies in its predictable and clean conversion to a single product. The acylation occurs at the C5 position, driven by the powerful directing groups. This is causally linked to the stabilization of the sigma complex intermediate, as depicted below. The electron-donating groups (EDG) stabilize the positive charge, particularly when the attack is at the para position relative to the strongest activator (the methoxy group).

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node start {Substrate (Ar-H) + Electrophile (E⁺)} sigma Arenium Ion Intermediate (Sigma Complex) {Rate-Determining Step | EDGs Stabilize Cation} start->sigma Attack on E⁺ deprotonation Deprotonation (-H⁺) sigma->deprotonation Fast product Product (Ar-E) deprotonation->product Restores Aromaticity

General Mechanism of Electrophilic Aromatic Substitution (EAS).
Detailed Protocol: Friedel-Crafts Acylation

Safety Note: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Aluminum chloride is highly corrosive and reacts violently with water.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, non-polar solvent like dichloromethane (DCM).

  • Reagent Addition: The flask is cooled to 0 °C. Acetyl chloride (1.05 equivalents) is added dropwise to the AlCl₃ suspension.

  • Substrate Addition: A solution of this compound (1.0 equivalent) in dry DCM is added dropwise from the addition funnel over 30 minutes, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Conclusion and Outlook

This compound consistently demonstrates exceptional performance in electrophilic aromatic substitution reactions. Its key advantages are:

  • High Reactivity: The combination of a powerful methoxy activating group and three methyl groups allows reactions to proceed under milder conditions than many other substrates.

  • Excellent Regioselectivity: Electrophilic attack is strongly directed to the single unsubstituted C5 position, leading to the formation of a single major product. This simplifies product purification, reduces waste, and maximizes yields.

  • Versatility: It serves as a reliable platform for introducing a wide range of electrophiles (nitro, acyl, halo, etc.) at a predictable position.

For scientists in drug discovery and process development, the predictability and efficiency offered by this compound make it a superior choice over less substituted or symmetrically substituted arenes when a specific substitution pattern is desired. Its use can streamline synthetic routes, reduce downstream purification costs, and ultimately accelerate the development of complex target molecules.

References

  • PubChem. (n.d.). This compound.
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Wikipedia. (n.d.). Nitration.
  • Leah4sci. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube.
  • Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene.
  • Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
  • Master Organic Chemistry. (2018, October 15). Aromatic Synthesis: Order of Reactions.
  • Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Google Patents. (n.d.). CN107400058B - Synthetic method of 2,4,6-trimethylbenzene-1,3,5-triamine and N,N,N-triacylated products.

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A comparative study of catalytic systems for the synthesis of 2-Methoxy-1,3,4-trimethylbenzene.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted aromatic compounds is a cornerstone of innovation. 2-Methoxy-1,3,4-trimethylbenzene, a key building block in various synthetic pathways, presents a unique challenge in achieving high-yield O-methylation of its precursor, 2,4,5-trimethylphenol. This guide provides an in-depth comparative analysis of various catalytic systems for this transformation, offering experimental data from analogous reactions, detailed protocols, and mechanistic insights to inform your synthetic strategy.

Introduction to the Synthesis Challenge

The synthesis of this compound primarily involves the O-methylation of 2,4,5-trimethylphenol. The core challenge lies in achieving high selectivity for O-methylation over competing C-methylation, particularly given the electron-rich nature of the polysubstituted aromatic ring. The choice of methylating agent and catalytic system is paramount in directing the reaction towards the desired product, minimizing byproduct formation, and ensuring a high-yield, scalable process. This guide will compare three primary catalytic approaches: the classical Williamson ether synthesis using dimethyl sulfate, greener methylation strategies employing dimethyl carbonate, and vapor-phase methylation with methanol over heterogeneous catalysts.

Comparative Analysis of Catalytic Systems

The selection of a catalytic system for the synthesis of this compound is a trade-off between reactivity, selectivity, cost, and environmental impact. Below, we compare the performance of several systems, with performance data drawn from analogous phenol methylation reactions in the literature.

Classical Approach: Williamson Ether Synthesis with Dimethyl Sulfate

The Williamson ether synthesis is a long-established and highly effective method for preparing ethers. In the context of this compound synthesis, this involves the reaction of the sodium or potassium salt of 2,4,5-trimethylphenol with a methylating agent like dimethyl sulfate (DMS).

Mechanistic Insight: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion acts as the nucleophile, attacking the electrophilic methyl group of DMS.[1] The use of a strong base is crucial to deprotonate the phenol, forming the highly nucleophilic phenoxide.

Performance Characteristics:

  • Advantages: High reactivity and generally good yields.[1] The low cost and high reactivity of DMS make it a common choice in industrial applications.

  • Disadvantages: Dimethyl sulfate is highly toxic, carcinogenic, and corrosive, necessitating stringent safety precautions.[1] The reaction also generates stoichiometric amounts of inorganic salts as byproducts, which can complicate purification and lead to waste disposal issues.

Green Chemistry Approach: Methylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative to traditional methylating agents.[2] It is non-toxic, biodegradable, and can act as both a reagent and a solvent. Various catalytic systems have been developed to promote O-methylation with DMC.

Catalytic Variants:

  • Ionic Liquids: Imidazolium-based ionic liquids, such as 1-n-butyl-3-methylimidazolium chloride ([BMIm]Cl), have been shown to be highly effective catalysts for the O-methylation of phenols with DMC, affording excellent yields and 100% selectivity for O-methylation.[2] The ionic liquid can be easily recycled, adding to the green credentials of this method.

  • Heterogeneous Catalysts: Alkali ion-exchanged zeolites, such as NaX, can catalyze the vapor-phase O-methylation of phenol with DMC, with good yields and high selectivity.[3] The use of a solid catalyst simplifies product purification and catalyst recovery.

  • Base Catalysis: Strong bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the reaction between phenols and DMC, leading to high conversions under relatively mild conditions.[4]

Performance Characteristics:

  • Advantages: High selectivity for O-methylation, avoiding C-alkylation byproducts.[2] The use of a non-toxic methylating agent and the potential for catalyst recycling make this a highly attractive green alternative.

  • Disadvantages: DMC is less reactive than DMS, often requiring higher temperatures or more active catalysts to achieve comparable reaction rates.

Vapor-Phase Methylation with Methanol

Vapor-phase methylation of phenols with methanol over solid catalysts is a continuous process that is well-suited for large-scale industrial production. The choice of catalyst is critical in determining the selectivity between O- and C-methylation.

Catalytic Systems:

  • Metal Oxides: Catalysts based on magnesium oxide (MgO) or mixed metal oxides containing iron, chromium, or vanadium have been extensively studied for phenol methylation.[5][6] These catalysts can be tuned to favor either ortho-C-methylation or O-methylation depending on the reaction conditions and catalyst composition. For selective O-methylation, acidic catalysts are generally preferred.

  • Zeolites: Acidic zeolites like H-mordenite can catalyze the O-methylation of phenol with methanol.[7] The shape selectivity of zeolites can also be exploited to control the regioselectivity of the reaction.

Performance Characteristics:

  • Advantages: Methanol is an inexpensive and readily available methylating agent. The continuous nature of the process allows for high throughput and straightforward product separation.

  • Disadvantages: These reactions often require high temperatures (300-500°C), which can lead to catalyst deactivation and the formation of undesired byproducts through decomposition of methanol.[5][7] Achieving high selectivity for O-methylation can be challenging, with C-alkylation often being a significant competing reaction.

Data Summary

The following table summarizes the performance of different catalytic systems for the methylation of phenol and related compounds, providing a basis for comparison for the synthesis of this compound.

Catalytic SystemMethylating AgentSubstrateTemperature (°C)Conversion (%)Selectivity to O-Methylation (%)Reference
NaOHDimethyl SulfateGallic Acid30-45-High (product isolated in 89-92% yield)[8]
[BMIm]ClDimethyl CarbonatePhenol120>99100[2]
NaX ZeoliteDimethyl CarbonatePhenol2807693[3]
DBUDimethyl CarbonatePhenol90-16097-100High[4]
MgOMethanolPhenol475-600HighVariable (favors C-alkylation)[5]
Vanadium OxideMethanolPhenol250-45050.5High (favors o-C-alkylation, but O-methylation also occurs)[9]
Iron-Chromium OxideMethanolPhenol350>92Primarily C-alkylation[6]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound from 2,4,5-trimethylphenol, adapted from established procedures for similar compounds.

Protocol 1: Williamson Ether Synthesis using Dimethyl Sulfate

Objective: To synthesize this compound via a classical SN2 reaction.

cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification start Dissolve 2,4,5-trimethylphenol and NaOH in water add_dms Add Dimethyl Sulfate dropwise at <40°C start->add_dms Exothermic reaction, maintain temperature reflux Reflux the mixture for 2 hours add_dms->reflux Ensure complete reaction acidify Cool and acidify with HCl reflux->acidify Neutralize excess base filter Filter the crude product acidify->filter Isolate the product purify Purify by distillation or column chromatography filter->purify Remove impurities end 2-Methoxy-1,3,4- trimethylbenzene purify->end

Caption: Experimental workflow for Williamson Ether Synthesis.

Materials:

  • 2,4,5-trimethylphenol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate (DMS)

  • Hydrochloric acid (HCl)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,5-trimethylphenol in an aqueous solution of sodium hydroxide.

  • Cool the flask in an ice bath.

  • Slowly add dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 40°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Reflux the reaction mixture for 2 hours to ensure complete reaction.

  • Cool the mixture to room temperature and cautiously acidify with dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Green Synthesis using Dimethyl Carbonate and an Ionic Liquid

Objective: To synthesize this compound using an environmentally benign methylating agent and a recyclable catalyst.

cluster_0 Reaction Setup cluster_1 Reaction and Product Isolation cluster_2 Purification and Catalyst Recycling start Combine 2,4,5-trimethylphenol, DMC, and [BMIm]Cl heat Heat the mixture to 120°C start->heat react Stir at 120°C until reaction completion (TLC) heat->react extract Cool and extract product with diethyl ether react->extract purify_product Wash, dry, and concentrate the organic phase extract->purify_product recycle_catalyst Dry the ionic liquid under vacuum for reuse extract->recycle_catalyst Separate phases end 2-Methoxy-1,3,4- trimethylbenzene purify_product->end

Caption: Workflow for green synthesis using DMC and an ionic liquid.

Materials:

  • 2,4,5-trimethylphenol

  • Dimethyl carbonate (DMC)

  • 1-n-butyl-3-methylimidazolium chloride ([BMIm]Cl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine 2,4,5-trimethylphenol, dimethyl carbonate (in excess, can act as solvent), and a catalytic amount of [BMIm]Cl.

  • Heat the mixture to 120°C and stir.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with diethyl ether. The ionic liquid will form a separate phase.

  • Separate the ether layer and wash it with water to remove any residual ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

  • The ionic liquid phase can be dried under vacuum to remove any volatiles and reused in subsequent reactions.[2]

Conclusion

The synthesis of this compound can be achieved through various catalytic routes, each with its own set of advantages and disadvantages. The classical Williamson ether synthesis with dimethyl sulfate offers high reactivity but suffers from the toxicity of the reagent and the generation of salt waste. For laboratories and industries focused on sustainable practices, methylation with dimethyl carbonate, particularly when catalyzed by a recyclable ionic liquid, presents a highly selective and environmentally friendly alternative. Vapor-phase methylation with methanol is a viable option for large-scale continuous production, although careful catalyst selection and process optimization are required to achieve high selectivity for the desired O-methylated product. The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, cost considerations, and environmental regulations.

References

  • Zhang, Z., et al. (2021).
  • Shen, Z., et al. (2005). Catalytic O-methylation of phenols with dimethyl carbonate to aryl methyl ethers using [BMIm]Cl. Sci-Hub.
  • Shi, F., et al. (2004). Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
  • Various Authors. (2020). Different methylating agents used for O-methylation of phenolic compounds.
  • Various Authors. (2018). Catalytic mechanism (I) for O-methylation of phenols with methanol over porphyrin and trapping of water molecules within the tetrapyrrole core.
  • Cavani, F., et al. (2017).
  • Fukuoka, A., et al. (1993). Selective O-methylation of phenol with dimethyl carbonate over X-zeolites.
  • Hamilton, W., et al. (1969). Methylation of phenols.
  • K-H. G. (1981). Process for the o-methylation of phenols and a catalyst for carrying out the process.
  • Dilling, P. (1984). Process for the methylation of phenolic compounds with trimethyl phosphate.
  • Wikipedia.
  • Enomoto, S., et al. (1974). Selective methylation of phenols.
  • Cavani, F., et al. (2017). Mg/Ga mixed-oxide catalysts for phenol methylation: Outstanding performance in 2,4,6-trimethylphenol synthesis with co-feeding of water.
  • Wang, C., et al. (2022). Catalytic C-Demethylation of Phenols and Anilines Enabled by a Removable Mono-Directing Group. ChemRxiv.
  • Das, P., & Das, J. (2015). Selective O-methylation of phenols and benzyl alcohols in simple pyridinium based ionic liquids. Semantic Scholar.
  • Rossetti, I., et al. (2016). A cascade mechanism for a simple reaction: The gas-phase methylation of phenol with methanol.
  • Ledakowicz, S., et al. (2014).
  • Various Authors. Synthesis of 2,3,6-trimethylphenol by catalytic alkylation of m-cresol with methanol.
  • PubChem. This compound. PubChem.
  • Various Authors. (2019). The transformations involving methanol in the acid- and base-catalyzed gas-phase methylation of phenol.
  • Lobl, T., et al. (2013). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Sigma-Aldrich. (2,4,5-Trimethylphenyl)methanol AldrichCPR. Sigma-Aldrich.
  • Organic Syntheses Procedure.
  • Organic Syntheses Procedure. (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. Organic Syntheses.
  • NMPPDB. This compound. NMPPDB.
  • Rhodium Archive.
  • Lui, M., et al. (2020). Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts.
  • Bernhardt, P. V., et al. (1997). Reaction chemistry of tri-substituted mesitylene derivatives and the synthesis of sterically buttressed 1,3,5-triaminocyclohexyl. CiteSeerX.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-1,3,4-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel aromatic compounds are routine. 2-Methoxy-1,3,4-trimethylbenzene, a substituted aromatic ether, represents a class of molecules frequently used as intermediates or building blocks. While its utility is significant, the responsibility for its safe handling and disposal is paramount. Improper disposal not only poses immediate safety risks within the laboratory but also carries long-term environmental consequences. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, grounded in established chemical safety principles and regulatory standards.

Note: Specific safety data for this compound is not broadly published. Therefore, this guidance is predicated on the well-documented hazard profile of its close structural analog, 1,2,4-trimethylbenzene (Pseudocumene). The core trimethylbenzene structure dictates the primary hazards, which are unlikely to be negated by the addition of a methoxy group.

Section 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. The primary hazards associated with the trimethylbenzene structure are its flammability, irritant properties, and aquatic toxicity.[1][2] These characteristics necessitate careful handling to prevent fire, exposure, and environmental release.

Causality: The benzene ring and alkyl substituents render the molecule flammable with a relatively low flash point, meaning it can form an ignitable mixture with air at moderate temperatures.[3] Its organic nature makes it an irritant to skin and mucous membranes and toxic to aquatic life, as it does not readily dissolve in water and can persist in the environment.[1][4]

Table 1: Hazard Profile based on 1,2,4-Trimethylbenzene Analog

Hazard Category GHS Pictograms Signal Word Hazard Statements
Physical Hazards 🔥 Warning H226: Flammable liquid and vapour.[1]
Health Hazards स्वास्थ्य के लिए खतरा, विस्मयादिबोधक चिह्न Warning/Danger H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1]

| Environmental Hazards | पर्यावरण | Warning | H411: Toxic to aquatic life with long lasting effects.[1] |

Section 2: Pre-Disposal Operations: Safe Handling and Storage

Proper disposal begins with correct handling during the active life of the chemical. Adherence to these protocols minimizes the risk of accidental spills and exposures, ensuring that the only material destined for disposal is contained waste.

Personal Protective Equipment (PPE)

Your primary defense against exposure is a consistent and correct PPE policy.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to control vapor inhalation. If vapors or aerosols are generated outside of a hood, a respirator with an appropriate organic vapor cartridge is necessary.

Storage Protocols
  • Location: Store containers in a cool, dry, and well-ventilated area designated for flammable liquids.[2]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and static discharge.[1][2][5][6] Use only explosion-proof electrical equipment in storage areas.[1][2][5]

  • Container Integrity: Keep containers tightly closed to prevent the escape of flammable vapors.[5][6]

  • Incompatibilities: Segregate from strong oxidizing agents and nitric acid.[3]

Section 3: Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical to mitigate hazards. The scale of the spill dictates the appropriate procedure.

Small, Incidental Spills (Manageable by Lab Personnel)
  • Alert & Isolate: Alert personnel in the immediate vicinity. Isolate the area.

  • Control Vapors & Ignition: Ensure all nearby ignition sources are extinguished. Maintain ventilation by keeping the fume hood sash open.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[3][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[1][5][6]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the waste container appropriately and manage it as hazardous waste according to the protocol in Section 4.

Large Spills (Requires Professional Response)
  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm and notify your institution's Environmental Health & Safety (EHS) department or emergency response team.

  • Isolate: Secure the area to prevent re-entry.

  • Ventilate: If it can be done safely, remotely activate emergency ventilation systems.

Section 4: Chemical Waste Disposal Pathway

This compound must be disposed of as hazardous waste. It should never be poured down the drain or mixed with general trash.[7] The causal reason is its flammability, which can create explosive atmospheres in sewer systems, and its aquatic toxicity, which harms the environment.[4][7]

The following workflow diagram illustrates the decision-making process for managing waste streams of this chemical.

G cluster_0 Waste Generation & Assessment cluster_1 Packaging & Labeling cluster_2 Final Disposal start Waste Generated (Unused Product, Contaminated Materials, or Spill Residue) assess Assess Waste Type & Quantity start->assess spill_decision Is it a spill cleanup? assess->spill_decision package_liquid Package in approved, sealed container for flammable organic liquids. spill_decision->package_liquid No (Unused/Contaminated Product) package_solid Package absorbed spill material in separate, sealed container for solid hazardous waste. spill_decision->package_solid Yes label_waste Label Container: - 'Hazardous Waste' - Chemical Name & Concentration - Hazard Pictograms (🔥, !, ☠️, 🌳) - Accumulation Start Date package_liquid->label_waste package_solid->label_waste store Store in Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) label_waste->store collection Arrange for collection by institutional EHS or a licensed hazardous waste contractor. store->collection

Caption: Decision workflow for managing this compound waste.

Step-by-Step Disposal Protocol
  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep halogenated and non-halogenated solvents separate.

  • Container Selection: Use a designated, chemically compatible, and properly sealed hazardous waste container. The container must be in good condition with no leaks.

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound" (avoiding abbreviations)

    • The specific hazards (e.g., Flammable, Irritant, Toxic)

    • The accumulation start date

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area must be at or near the point of generation.

  • Collection: Once the container is full, or before the regulatory time limit expires, arrange for its transfer to your institution's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal company.[8]

Section 5: Regulatory Compliance

Disposal of hazardous waste in a laboratory setting is governed by multiple regulatory bodies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][9]

  • EPA: The EPA provides the legal framework for what constitutes hazardous waste and how it must be managed from "cradle to grave."[10][11] Your institution is considered the waste generator and is legally responsible for its proper disposal.

  • OSHA: OSHA's Hazard Communication Standard requires that workers are informed of the hazards of the chemicals they work with.[5]

  • Institutional Policies: Always consult and adhere to your specific organization's Chemical Hygiene Plan and hazardous waste management procedures, as they are designed to ensure compliance with all federal, state, and local regulations.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards, utilizing appropriate PPE, following established protocols for handling and spill cleanup, and adhering to a compliant chemical waste disposal pathway, researchers can effectively mitigate risks. Always treat this and structurally similar compounds as flammable, irritant, and environmentally toxic hazardous waste, ensuring it is collected by an approved disposal facility.

References

  • Euclid Chemical. (2020, June 29).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Benzene. [Link]
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1028 App B - Substance Technical Guidelines, Benzene. [Link]
  • Airgas. (2016, March 18). SAFETY DATA SHEET - Flammable Liquid Mixture. [Link]
  • Airgas. (2018, July 5). SAFETY DATA SHEET - Flammable Liquid Mixture. [Link]
  • Valisure. (n.d.).
  • Chemos GmbH & Co. KG. (2024, November 6). Safety Data Sheet: 1,2,4-trimethylbenzene. [Link]
  • Waste Recycling Group. (n.d.).
  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet - TRIMETHYL BENZENE (mixed isomers). [Link]
  • University of Maryland | Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. [Link]

Sources

Essential Safety & Handling Guide: Personal Protective Equipment for 2-Methoxy-1,3,4-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for handling 2-Methoxy-1,3,4-trimethylbenzene (CAS 21573-36-4). As a dedicated partner in your research, we aim to provide value beyond the product itself, building a foundation of trust through a commitment to laboratory safety and scientific integrity.

Part 1: Hazard Analysis - The "Why" Behind the Protection

Understanding the inherent risks of a chemical is the foundation of effective personal protective equipment (PPE) selection. 1,2,4-trimethylbenzene presents a multi-faceted hazard profile that demands comprehensive protection.

  • Flammability: The compound is a flammable liquid and vapor, with a flash point that indicates a risk of ignition at temperatures common in a laboratory setting.[3] Vapors are heavier than air and can travel to an ignition source, flashing back.[1][2][4] This necessitates control of ignition sources and the use of equipment designed to prevent static discharge.

  • Respiratory Hazards: It is harmful if inhaled and may cause respiratory irritation.[2] Vapors can lead to dizziness and lightheadedness.[4] Repeated or high-level exposure can irritate the lungs and may lead to bronchitis.[4] This risk makes respiratory protection a critical consideration, especially outside of a certified chemical fume hood.

  • Skin and Eye Irritation: Direct contact causes skin irritation and serious eye irritation.[1][2] Prolonged exposure can lead to more severe skin conditions.[4] This mandates the use of specific, chemically-resistant gloves and sealed eye protection.

  • Aspiration Toxicity: The substance may be fatal if swallowed and enters the airways.[2] This severe hazard underscores the importance of preventing ingestion through strict hygiene and proper PPE use.

  • Aquatic Toxicity: It is toxic to aquatic life with long-lasting effects, requiring careful containment and disposal procedures to prevent environmental release.[2]

Part 2: Core PPE Directives and Protocols

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.

Hand Protection: The First Line of Defense

Your hands are most likely to come into direct contact with the chemical. The choice of glove material is critical for preventing skin irritation and absorption.

  • Recommended Material: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as Viton® or laminate film gloves should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Causality: The aromatic hydrocarbon structure of this compound can degrade common glove materials like latex. Nitrile offers superior resistance to this class of chemicals for routine laboratory tasks.

  • Protocol:

    • Inspect gloves for any signs of damage (e.g., pinholes, tears) before use.

    • Don gloves over clean, dry hands.

    • When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Dispose of used gloves immediately in a designated hazardous waste container.[1][2]

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Eye and Face Protection: Shielding from Splashes and Vapors

Because this compound causes serious eye irritation, robust eye protection is mandatory.[1][2]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required for all handling operations. Goggles provide a seal around the eyes, protecting against splashes, mists, and vapors.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of large volumes, heating, or reactions under pressure), a face shield should be worn in addition to chemical splash goggles.[1]

  • Causality: Standard safety glasses do not provide adequate protection from chemical splashes as they do not form a seal around the eyes. Vapors can also easily bypass them, leading to eye irritation.

Respiratory Protection: Safeguarding Against Inhalation

Engineering controls, primarily a certified chemical fume hood, are the preferred method for controlling inhalation hazards. When engineering controls are insufficient or not available, respiratory protection is required.

  • Standard Operations: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep vapor concentrations below established exposure limits.[3] The NIOSH recommended airborne exposure limit for trimethyl benzene is 25 ppm over a 10-hour workshift.[4]

  • When Respirators are Required: In situations where vapor concentrations may exceed exposure limits (e.g., large-scale work, spill cleanup, or equipment maintenance), a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.

  • Protocol: Use of a respirator requires enrollment in a formal respiratory protection program, including medical clearance and fit testing, as mandated by OSHA (29 CFR 1910.134).[1]

Protective Clothing: Preventing Body Contact

To prevent skin contact from accidental spills or splashes, appropriate protective clothing is essential.

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn and fully buttoned.

  • Enhanced Protection: For tasks with a higher risk of significant splashing, a chemically-resistant apron or coveralls should be worn over the lab coat.

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory. Do not wear sandals, crocs, or woven-mesh shoes in the laboratory.

  • Protocol: Contaminated clothing must be removed immediately, and the affected skin area washed thoroughly. Do not launder contaminated clothing at home; professional decontamination services should be used.

Part 3: Operational Plans - Integrating Safety into Your Workflow

PPE Selection Summary

This table provides a quick reference for selecting the appropriate level of PPE based on the planned laboratory operation.

Task/Operation Risk Level Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Weighing small quantities (<1g) inside a fume hoodLowNitrile GlovesChemical Splash GogglesNot Required (in fume hood)Lab Coat
Preparing solutions (mL scale) inside a fume hoodLow-ModerateNitrile GlovesChemical Splash GogglesNot Required (in fume hood)Lab Coat
Conducting reactions (up to 1L) inside a fume hoodModerateNitrile GlovesGoggles & Face ShieldNot Required (in fume hood)Lab Coat & Chem-Resistant Apron
Transferring large volumes (>1L)HighHeavy-Duty Nitrile/Laminate GlovesGoggles & Face ShieldAir-Purifying Respirator (if not in ventilated enclosure)Chemical-Resistant Coveralls
Spill CleanupHighHeavy-Duty Nitrile/Laminate GlovesGoggles & Face ShieldAir-Purifying RespiratorChemical-Resistant Coveralls
PPE Selection Workflow

The following diagram illustrates the decision-making process for ensuring adequate protection when handling this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_location Location & Engineering Controls cluster_end start Start: Plan Procedure with This compound assess_scale Assess Scale & Duration start->assess_scale assess_aerosol Potential for Splash or Aerosol Generation? assess_scale->assess_aerosol ppe_low Standard PPE: - Nitrile Gloves - Lab Coat - Chemical Goggles assess_aerosol->ppe_low Low Potential ppe_moderate Enhanced PPE: - Add Face Shield - Add Chem-Resistant Apron assess_aerosol->ppe_moderate High Potential location Work in Chemical Fume Hood? assess_aerosol->location proceed Proceed with Work ppe_low->proceed ppe_moderate->proceed ppe_high Maximum PPE: - Heavy-Duty Gloves - Goggles & Face Shield - Chem-Resistant Coveralls - Air-Purifying Respirator ppe_high->proceed location->ppe_low Yes location->ppe_high No

Caption: PPE selection workflow for this compound.

Step-by-Step PPE Donning and Doffing Procedure

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Coveralls: Put on your protective clothing and fasten it completely.

  • Respirator (if required): Perform a seal check according to your training.

  • Goggles and Face Shield: Put on goggles first, ensuring a snug fit. Place the face shield over the goggles.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first. Using the gloved-hand-to-gloved-hand and bare-hand-to-inside-cuff technique, peel them off without touching the outside. Dispose of them immediately in hazardous waste.

  • Face Shield and Goggles: Remove from the back of the head by touching the strap. Do not touch the front surface.

  • Lab Coat/Coveralls: Unfasten and roll it down from the shoulders, turning it inside out as you go.

  • Respirator (if worn): Remove last, after leaving the work area.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water.

Part 4: Disposal and Emergency Plans

Disposal of Contaminated PPE: All disposable PPE used while handling this chemical must be considered hazardous waste.

  • Place all used gloves, wipes, and other contaminated disposable items into a designated, sealed, and clearly labeled hazardous waste container.

  • Never discard contaminated items in the regular trash.

  • Follow your institution's specific guidelines for hazardous waste disposal.[2]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If they feel unwell, call a poison center or doctor.

  • Spill: Evacuate the area. Remove all ignition sources.[1][3] Wear the appropriate high-level PPE (see table above) and contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • National Institute of Standards and Technology (NIST). (n.d.). Benzene, 2-methoxy-1,3,4-trimethyl-. NIST Chemistry WebBook.
  • The Euclid Chemical Company. (2020, June 29). Material Safety Data Sheet.
  • AA Blocks. (n.d.). This compound.
  • Airgas. (2016, March 18). Safety Data Sheet.
  • New Jersey Department of Health. (2003, May). Hazard Summary: Trimethyl Benzene (mixed isomers).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.